cis-2,5-Bishydroxymethyl-tetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZQSFWHFBKMU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273175 | |
| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-40-3 | |
| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Tetrahydrofurandimethanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-TETRAHYDROFURANDIMETHANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of cis-2,5-Bishydroxymethyl-tetrahydrofuran
An In-depth Technical Guide to the Physicochemical Properties and Analysis of cis-2,5-Bishydroxymethyl-tetrahydrofuran
Abstract
This compound (cis-DHMTHF), a saturated heterocyclic diol, is a promising bio-derived platform chemical with significant potential in the development of advanced polymers such as polyesters and polyurethanes.[1][2] Derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a key product of biomass conversion, this molecule's specific stereochemistry plays a crucial role in determining the final properties of resulting materials.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of cis-DHMTHF, its synthesis, and detailed protocols for its characterization, with a focus on differentiating it from its trans-isomer. This document is intended for researchers, chemists, and material scientists engaged in sustainable chemistry and drug development.
Introduction: A Bio-Derived Building Block
The global shift towards a bio-based economy has intensified the search for sustainable alternatives to petroleum-derived chemicals.[4] 2,5-Bishydroxymethyl-tetrahydrofuran (DHMTHF), also known as 2,5-tetrahydrofurandimethanol, emerges from this effort as a versatile diol.[5] It is typically synthesized via the catalytic hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF), which itself is a reduction product of HMF.[1][3] The hydrogenation of the furan ring in BHMF leads to the formation of a saturated tetrahydrofuran ring, creating two stereocenters at the C2 and C5 positions and resulting in cis and trans diastereomers.[2]
The spatial arrangement of the two hydroxymethyl groups—either on the same side (cis) or opposite sides (trans) of the ring plane—profoundly influences the molecule's geometry, reactivity, and its suitability for specific polymerization applications.[2][6] For instance, the cis/trans ratio in DHMTHF-derived polyesters has been shown to significantly affect the crystallinity and mechanical properties of the final polymer.[2][6] Therefore, precise control over the synthesis and robust analytical methods to quantify the isomeric ratio are paramount for its effective utilization.
Synthesis and Isomeric Control
The primary route to DHMTHF is the hydrogenation of the furan ring in BHMF. The choice of catalyst and reaction conditions is critical for achieving high yields and influencing the diastereoselectivity of the product.
Synthetic Pathway
The synthesis is a two-step process starting from the widely available bio-derived platform chemical, 5-hydroxymethylfurfural (HMF).
-
Reduction of HMF to BHMF : The aldehyde group of HMF is selectively reduced to a primary alcohol to yield 2,5-bis(hydroxymethyl)furan (BHMF). This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.[7][8]
-
Hydrogenation of BHMF to DHMTHF : The furan ring of BHMF is subsequently hydrogenated to the tetrahydrofuran ring. This step is typically performed under hydrogen pressure using heterogeneous catalysts.
Causality in Catalyst Selection
Experimental evidence shows that the choice of catalyst directly impacts the resulting cis/trans ratio.
-
Raney-Nickel (Raney-Ni) : This catalyst has been shown to favor the formation of the cis isomer.[2] Hydrogenation of BHMF using Raney-Ni can yield DHMTHF with a high cis:trans ratio, for example, 93:7.[2] This selectivity is likely due to the steric hindrance imposed by the catalyst surface, which favors the adsorption of the BHMF molecule in a conformation that leads to the syn-addition of hydrogen, resulting in the cis product.
-
Ruthenium (Ru-based catalysts) : While effective for hydrogenation, certain ruthenium catalysts can also facilitate the isomerization of the cis product to the more thermodynamically stable trans isomer via a borrowing hydrogen-type reaction mechanism.[2][6] This allows for the post-synthetic adjustment of the cis/trans ratio, providing a valuable tool for tuning material properties.
Physical and Chemical Properties
The properties of DHMTHF are summarized below. It is critical to note that some reported data does not distinguish between isomers, while other data is specific to the cis form.
General Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [5][9] |
| Molecular Weight | 132.16 g/mol | [5][9] |
| Appearance | Colorless to pale yellow viscous, hygroscopic liquid | [5][9][10] |
| CAS Number (cis-isomer) | 2144-40-3 | [11] |
| CAS Number (Isomer Mixture) | 104-80-3 | [5][9][12] |
| Density (20°C) | 1.130 ± 0.06 g/cm³ | [9] |
| Boiling Point | 261.6 °C at 760 mmHg | [9][11] |
| Melting Point | Below -50 °C | [5] |
| Flash Point | 112.0 ± 17.6 °C | [9][11] |
Solubility
cis-DHMTHF is a polar molecule due to the ether linkage and two hydroxyl groups, granting it miscibility with a range of polar solvents.
| Solvent | Miscibility | Source(s) |
| Water | Miscible | [5] |
| Methanol | Miscible | [5][9] |
| Ethanol | Miscible | [5] |
| Acetone | Miscible | [5] |
| Ethyl Acetate | Miscible | [9] |
| Chloroform | Miscible | [5] |
| Diethyl Ether | Moderately Soluble | [5] |
| Toluene | Moderately Soluble | [5] |
| Heptane | Almost Insoluble | [5] |
Spectroscopic and Chromatographic Characterization
Accurate characterization is essential to confirm the structure and determine the isomeric purity of cis-DHMTHF.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing between the cis and trans isomers of DHMTHF. The symmetry of the molecules results in distinct spectral patterns.
-
cis-isomer : Due to its C₂ᵥ symmetry, the two protons on C2 and C5 are chemically equivalent, as are the two hydroxymethyl groups. This leads to a simpler spectrum.
-
trans-isomer : This isomer has C₂ symmetry, resulting in a different set of chemical equivalences and a distinct NMR spectrum.
Spectra for the cis isomer are publicly available in spectral databases.[13] The determination of the cis/trans ratio is reliably achieved by integrating specific, well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.[2]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups. The spectrum of cis-DHMTHF is expected to show:
-
Strong, broad O-H stretch : ~3300-3400 cm⁻¹ (indicative of the hydroxyl groups and hydrogen bonding).
-
C-H stretches : ~2850-2950 cm⁻¹ (from the alkyl groups on the ring and hydroxymethyl carbons).
-
Strong C-O stretch : ~1050-1150 cm⁻¹ (characteristic of the cyclic ether and primary alcohol C-O bonds).
Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight (132.16 g/mol ) and study fragmentation patterns. Expected fragments would arise from the loss of water (M-18), loss of a hydroxymethyl group (M-31), and cleavage of the tetrahydrofuran ring.
Experimental Protocols
The following protocols are designed as self-validating systems for the analysis and characterization of DHMTHF.
Protocol: Determination of Cis/Trans Isomer Ratio by ¹H NMR
Objective: To quantitatively determine the ratio of cis to trans isomers in a sample of 2,5-Bishydroxymethyl-tetrahydrofuran.
Methodology Rationale: ¹H NMR provides distinct, non-overlapping signals for the protons on the C2 and C5 positions of the cis and trans isomers, allowing for direct quantification via integration. Deuterated chloroform (CDCl₃) is a suitable solvent, though DMSO-d₆ can also be used.[14]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of the DHMTHF sample into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., 1,4-dinitrobenzene, if absolute quantification is needed).[2] Tetramethylsilane (TMS) should be present as a 0 ppm reference.
-
Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Place the tube in the NMR spectrometer. Set the experiment parameters (e.g., 400 MHz or higher for better resolution). Ensure proper tuning and shimming of the instrument to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis & Quantification:
-
Identify the characteristic signals for the cis and trans isomers. These are typically the multiplets corresponding to the protons at the C2 and C5 positions.
-
Integrate the area under the respective peaks for both isomers.
-
Calculate the ratio using the formula: % cis = [Integration_cis / (Integration_cis + Integration_trans)] * 100
-
Applications in Drug Development and Material Science
The diol functionality of cis-DHMTHF makes it a valuable building block for creating a diverse range of molecules and materials.[12]
-
Polymer Synthesis : It serves as a key monomer for producing advanced polymers like polyesters and polyurethanes.[1][12] The rigid tetrahydrofuran ring imparts specific thermal and mechanical properties to the polymer backbone.[12]
-
Fine Chemicals : It is a versatile intermediate for synthesizing specialty chemicals, including surfactants and emulsifiers.[12]
-
Pharmaceutical Intermediates : The chiral nature and functional groups of DHMTHF make it a potential starting material for the synthesis of complex pharmaceutical molecules.[12]
Conclusion
This compound is a bio-derived chemical of significant interest, bridging the gap between renewable feedstocks and high-performance materials. Its utility is intrinsically linked to its stereochemistry. A thorough understanding of its synthesis, physical properties, and the analytical techniques required to control and verify its isomeric purity is essential for its successful application. The methodologies outlined in this guide, particularly the use of NMR for isomeric quantification, provide a robust framework for researchers in the field. As the demand for sustainable materials grows, the importance of well-characterized platform molecules like cis-DHMTHF will continue to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 5. 2,5-Tetrahydrofurandimethanol [drugfuture.com]
- 6. Item - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 7. fur4sustain.eu [fur4sustain.eu]
- 8. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 9. 2,5-Bishydroxymethyl Tetrahydrofuran | 104-80-3 | Benchchem [benchchem.com]
- 10. CAS 104-80-3: 2,5-Bis[hydroxymethyl]tetrahydrofuran [cymitquimica.com]
- 11. cis-2,5-Bis(hydroxymethyl)tetrahydrofuran, CAS No. 2144-40-3 - iChemical [ichemical.com]
- 12. nbinno.com [nbinno.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
A Comprehensive Spectroscopic Guide to cis-2,5-Bishydroxymethyl-tetrahydrofuran: Elucidating Molecular Structure and Purity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of cis-2,5-Bishydroxymethyl-tetrahydrofuran
This compound (cis-BHMTHF), a key saturated heterocyclic compound, serves as a versatile building block in various chemical syntheses, including the development of novel polymers and pharmaceutical agents. Its stereochemistry, solubility, and reactivity are intrinsically linked to the precise arrangement of its constituent atoms. Therefore, rigorous structural characterization is paramount to ensuring its quality, purity, and suitability for downstream applications. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of cis-BHMTHF. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and analyze the expected spectral data, offering a holistic understanding of this molecule's spectroscopic signature.
The hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF) can lead to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran, making the accurate characterization of the resulting stereoisomers crucial.
Molecular Structure and Symmetry
To comprehend the spectroscopic data, it is essential to first visualize the molecule itself. This compound possesses a Cs symmetry plane, which dictates the equivalence of certain atoms and simplifies the expected NMR spectra.
Caption: Molecular graph of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Stereochemistry
NMR spectroscopy is arguably the most powerful technique for elucidating the three-dimensional structure and stereochemistry of organic molecules like cis-BHMTHF. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.
I. Theoretical Framework
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In cis-BHMTHF, the electronegative oxygen atom of the tetrahydrofuran ring and the hydroxyl groups will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The cis stereochemistry imposes a specific spatial arrangement, leading to unique through-space interactions (Nuclear Overhauser Effect) and coupling constants (J-values) that can differentiate it from its trans isomer.
II. Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Weighing: Accurately weigh 5-10 mg of cis-BHMTHF for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution. Methanol-d
4(CD3OD) or Dimethyl sulfoxide-d6(DMSO-d6) are excellent choices due to the compound's polarity and the presence of exchangeable hydroxyl protons.[1] - Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
- ¹H NMR Acquisition:
- Set the spectral width to approximately 12 ppm.
- Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
- Set the spectral width to approximately 220 ppm.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
- Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CD
3OD at δH3.31 ppm and δC49.0 ppm).[1]
SamplePrep [label="Sample Preparation\n(Dissolution in Deuterated Solvent)"];
NMRTube [label="Transfer to NMR Tube"];
Spectrometer [label="Insert into Spectrometer"];
LockShim [label="Locking & Shimming"];
Acquisition [label="Data Acquisition\n(¹H and ¹³C)"];
Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"];
Analysis [label="Spectral Analysis"];
SamplePrep -> NMRTube -> Spectrometer -> LockShim -> Acquisition -> Processing -> Analysis;
}
Caption: Standard workflow for NMR analysis.
III. Spectral Data Analysis and Interpretation
Due to the Cs symmetry of the cis isomer, the two halves of the molecule are chemically equivalent. This results in a simplified spectrum compared to what might be expected for an asymmetric molecule.
Expected ¹H NMR Spectral Data (in CD3OD):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H2, H5 (CH-O) | ~3.8 - 4.0 | Multiplet | - | 2H |
| H6, H7 (CH | ~3.4 - 3.6 | Multiplet | - | 4H |
| H3, H4 (CH | ~1.6 - 1.9 | Multiplet | - | 4H |
| OH | ~4.8 (variable) | Broad Singlet | - | 2H |
-
Rationale: The protons on the carbons adjacent to the ring oxygen (H2, H5) are the most deshielded. The hydroxymethyl protons (H6, H7) are also deshielded by the adjacent hydroxyl group. The ring methylene protons (H3, H4) are in a more shielded, aliphatic environment and thus appear upfield. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.
Expected ¹³C NMR Spectral Data (in CD3OD):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2, C5 (CH-O) | ~78 - 82 |
| C6, C7 (CH | ~63 - 67 |
| C3, C4 (CH | ~28 - 32 |
-
Rationale: The carbons bonded to the highly electronegative oxygen atoms (C2, C5, C6, C7) are significantly deshielded and appear at higher chemical shifts. The aliphatic methylene carbons of the ring (C3, C4) are the most shielded and resonate at the lowest chemical shift.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For cis-BHMTHF, it will confirm the presence of hydroxyl (-OH) and ether (C-O-C) functionalities, as well as the saturated aliphatic C-H bonds.
I. Theoretical Framework
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The stretching and bending vibrations of different functional groups have characteristic absorption frequencies.
II. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a convenient technique for liquid or solid samples, requiring minimal preparation.
1. Sample Preparation:
- Place a small drop of neat cis-BHMTHF liquid (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).
2. Data Acquisition:
- Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.
III. Spectral Data Analysis and Interpretation
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~2850-2960 | C-H stretch | Aliphatic |
| ~1450 | C-H bend | Aliphatic |
| ~1050-1150 (strong) | C-O stretch | Ether and Alcohol |
-
Rationale:
-
O-H Stretch: The most prominent feature will be a strong, broad absorption band around 3350 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups.
-
C-H Stretch: Sharp peaks in the 2850-2960 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the tetrahydrofuran ring and hydroxymethyl groups.
-
C-O Stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region will confirm the presence of both the cyclic ether and the primary alcohol C-O bonds.
-
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
I. Theoretical Framework
In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺˙). This molecular ion is often unstable and fragments into smaller, charged ions. The pattern of these fragments is a reproducible fingerprint of the molecule's structure. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen).
II. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer. This is ideal for assessing the purity of cis-BHMTHF.
1. Sample Preparation:
- Dilute a small amount of the sample in a volatile solvent like methanol or dichloromethane.
2. GC-MS Parameters:
- Injection: Inject 1 µL of the diluted sample into the GC.
- Column: A polar capillary column (e.g., DB-WAX) is suitable for separating polar analytes like diols.
- Oven Program: A temperature gradient (e.g., starting at 50°C and ramping to 250°C) is used to elute the compound.
- Ionization: Electron Ionization (EI) at 70 eV is standard.
- Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range of m/z 40-300.
III. Spectral Data Analysis and Interpretation
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺˙): A peak at m/z = 132, corresponding to the molecular weight of C
6H12O3. This peak may be weak or absent due to the instability of the molecular ion of alcohols. -
Key Fragments:
-
m/z = 114: [M - H₂O]⁺˙, from the loss of a water molecule.
-
m/z = 101: [M - CH₂OH]⁺, from the loss of a hydroxymethyl radical via alpha-cleavage.
-
m/z = 83: [M - H₂O - CH₂OH]⁺, subsequent fragmentation.
-
m/z = 71: A common fragment from the cleavage of the tetrahydrofuran ring.
-
m/z = 43, 31: Smaller characteristic fragments.
-
Caption: Plausible fragmentation pathways for cis-BHMTHF in EI-MS.
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the molecular connectivity and, crucially, the cis stereochemistry. IR spectroscopy provides rapid verification of the key alcohol and ether functional groups. Finally, GC-MS confirms the molecular weight, assesses purity, and reveals characteristic fragmentation patterns that support the proposed structure. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can confidently verify the structure and quality of this important chemical building block, ensuring the integrity and success of their scientific endeavors.
References
Bio-based diols for polymer synthesis
An In-depth Technical Guide to Bio-based Diols for Polymer Synthesis
Abstract
The imperative shift towards a circular economy has catalyzed significant research and development in renewable feedstocks for polymer production. Bio-based diols, derived from biomass, are at the forefront of this transition, offering a sustainable alternative to their petrochemical counterparts. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of key bio-based diols in the production of high-performance polymers such as polyesters and polyurethanes. We will delve into the intricacies of production pathways, from microbial fermentation to catalytic conversion of biomass, and explore the structure-property relationships that govern the performance of the resulting polymers. This guide is intended for researchers, scientists, and professionals in polymer chemistry and drug development, offering both foundational knowledge and field-proven insights to accelerate the adoption of these sustainable building blocks.
Introduction: The Imperative for Bio-based Monomers
The global polymer industry has long been reliant on finite fossil resources, a paradigm that is increasingly challenged by environmental concerns and the drive for sustainability.[1][2] Bio-based polymers, derived from renewable resources like carbohydrates, plant oils, and lignin, offer a promising pathway to reduce the carbon footprint of plastics and foster a more circular economy.[3][4][5] Diols, fundamental building blocks for a vast array of polymers, are a key focus in this transition. The ability to produce diols from biomass not only mitigates reliance on petroleum but also introduces novel chemical architectures that can impart unique and advantageous properties to the final materials.[1][6] This guide will explore the core technologies for producing key bio-based diols and their subsequent polymerization into materials with diverse applications.
Key Bio-based Diols: Production and Properties
A variety of diols can now be produced from renewable feedstocks, each with distinct production methodologies and characteristics that influence their suitability for different polymer applications.
1,3-Propanediol (PDO)
Bio-based 1,3-propanediol is a cornerstone of the bio-based polymer market, primarily used in the synthesis of polytrimethylene terephthalate (PTT). Its production from renewable resources significantly lowers greenhouse gas emissions compared to traditional petrochemical routes.[7][8]
-
Production: The most commercially successful route for bio-based PDO is the fermentation of sugars (like glucose from corn starch) or glycerol using engineered microorganisms.[9][10][11] Crude glycerol, a byproduct of biodiesel production, is an increasingly popular feedstock due to its abundance and low cost.[12] Companies like DuPont have commercialized processes using genetically modified E. coli to convert glucose to PDO.[9][10]
-
Properties and Applications: PDO is a linear aliphatic diol that, when polymerized with terephthalic acid or its derivatives, yields PTT (e.g., Sorona®). PTT exhibits excellent stretch-recovery, inherent stain resistance, and softness, making it ideal for textiles, carpets, and packaging.[7] PDO is also used in coatings, adhesives, and sealants to improve anti-aging properties and temperature resistance.[7]
1,4-Butanediol (BDO)
1,4-Butanediol is a major commodity chemical used in the production of polybutylene terephthalate (PBT), polyurethanes, and spandex fibers.[13][14] The development of bio-based BDO represents a significant step towards greening these widely used polymers.
-
Production: Bio-based BDO is primarily produced through the fermentation of sugars using engineered microbes, such as E. coli.[13][15] The metabolic pathways are engineered to convert sugars through intermediates like succinic acid to 4-hydroxybutyrate and finally to BDO.[13] Another route involves the catalytic hydrogenation of bio-based succinic acid or furfural.[16][17]
-
Properties and Applications: Bio-BDO is chemically identical to its petrochemical counterpart, allowing for its direct substitution in existing polymerization processes for PBT, polyurethanes, and as a precursor for tetrahydrofuran (THF).[14][16]
Isosorbide
Isosorbide is a rigid, bicyclic diol derived from the dehydration of sorbitol, which is produced by the hydrogenation of glucose.[18][19][20] Its unique V-shaped and chiral structure imparts interesting properties to polymers.
-
Production: The synthesis of isosorbide involves the acid-catalyzed double dehydration of sorbitol.[19] Achieving high purity isosorbide suitable for polymerization is a challenge, as side reactions can occur.[19][20]
-
Properties and Applications: The rigidity of the isosorbide molecule increases the glass transition temperature (Tg) and thermal stability of polymers like polyesters, polycarbonates, and polyurethanes.[18][21][22] However, the secondary hydroxyl groups of isosorbide exhibit lower reactivity compared to primary diols, which can make polymerization more challenging.[23] Strategies to overcome this include the use of more reactive diacid chlorides or specialized catalysts.[22][23] Isosorbide-based polymers are being explored for applications requiring high thermal performance and optical clarity.
2,5-Furandimethanol (FDME)
2,5-Furandimethanol is an aromatic diol derived from 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars.[24]
-
Production: FDME is produced by the selective hydrogenation of HMF.[24] The development of efficient and selective catalysts is crucial for high-yield production.
-
Properties and Applications: The furan ring in FDME provides rigidity and aromaticity, making it a bio-based alternative to terephthalate-based monomers. Polyesters synthesized from FDME and 2,5-furandicarboxylic acid (FDCA), such as polyethylene furanoate (PEF), exhibit excellent barrier properties, making them suitable for packaging applications.[25] FDME is also used to synthesize novel polyurethanes.[25]
Polymer Synthesis Methodologies
The synthesis of high-performance polymers from bio-based diols can be achieved through various polymerization techniques. The choice of method depends on the specific diol, the desired polymer, and the target molecular weight.
Polycondensation
Polycondensation is the most common method for synthesizing polyesters from diols and dicarboxylic acids (or their derivatives).[21]
-
Melt Polycondensation: This solvent-free method is widely used for its simplicity and reduced environmental impact. The reaction is typically carried out in two stages: an esterification or transesterification step at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to remove the condensation byproduct (e.g., water or methanol) and drive the reaction to completion.[26]
Protocol: Melt Polycondensation of a Bio-based Polyester
-
Charge the bio-based diol (e.g., 1,3-propanediol) and a dicarboxylic acid (e.g., succinic acid) or its dimethyl ester into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Add a catalyst, such as stannous octoate or titanium(IV) isopropoxide (typically 100-500 ppm).[26]
-
Heat the mixture under a nitrogen atmosphere to 160-190°C for 2-4 hours to carry out the initial esterification/transesterification, collecting the water or methanol byproduct.
-
Gradually increase the temperature to 220-250°C and apply a high vacuum (<1 mbar) for 3-6 hours to facilitate the removal of the diol and increase the molecular weight of the polymer.
-
The reaction is monitored by measuring the viscosity of the melt. Once the desired viscosity is reached, the polymer is extruded from the reactor under nitrogen pressure and pelletized.
-
-
Solution Polycondensation: This method is often employed when dealing with monomers that are thermally sensitive or when higher reactivity is needed. The use of reactive diacid chlorides with the diol in a suitable solvent in the presence of an acid scavenger like pyridine is a common approach, especially for less reactive diols like isosorbide.[22]
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to traditional metal-based catalysis.[27][28] Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for polyester synthesis under mild reaction conditions.[5][29][30]
-
Advantages: Enzymatic catalysis avoids the use of toxic metal catalysts, operates at lower temperatures, and can exhibit high selectivity, which is particularly useful for monomers with multiple functional groups.[27][28]
-
Challenges: Challenges include the cost of enzymes, potential for lower molecular weight polymers compared to conventional methods, and the need for specific solvents in some cases to ensure monomer solubility and enzyme stability.[5][29]
Protocol: Enzymatic Synthesis of a Furan-based Polyester
-
In a round-bottom flask, dissolve the aromatic diol (e.g., 2,5-bis(hydroxymethyl)furan) and an aliphatic diester (e.g., dimethyl adipate) in a suitable solvent like diphenyl ether.[5][29]
-
Add immobilized Candida antarctica lipase B (iCaLB) to the reaction mixture.[5]
-
Heat the mixture at a moderate temperature (e.g., 85-95°C) under a nitrogen atmosphere with stirring.
-
The reaction progress can be monitored by taking samples and analyzing them via techniques like GPC to determine molecular weight.
-
After the desired reaction time, the enzyme is filtered off, and the polymer is isolated by precipitation in a non-solvent like methanol, followed by drying under vacuum.
-
Structure-Property Relationships of Bio-based Polymers
The chemical structure of the bio-based diol plays a crucial role in determining the final properties of the polymer.
| Bio-based Diol | Key Structural Feature | Impact on Polymer Properties | Example Polymer |
| 1,3-Propanediol | Linear, odd number of carbons | Good flexibility and elastic recovery | Polytrimethylene terephthalate (PTT) |
| 1,4-Butanediol | Linear, even number of carbons | Higher melting point and crystallinity than PDO-based polyesters | Polybutylene terephthalate (PBT) |
| Isosorbide | Rigid, V-shaped bicyclic structure | Increased glass transition temperature (Tg), enhanced thermal stability, improved optical clarity.[21][22] | Poly(isosorbide terephthalate) |
| 2,5-Furandimethanol | Aromatic furan ring | Increased rigidity, improved barrier properties, higher Tg compared to aliphatic counterparts. | Polyethylene furanoate (PEF) |
| Branched Diols | Non-linear structure | Lower crystallinity, lower melting point, potentially higher flexibility.[1] | Polyesters from 2,5-hexanediol[1] |
The use of secondary diols generally leads to polymers with higher glass transition temperatures compared to their primary diol equivalents.[1] The length of the carbon chain in linear diols also influences the thermal and mechanical properties of the resulting polymers.[26][31]
Visualization of Key Processes
Production Pathways of Key Bio-based Diols
Caption: Production pathways for key bio-based diols from various biomass feedstocks.
General Workflow for Polyester Synthesis
Caption: A generalized experimental workflow for the synthesis and characterization of bio-based polyesters.
Challenges and Future Outlook
While significant progress has been made, several challenges remain in the widespread adoption of bio-based diols. These include:
-
Cost-Competitiveness: The production costs of some bio-based diols are still higher than their petrochemical counterparts. Further advancements in feedstock processing, microbial engineering, and catalysis are needed to improve economic viability.[11]
-
Process Optimization: For diols like isosorbide, overcoming the low reactivity of secondary hydroxyl groups is crucial for achieving high molecular weight polymers in an economically feasible timeframe.[23]
-
Feedstock Availability and Sustainability: Ensuring a sustainable and non-competitive supply of biomass feedstock is essential for the long-term growth of the bio-based polymer industry. Life cycle assessments are critical to verify the environmental benefits of these materials.[8][32]
The future of bio-based diols is promising, with ongoing research focused on developing novel diols from diverse biomass sources, improving catalytic and fermentation efficiencies, and exploring new polymer structures with enhanced properties. As the chemical industry continues to embrace sustainability, bio-based diols will undoubtedly play a pivotal role in shaping the future of materials.
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Conversion of Cellulose-Based Biomass to Diols [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2021007171A1 - Novel bio-based diols from sustainable raw materials, uses thereof to make diglycidyl ethers, and their coatings - Google Patents [patents.google.com]
- 7. Wide application of bio-based 1,3-Propanediol in the materials industry [ahb-global.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioseparation of 1,3-propanediol - Wikipedia [en.wikipedia.org]
- 10. Biobased 1,3-propanediol (PDO) [biorrefineria.blogspot.com]
- 11. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bio-based 1,3-propanediol Production from Crude Glycerol – PALM OIL ENGINEERING BULLETIN [poeb.mpob.gov.my]
- 13. Metabolic Engineering for Biobased 1,4-Butanediol - BioBiz [biobiz.in]
- 14. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - East China Normal University [pure.ecnu.edu.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Synthesis of isosorbide: an overview of challenging reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Isosorbide - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 23. communities.springernature.com [communities.springernature.com]
- 24. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bioplasticsnews.com [bioplasticsnews.com]
- 30. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Furan-based platform chemicals
An In-depth Technical Guide to Furan-Based Platform Chemicals: From Biomass to Advanced Applications
Abstract
The transition from a fossil-fuel-dependent economy to a sustainable, bio-based paradigm is one of the most critical scientific endeavors of our time. Within the framework of the modern biorefinery, furan-based platform chemicals, derived from abundant and renewable lignocellulosic biomass, have emerged as pivotal building blocks for a new generation of chemicals, polymers, and pharmaceuticals. This guide provides a comprehensive technical overview of the synthesis, catalytic upgrading, and application of key furanic compounds, primarily 5-hydroxymethylfurfural (HMF) and furfural. We will explore the causality behind catalytic strategies, present detailed, field-tested protocols, and elucidate the pathways that transform simple sugars into high-performance materials and biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the vast potential of the furan platform.
The Furan Biorefinery: A Strategic Overview
Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source on Earth.[1] The core strategy of a furan-based biorefinery is the targeted deconstruction of the carbohydrate fractions (cellulose and hemicellulose) into their constituent C6 (hexose) and C5 (pentose) sugars, followed by catalytic dehydration to yield HMF and furfural, respectively.[2][3] These two molecules are not end-products but rather versatile intermediates—"platform chemicals"—that serve as the starting point for a diverse array of value-added products.[3][4] The inherent functionality of the furan ring, combined with its aldehyde and hydroxyl groups, provides a rich chemical playground for subsequent transformations.
The diagram below illustrates the central role of furanics in bridging biomass with high-value chemical products.
References
Stereochemistry of 2,5-Bishydroxymethyl-tetrahydrofuran
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
2,5-Bishydroxymethyl-tetrahydrofuran (BHMTHF), a saturated heterocyclic diol, is a pivotal platform chemical derived from the catalytic conversion of biomass.[1][2] Its structure, featuring two stereogenic centers at the C2 and C5 positions, gives rise to distinct stereoisomers that significantly influence the physicochemical properties of derivative materials. This technical guide provides a comprehensive exploration of the stereochemistry of BHMTHF, addressing its synthesis, the formation of stereoisomers, methodologies for their separation and characterization, and the profound impact of stereochemical control on polymer applications. This document is intended for researchers, chemists, and material scientists engaged in sustainable chemistry and polymer development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of Stereoisomerism in a Bio-Derived Platform Chemical
The transition towards a bio-based economy has identified 5-hydroxymethylfurfural (HMF), derived from C6 sugars, as a cornerstone molecule.[1][3][4][5] Catalytic hydrogenation of HMF and its intermediate, 2,5-bis(hydroxymethyl)furan (BHMF), yields 2,5-bishydroxymethyl-tetrahydrofuran (BHMTHF), a versatile diol monomer.[2][6] The true potential of BHMTHF in advanced materials, such as polyesters and polyurethanes, can only be unlocked through a deep understanding and control of its stereochemistry.
The BHMTHF molecule possesses two chiral centers at carbons 2 and 5. This structural feature results in three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).
-
(2R, 5R)-BHMTHF and (2S, 5S)-BHMTHF : These are non-superimposable mirror images (enantiomers) where the hydroxymethyl groups are on opposite sides of the tetrahydrofuran ring plane, designated as the trans configuration.
-
(2R, 5S)-BHMTHF : This isomer is a meso compound, meaning it has chiral centers but is achiral overall due to an internal plane of symmetry. The hydroxymethyl groups are on the same side of the ring plane, designated as the cis configuration.
The spatial arrangement of these hydroxyl groups dictates how the monomer packs in a polymer chain, profoundly affecting material properties such as crystallinity, thermal stability, and mechanical strength.[7][8] This guide elucidates the causal relationships between synthesis, stereochemical outcome, and final material performance.
Synthetic Pathways and Stereochemical Control
The primary route to BHMTHF involves the complete hydrogenation of HMF. This is typically a two-step process, whether performed sequentially or in a single pot: first, the reduction of the aldehyde group in HMF to a hydroxyl group to form BHMF, followed by the saturation of the furan ring. The stereochemical outcome is largely determined in the second step.
Catalytic Hydrogenation: The Genesis of Stereoisomers
The catalytic hydrogenation of the furan ring in BHMF is the critical stereochemistry-determining step. The choice of catalyst and reaction conditions dictates the resulting ratio of cis to trans isomers.
-
Raney-Nickel Catalysts : Hydrogenation of HMF or BHMF using Raney-nickel often yields a product mixture rich in the cis isomer.[7][8] This is attributed to the steric hindrance of the catalyst surface, favoring the adsorption of the furan ring from one face, leading to the syn-addition of hydrogen atoms.
-
Noble Metal Catalysts (Ru, Pt, Pd) : Ruthenium, platinum, and palladium catalysts are also highly effective for this transformation.[1] The stereoselectivity can be tuned by modifying the catalyst support and reaction parameters (temperature, pressure, solvent), although the cis isomer often remains the predominant product under many conditions.
Post-Synthetic Isomerization: Gaining Stereochemical Control
Given that direct synthesis often favors the cis isomer, post-synthetic isomerization is a crucial strategy for accessing trans-enriched BHMTHF. A highly effective method is the ruthenium-catalyzed borrowing hydrogen-type reaction .[7][8]
This process involves a temporary, reversible oxidation of the secondary alcohols on the tetrahydrofuran ring to ketones, which allows for epimerization at the C2 and C5 positions. Subsequent reduction of the ketone intermediates regenerates the alcohols, yielding a thermodynamically equilibrated mixture with a higher proportion of the more stable trans isomer.
Separation, Isolation, and Characterization of Stereoisomers
Effective analysis and utilization of BHMTHF require robust methods for separating and characterizing its stereoisomers.
Preparative Separation: Diastereomeric Derivatization
Due to their similar boiling points, separating cis and trans BHMTHF by distillation is challenging. A highly effective laboratory-scale method involves converting the diols into their diacetate esters.[7]
The trans-diacetate isomer exhibits lower solubility in solvents like diethyl ether at reduced temperatures, allowing it to be selectively precipitated and isolated. The cis and trans diols can then be regenerated through hydrolysis of the separated esters.
Analytical Quantification: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the analytical separation and quantification of stereoisomers.[9] The direct approach, which utilizes a chiral stationary phase (CSP), is most common.[10]
-
Principle : The CSP creates a chiral environment within the column. As the racemic mixture of BHMTHF passes through, the enantiomers form transient diastereomeric complexes with the CSP of differing stabilities.[10][11] This results in different retention times, allowing for their separation and quantification.
-
Column Selection : Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating chiral alcohols and related compounds.[12]
-
Mobile Phase : The choice of mobile phase (typically a mixture of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) is critical for achieving optimal resolution.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers based on the distinct chemical environments of their protons and carbons.[13][14]
The key diagnostic signals in ¹H NMR are those of the protons at the C2 and C5 positions (H-2, H-5) and the protons of the hydroxymethyl groups (-CH₂OH).
-
Symmetry : The cis isomer possesses a Cₛ plane of symmetry, making the two halves of the molecule equivalent. This results in a simpler spectrum with fewer signals compared to the asymmetric trans enantiomers.
-
Chemical Shifts and Coupling Constants : The spatial orientation of the hydroxymethyl groups influences the electronic environment and, consequently, the chemical shifts of nearby protons. Vicinal coupling constants (³J) between H-2/H-5 and adjacent ring protons can also differ significantly, reflecting the different dihedral angles in the cis and trans configurations.[14]
| Proton Signal | Expected Observation for cis-BHMTHF | Expected Observation for trans-BHMTHF | Rationale |
| Ring Protons (H-2, H-5) | Single set of signals due to symmetry. | Two distinct sets of signals for the non-equivalent protons. | The plane of symmetry in the cis isomer renders H-2 and H-5 chemically equivalent. |
| Hydroxymethyl Protons (-CH₂OH) | Typically appears as a single doublet (if coupled to H-2/H-5). | May appear as two distinct sets of signals or a more complex pattern. | Different steric environment and anisotropic effects in the trans isomer. |
| Other Ring Protons (H-3, H-4) | Simpler multiplet patterns. | More complex multiplet patterns due to lack of symmetry. | Diastereotopic protons in the trans isomer have different chemical shifts and couplings. |
The Influence of Stereochemistry on Polymer Properties
The true value of stereochemical control is realized in the properties of polymers synthesized from BHMTHF. The cis and trans isomers behave as distinct monomers, leading to polymers with different macromolecular architectures.
-
Crystallinity and Thermal Properties : Polyesters synthesized with a high content of the linear, symmetric trans-BHMTHF exhibit higher crystallinity and melting points.[7] The kinked structure of the cis isomer disrupts chain packing, leading to more amorphous polymers with lower glass transition temperatures.
-
Mechanical Performance : The stereochemical composition directly impacts the mechanical properties of materials like polyurethanes (PUs). For adhesive applications, PUs derived from a specific cis/trans mixture (e.g., 57/43) have shown superior mechanical properties compared to those made from isomerically pure starting materials, highlighting the importance of precise stereochemical tuning.[7][8]
Experimental Protocols
Protocol 1: Synthesis of BHMTHF from HMF
Causality: This protocol outlines the complete hydrogenation of biomass-derived HMF to BHMTHF using a robust catalyst. The conditions are chosen to ensure full saturation of both the aldehyde and the furan ring.
-
Charge a high-pressure autoclave reactor with 5-hydroxymethylfurfural (HMF) (1.0 eq) and a suitable solvent (e.g., water or methanol).
-
Add a hydrogenation catalyst, such as Raney-Nickel (5-10 wt%) or Ru/C (1-5 wt%).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 50-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and GC/HPLC analysis.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude BHMTHF product as a mixture of cis and trans isomers.
Protocol 2: Separation of Stereoisomers via Acetylation
Causality: This protocol leverages the differential solubility of the diacetate derivatives to achieve a physical separation of the stereoisomers. The lower solubility of the trans isomer is the basis for its selective precipitation.[7]
-
To a round-bottom flask, add the crude BHMTHF isomer mixture (1.0 eq) and acetic anhydride (2.2-2.5 eq).
-
Heat the mixture under reflux (approx. 140 °C) for 3-4 hours.
-
Cool the mixture and remove the excess acetic anhydride and acetic acid by-product under high vacuum.
-
Dissolve the resulting crude diacetate mixture in a minimal amount of diethyl ether at room temperature.
-
Cool the solution to -15 °C and allow it to stand for several hours.
-
The trans-diacetate will precipitate as a white solid. Collect the solid by cold filtration.
-
The filtrate contains the more soluble cis-diacetate. The solvent can be evaporated to recover it.
-
The pure diols can be regenerated by hydrolysis (e.g., using aqueous NaOH or HCl) of the separated esters.
Protocol 3: Analytical Method for Chiral HPLC
Causality: This protocol establishes a baseline method for the analytical separation of BHMTHF enantiomers, which is essential for determining the stereochemical purity and isomer ratio of a sample.
-
Column : Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase : A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate : 1.0 mL/min.
-
Detection : Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if derivatized.
-
Sample Preparation : Dissolve a small amount of the BHMTHF sample in the mobile phase.
-
Injection : Inject 10-20 µL of the sample solution.
-
Analysis : The cis (meso) isomer will elute as a single peak. The trans isomer will be resolved into two separate peaks for the (2R, 5R) and (2S, 5S) enantiomers. The ratio can be calculated from the peak areas.
Conclusion and Future Outlook
The stereochemistry of 2,5-bishydroxymethyl-tetrahydrofuran is not a mere academic curiosity but a critical parameter for rational material design. As the chemical industry increasingly turns to renewable feedstocks, the ability to control molecular architecture at the isomeric level will be paramount. The synthesis of BHMTHF from biomass provides a mixture of stereoisomers, with the cis form often predominating. However, through strategic catalyst selection, post-synthetic isomerization, and robust separation techniques, chemists can now access isomerically pure or specifically tuned mixtures of BHMTHF. This control directly translates into the ability to fine-tune the properties of next-generation bio-based polymers, opening new avenues for sustainable materials with tailored performance characteristics. Future research will likely focus on developing catalytic systems that offer direct, high-selectivity synthesis of the desired trans isomer, thereby streamlining the path from biomass to high-performance materials.
References
- 1. Sustainable Catalytic Transformation of Biomass-Derived 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Bishydroxymethyl Tetrahydrofuran | 104-80-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemistry of 2,2,5-trisubstituted tetrahydrofuran ring-containing natural products based on (1)H NMR spectroscopy: some observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
A Technical Guide to the Discovery and History of Furan-Based Diols: From Serendipitous Origins to Bio-Based Platform Chemicals
Abstract
Furan-based diols, particularly 2,5-bis(hydroxymethyl)furan (BHMF), represent a cornerstone in the transition from a fossil-based to a bio-based economy. These versatile platform chemicals, derived from renewable biomass, are pivotal intermediates for the synthesis of sustainable polymers, pharmaceuticals, and fine chemicals. This in-depth technical guide traces the historical trajectory of furan-based diols, from the foundational discoveries in furan chemistry to the development of modern, efficient synthetic pathways. We will explore the critical role of the precursor 5-hydroxymethylfurfural (HMF), detail the evolution of synthetic methodologies—including catalytic hydrogenation, chemical reduction, and biocatalysis—and provide validated experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and production of these significant bio-derived molecules.
The Historical Genesis: Unraveling the Furan Ring
The journey to furan-based diols begins not with the diols themselves, but with the discovery of their parent heterocyclic scaffold, furan. The name "furan" is derived from the Latin furfur, meaning bran, a nod to the agricultural sources from which its derivatives were first isolated.[1][2] The timeline of foundational discoveries laid the groundwork for all subsequent furan chemistry.
The first furan derivative to be described was 2-furoic acid (also known as pyromucic acid), which the pioneering Swedish chemist Carl Wilhelm Scheele isolated in 1780 by the dry distillation of mucic acid.[1][3][4][5] This marked the first instance of a furan-containing compound being synthesized.[4] More than half a century later, in 1831, Johann Wolfgang Döbereiner reported another crucial derivative, furfural, which was later characterized by John Stenhouse.[1][2] It was not until 1870 that furan itself was first prepared by Heinrich Limpricht, who initially named it "tetraphenol".[1][2]
These early discoveries, rooted in the chemical manipulation of natural products, were crucial. They established the existence and basic reactivity of the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, paving the way for the synthesis of more complex, functionalized derivatives like the diols that are the focus of this guide.[1][6]
Caption: A simplified timeline highlighting the foundational discoveries in furan chemistry.
The Lynchpin Intermediate: 5-Hydroxymethylfurfural (HMF)
The history of the most significant furan-based diol, 2,5-bis(hydroxymethyl)furan (BHMF), is inextricably linked to its immediate precursor, 5-hydroxymethylfurfural (HMF).[7][8] HMF is recognized as one of the most important "Top 10" bio-based platform chemicals by the US Department of Energy.[8] It is a versatile organic compound derived from the acid-catalyzed dehydration of C6 sugars (hexoses) such as fructose and glucose, which are themselves sourced from the hydrolysis of lignocellulosic biomass.[9][10][11]
The structure of HMF is key to its utility; it contains a furan ring substituted with both an aldehyde (formyl) group and a hydroxymethyl group.[8][12] This dual functionality allows it to be a starting point for a vast array of valuable chemicals through reduction, oxidation, and other transformations.[10] The selective reduction of HMF's aldehyde group is the primary route to synthesizing the furan-based diol BHMF.[11]
Caption: The general synthetic pathway from biomass to the key furan-based diol, BHMF.
The Advent of Furan-Based Diols: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF)
The discovery and development of synthetic routes to BHMF have been driven by its potential as a bio-based monomer to replace petroleum-derived aromatic diols in polymerization reactions.[12] BHMF can be used to synthesize polyesters, polyurethanes, and other polymers, as well as serving as an intermediate for drugs and crown ethers.[12][13] The primary method for its production is the selective hydrogenation of the formyl group in HMF.[11]
Catalytic Hydrogenation
Catalytic hydrogenation is the most extensively studied and commercially viable route for BHMF synthesis. This method involves reacting HMF with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
-
Expertise & Experience: The choice of catalyst is critical for achieving high selectivity towards BHMF while avoiding over-reduction of the furan ring, which would yield 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), or hydrogenolysis of the hydroxyl groups.[12] Early research often employed high temperatures and pressures.[11] However, recent advancements have focused on developing highly efficient catalysts that operate under milder conditions.
-
Precious Metal Catalysts: Catalysts based on precious metals like Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) have demonstrated excellent performance.[10][12] For instance, Pt supported on MCM-41 has been shown to achieve complete HMF conversion with 98.9% selectivity to BHMF under mild conditions (35 °C, 8 bar H₂).[10] Ru-based catalysts, such as Ru/MgO-ZrO₂, have also shown high selectivity (94%) for BHMF.[12]
-
Non-Precious Metal Catalysts: To improve cost-effectiveness, significant research has been dedicated to non-precious metal catalysts. Systems based on Cobalt (Co), Nickel (Ni), and Copper (Cu) have been developed. Co-catalysts supported on nitrogen-doped carbon (Co-NC) can yield BHMF at 91.5% in a solvent-free system.[10] Copper chromite is another catalyst used for this reduction.[11]
Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) offers an alternative to using high-pressure hydrogen gas, enhancing laboratory safety. In CTH, a hydrogen donor molecule, such as a secondary alcohol (e.g., isopropanol) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst.
-
Causality Behind Experimental Choices: This method is advantageous as it often exhibits high selectivity for the carbonyl group, minimizing unwanted side reactions on the furan ring.[12] For example, using ethanol as a hydrogen donor with a ZrO(OH)₂ catalyst at 423 K resulted in an 88.9% yield of BHMF.[12]
Chemical Reduction
For laboratory-scale synthesis, chemical reducing agents provide a rapid and convenient method for producing BHMF from HMF.
-
Trustworthiness: Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose.[7][14] This method is highly reliable and allows for the preparation of significant quantities of BHMF in a short time, making it ideal for research and derivatization studies.[7] The primary advantage is the simplicity of the procedure and the mild reaction conditions, typically performed at or below room temperature.
Biocatalytic Reduction
In the quest for greener and more sustainable processes, biocatalysis using whole-cell microorganisms has emerged as a promising route. Various bacteria, yeasts, and fungi have been identified that can efficiently reduce HMF to BHMF.
-
Authoritative Grounding: A highly HMF-tolerant strain of Burkholderia contaminans NJPI-15 has been reported for the biocatalytic reduction of HMF to BHMF.[8] Other microorganisms, such as Meyerozyma guilliermondii SC1103, have achieved BHMF yields over 90%.[8] These biological systems operate in aqueous media under ambient conditions, representing a highly sustainable synthetic strategy.
Quantitative Data and Experimental Protocols
Summary of Catalytic Systems for BHMF Synthesis
The following table summarizes various catalytic systems employed for the hydrogenation of HMF to BHMF, providing a comparative overview of their efficacy.
| Catalyst | H₂ Pressure | Temperature (°C) | Solvent | HMF Conversion (%) | BHMF Yield (%) | Reference |
| 1% Pt/CeO₂–ZrO₂ | 0.1 MPa (atm) | 20 | Ethanol | >99 | 95 | [15] |
| 0.5% Pt/CeO₂–ZrO₂ | 0.1 MPa (atm) | 20 | Ethanol | ~100 | 85 | [15] |
| Pt/MCM-41 | 0.8 MPa (8 bar) | 35 | Water | 100 | 98.9 | [10] |
| Ru/MgO-ZrO₂ | 2.7 MPa (400 psi) | 130 | Water | Not specified | 94 | [12] |
| Co-NC | 5.0 MPa (50 bar) | 90 | None (Solvent-free) | Not specified | 91.5 | [10] |
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established methodologies.
Protocol 1: Catalytic Hydrogenation of HMF using Pt/CeO₂–ZrO₂ at Room Temperature [15]
-
Objective: To synthesize BHMF from HMF via catalytic hydrogenation under mild, atmospheric pressure conditions.
-
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
1% Pt/CeO₂–ZrO₂ catalyst
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrogen gas (H₂)
-
Two-necked flask, magnetic stirrer, hydrogen balloon
-
-
Procedure:
-
Place 50 mg of the pre-reduced 1% Pt/CeO₂–ZrO₂ catalyst into a two-necked flask equipped with a magnetic stir bar.
-
Purge the flask with hydrogen gas for 30 minutes.
-
Prepare a 0.2 M solution of HMF in ethanol. Add 2.7 mol% of a 1 M NaOH solution to this HMF solution.
-
Add the HMF solution to the reaction flask via a feed cock. Ensure the system is connected to a hydrogen balloon to maintain atmospheric pressure.
-
Stir the reaction mixture vigorously (e.g., 1400 rpm) at room temperature (20 °C) for 2 hours.
-
Upon completion, stop the stirring and separate the catalyst from the liquid phase by centrifugation or filtration.
-
The resulting solution containing BHMF can be analyzed by GC, HPLC, or NMR to determine conversion and yield. The product can be isolated by solvent evaporation and subsequent purification if required.
-
-
Trustworthiness: This protocol, operating at room temperature and atmospheric pressure, is a highly safe and efficient method, achieving a quantitative yield of BHMF. The use of a low Pt-loaded catalyst demonstrates its economic viability.[15]
Protocol 2: Chemical Reduction of HMF using Sodium Borohydride (NaBH₄) [7][14]
-
Objective: To synthesize BHMF from HMF using a chemical reducing agent for a rapid, scalable laboratory preparation.
-
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol solvent)
-
Ice bath
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve a known quantity of HMF in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (typically 1.0 to 1.5 molar equivalents relative to HMF) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the HMF is fully consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
The crude BHMF can be extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the product. Further purification can be achieved by recrystallization or column chromatography.
-
-
Causality: This method is chosen for its speed and simplicity. NaBH₄ is a selective reducing agent for aldehydes and ketones and does not affect the furan ring under these mild conditions, ensuring a high yield of the desired diol. This procedure makes it possible to prepare a rather large amount of BHMF quickly.[7][14]
Caption: A simplified schematic of a laboratory setup for catalytic hydrogenation.
Conclusion and Future Outlook
The history of furan-based diols is a compelling narrative of scientific progression, beginning with the fundamental characterization of the furan ring in the 18th and 19th centuries and culminating in the highly efficient, sustainable production methods of the 21st century. The journey from Scheele's 2-furoic acid to the modern synthesis of BHMF from biomass illustrates a significant shift in chemical manufacturing, driven by the need for renewable resources.[4][16] As versatile and valuable bio-based building blocks, furan-based diols are poised to play an increasingly critical role in the development of sustainable materials and pharmaceuticals.[17][18] Future research will undoubtedly focus on further optimizing catalytic systems, exploring novel biocatalytic pathways, and expanding the library of furan-based diols to create next-generation polymers and functional molecules with tailored properties.
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. no2crematory.wordpress.com [no2crematory.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 8. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates [journal.hep.com.cn]
- 10. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 12. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 13. What is 2,5-Furandimethanol used for?_Chemicalbook [chemicalbook.com]
- 14. fur4sustain.eu [fur4sustain.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly selective one-pot production of 2,5-furandimethanol from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Bio-Based Alternative to Bisphenol-A, Diols and Epoxy Resins from 5-Hydroxymethyl Furfural and Diformyl Furan (RFT-583/584) | NDSU Research Foundation - Fargo, ND [ndsuresearchfoundation.org]
- 18. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
The Emergence of Cis-2,5-Bishydroxymethyl-tetrahydrofuran: A Bio-Based Building Block for Advanced Materials
Abstract
The imperative for sustainable alternatives to petroleum-derived chemicals has catalyzed significant research into bio-based platform molecules. Among these, cis-2,5-Bishydroxymethyl-tetrahydrofuran (BHMF), a derivative of the versatile biomass-derived 5-hydroxymethylfurfural (HMF), is emerging as a pivotal monomer in materials science. Its unique saturated heterocyclic structure, containing two primary hydroxyl groups, offers a compelling combination of rigidity and reactivity. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of BHMF in the development of high-performance, sustainable polymers. We will delve into the nuances of its use in creating polyesters and polyurethanes, and explore its potential as a crosslinking agent in epoxy resins, a building block for novel surfactants, and a bio-based plasticizer. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the burgeoning field of BHMF-based materials.
Introduction: The Pivotal Role of Bio-Based Monomers
The transition towards a circular economy necessitates the development of materials from renewable resources. This compound (BHMF), also known as 2,5-tetrahydrofurandimethanol, stands out as a promising bio-based diol.[1] Derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), which is readily obtained from C6 sugars, BHMF offers a sustainable pathway to a variety of polymers.[2] The saturated tetrahydrofuran ring in BHMF imparts distinct properties to the resulting polymers, including increased rigidity and altered crystallinity compared to their linear aliphatic or aromatic counterparts.[1] This guide will elucidate the synthesis of this key monomer and its subsequent application in creating a new generation of sustainable materials with tailored properties.
Synthesis of this compound (BHMF)
The efficient synthesis of BHMF is crucial for its widespread adoption. The primary route involves the reduction of HMF, which can be achieved through several methods, each with its own advantages and considerations.
Catalytic Hydrogenation of HMF
Catalytic hydrogenation is a prevalent method for the synthesis of BHMF, offering high yields and selectivity under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation of HMF to BHMF
-
Materials: 5-hydroxymethylfurfural (HMF), Raney-Nickel catalyst, Ethanol, Hydrogen gas (high pressure).
-
Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.
-
Procedure:
-
In a high-pressure reactor, prepare a solution of HMF in ethanol (e.g., a 1.0 M solution).
-
Add Raney-Nickel catalyst to the solution (e.g., 10 wt% relative to HMF).
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 25 bar).[3]
-
Heat the reactor to the target temperature (e.g., 100°C) with vigorous stirring.[3]
-
Maintain the reaction for a specified duration (e.g., 24-48 hours), monitoring hydrogen uptake to gauge reaction progress.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing BHMF can be purified by solvent evaporation followed by recrystallization or distillation. An isolated yield of around 70-92% can be achieved with a high cis:trans ratio (e.g., 92:8).[3]
-
Causality Behind Experimental Choices:
-
Catalyst: Raney-Nickel is a cost-effective and efficient catalyst for the hydrogenation of furan rings and carbonyl groups.[3]
-
Solvent: Ethanol is a good solvent for both HMF and BHMF and is relatively easy to remove.
-
Pressure and Temperature: These parameters are optimized to ensure complete hydrogenation of the furan ring and the aldehyde group while minimizing side reactions. Higher pressures and temperatures can sometimes lead to the formation of byproducts.[3]
Applications in Polymer Science: A New Frontier for Sustainable Materials
The difunctional nature of BHMF, with its two primary hydroxyl groups, makes it an excellent monomer for step-growth polymerization, leading to the formation of polyesters and polyurethanes with unique properties.
BHMF-Based Polyesters: Tailoring Properties through Monomer Selection
The incorporation of the rigid tetrahydrofuran ring from BHMF into a polyester backbone significantly influences the material's thermal and mechanical properties.
Experimental Protocol: Synthesis of a BHMF-based Polyester via Solution Polymerization
-
Materials: this compound (BHMF), Sebacoyl chloride, Pyridine, Chloroform.
-
Apparatus: Round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Procedure:
-
Dissolve BHMF in a mixture of pyridine and chloroform in a round-bottom flask cooled in an ice bath.
-
Dissolve sebacoyl chloride in chloroform and add it to the dropping funnel.
-
Add the sebacoyl chloride solution dropwise to the stirred BHMF solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting polyester can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
-
Causality Behind Experimental Choices:
-
Solution Polymerization: This method is often preferred for BHMF to avoid thermal degradation that can occur during melt polycondensation at high temperatures.[2]
-
Pyridine: Acts as an acid scavenger to neutralize the HCl byproduct of the reaction, driving the polymerization to completion.
-
Sebacoyl Chloride: A long-chain diacid chloride that, when reacted with BHMF, produces a flexible polyester. The choice of diacid chloride can be varied to tune the final properties of the polymer.
Data Presentation: Thermal and Mechanical Properties of BHMF-Based Polyesters
| Co-monomer | Polymerization Method | Tg (°C) | Tm (°C) | Td,onset (°C) | Tensile Strength (MPa) | Reference |
| 2,5-Furandicarbonyl chloride | Solution Polymerization | - | - | ~200 | Not Reported | [2] |
| Terephthalaldehyde | Oxidative Polymerization | - | - | 247 | Not Reported | [2] |
| 2,5-Diformylfuran | Oxidative Polymerization | - | - | <200 | Not Reported | [2] |
| Adipic acid / Pimelic acid | Mg-based catalyst | - | - | - | Not Reported | [2] |
| Succinic acid | CuSiO₂ catalyst | - | - | - | Not Reported | [2] |
BHMF-Based Polyurethanes: Enhancing Performance with a Bio-Based Diol
The hydroxyl groups of BHMF readily react with isocyanates to form polyurethanes. The rigid BHMF unit can enhance the mechanical properties of the resulting polyurethane.
Experimental Protocol: Synthesis of a BHMF-based Polyurethane
-
Materials: this compound (BHMF), Methylene diphenyl diisocyanate (MDI), Dibutyltin dilaurate (DBTDL) catalyst, Dry tetrahydrofuran (THF).
-
Apparatus: Three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Procedure:
-
In a moisture-free environment, dissolve BHMF in dry THF in the reaction flask.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add MDI to the stirred solution at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to a moderate temperature (e.g., 60-70°C) and stir for several hours to complete the polymerization.
-
The polyurethane can be isolated by precipitation in a non-solvent like isopropanol.
-
Causality Behind Experimental Choices:
-
Catalyst: DBTDL is a common catalyst for polyurethane synthesis, promoting the reaction between the hydroxyl and isocyanate groups.
-
Dry Conditions: Isocyanates are highly reactive with water, so anhydrous conditions are essential to prevent side reactions and ensure high molecular weight polymer formation.
Data Presentation: Mechanical Properties of BHMF-Based Polyurethanes
| Diisocyanate | Co-diol | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| MDI | - | High (up to 50 MPa for crosslinked systems) | - | - | [4][5] |
| Trifunctional isocyanate | 1,4-benzenedimethanol | 27 | Recovered 87% after scratching | Recovered 81% after scratching | [1] |
Emerging Applications: Expanding the Horizon of BHMF
The versatility of BHMF extends beyond polyesters and polyurethanes, with promising applications in other areas of materials science.
-
Epoxy Resins: The hydroxyl groups of BHMF can be reacted with epichlorohydrin to form glycidyl ethers, which can then be used as bio-based epoxy resins or as reactive diluents and toughening agents for conventional epoxy systems. This can improve the flexibility and impact strength of the cured resin.
-
Surfactants: The amphiphilic nature of BHMF derivatives can be exploited to create novel bio-based surfactants. By esterifying one of the hydroxyl groups with a long-chain fatty acid, a molecule with a hydrophilic tetrahydrofuran head and a hydrophobic alkyl tail can be synthesized.
-
Plasticizers: Esters of BHMF with monocarboxylic acids can potentially serve as bio-based plasticizers for polymers like polyvinyl chloride (PVC). These plasticizers can offer a more sustainable and potentially less toxic alternative to traditional phthalate-based plasticizers.[6][7]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Synthesis of BHMF from HMF
Caption: Synthesis of this compound (BHMF) from 5-Hydroxymethylfurfural (HMF).
Polymerization of BHMF into Polyesters
Caption: Polycondensation of BHMF with a diacid chloride to form a polyester.
Formation of BHMF-Based Polyurethanes
Caption: Polyaddition reaction of BHMF and a diisocyanate to yield a polyurethane.
Conclusion and Future Outlook
This compound represents a significant advancement in the field of bio-based materials. Its straightforward synthesis from renewable resources and its versatility as a monomer open up a plethora of possibilities for creating sustainable polymers with tunable properties. The unique structural features of BHMF allow for the development of polyesters and polyurethanes with enhanced thermal and mechanical characteristics. Furthermore, its potential in emerging applications such as epoxy resins, surfactants, and plasticizers is beginning to be explored, promising a future where BHMF plays a central role in a more sustainable chemical industry. Further research should focus on optimizing polymerization processes to achieve higher molecular weight polymers and on conducting comprehensive studies to fully elucidate the structure-property relationships in a wider range of BHMF-based materials. The continued exploration of this remarkable bio-based building block will undoubtedly lead to the development of innovative materials that can meet the demands of a modern, environmentally conscious world.
References
- 1. Panoramic view of biobased BHMTHF-based polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00544B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Item - Synthesis and Evaluation of Bio-Based Plasticizers from 5âHydroxymethyl-2-Furancarboxylic Acid for Poly(vinyl chloride) - American Chemical Society - Figshare [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Chemoenzymatic Cascade for the Synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran using Whole-Cell Biocatalysts
Abstract
This application note details a robust and sustainable chemoenzymatic cascade for the synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran (cis-BHMF), a valuable bio-based platform chemical. The process leverages the high selectivity of whole-cell biocatalysis for the initial reduction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), followed by a chemical catalytic step for the hydrogenation of the furan ring. This guide provides in-depth protocols for the cultivation of whole-cell catalysts, the biocatalytic reduction process, and product analysis, aimed at researchers in biorenewables, green chemistry, and drug development.
Introduction: The Imperative for Greener Chemical Synthesis
The transition from a fossil-fuel-based economy to one founded on renewable resources is a paramount challenge of the 21st century. Biomass-derived platform chemicals offer a sustainable alternative to petroleum-based feedstocks. Among these, 5-hydroxymethylfurfural (HMF), readily obtained from the dehydration of C6 sugars, is a versatile building block for a plethora of value-added chemicals.[1][2]
One such derivative, this compound (also known as 2,5-bis(hydroxymethyl)tetrahydrofuran or BHMTHF), is a highly functionalized diol. Its saturated tetrahydrofuran ring and dual hydroxyl groups make it an excellent monomer for creating advanced polymers such as polyesters and polyurethanes, as well as a precursor for fine chemicals and pharmaceutical intermediates.[3][4]
Traditional chemical routes for HMF conversion often require harsh conditions, expensive metal catalysts, and can lead to the formation of undesirable byproducts.[5] Whole-cell biocatalysis presents a compelling alternative, offering high selectivity under mild, aqueous conditions.[1] Microorganisms possess a rich arsenal of oxidoreductase enzymes that can efficiently catalyze specific transformations. A key advantage of using whole cells is the intrinsic system for cofactor regeneration (e.g., NADH/NADPH), which circumvents the need to add expensive cofactors to the reaction medium.[1]
This document outlines a highly efficient two-stage cascade process. The first stage employs whole-cell biocatalysts, such as Burkholderia contaminans or Meyerozyma guilliermondii, for the selective reduction of the aldehyde group of HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF).[2][6] While a direct biocatalytic route for the subsequent furan ring saturation is not yet well-established, we present the established chemo-catalytic hydrogenation as the second stage, creating a powerful chemoenzymatic pathway from biomass-derived HMF to the final saturated diol, cis-BHMF.[3][7]
The Scientific Rationale: A Tale of Two Reductions
The conversion of HMF to cis-BHMF involves two distinct reduction steps: the reduction of an aldehyde to an alcohol, and the saturation (hydrogenation) of an aromatic furan ring.
Stage 1: Biocatalytic Aldehyde Reduction (HMF to BHMF)
The biocatalytic reduction of HMF's aldehyde group to a primary alcohol is mediated by intracellular alcohol dehydrogenases (ADHs) or other oxidoreductases present in the whole-cell catalyst.[2] This enzymatic process is highly specific, targeting the carbonyl group while leaving the furan ring and the existing alcohol group intact.
The Causality of Cofactor Regeneration: This transformation is dependent on reduced nicotinamide cofactors (NADH or NADPH) as the hydride source. The primary advantage of a whole-cell system lies in its inherent metabolic machinery to continuously regenerate these cofactors. By providing a simple co-substrate, such as glucose, the cell's central carbon metabolism (e.g., glycolysis and the pentose phosphate pathway) is activated, ensuring a steady supply of NADH and NADPH to fuel the desired reduction. This elegant, self-sustaining system eliminates the need for external, costly cofactor addition and recycling systems.[6][8]
Caption: Biocatalytic reduction of HMF to BHMF within a whole-cell catalyst.
Stage 2: Furan Ring Hydrogenation (BHMF to BHMTHF)
The saturation of the aromatic furan ring of BHMF is a more energy-intensive process that is not commonly catalyzed by microbial enzymes under standard conditions. Current state-of-the-art methods rely on heterogeneous chemical catalysis, typically employing noble metal catalysts like Ruthenium on carbon (Ru/C) under a hydrogen atmosphere.[3][7] This step hydrogenates the double bonds within the furan ring to yield the stable tetrahydrofuran structure. The reaction can be tuned to favor the desired cis isomer.[9]
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The methodologies are synthesized from established research to provide a comprehensive workflow.
Protocol 1: Cultivation of Whole-Cell Catalyst
This protocol provides guidelines for preparing robust cell cultures for biocatalysis. Two exemplary microorganisms are presented: Burkholderia contaminans (bacterial) and Meyerozyma guilliermondii (yeast).
Option A: Burkholderia contaminans
-
Rationale: Burkholderia species have demonstrated high tolerance to HMF and excellent catalytic activity for its reduction.[2] Tryptic Soy Broth (TSB) is a general-purpose medium that supports robust growth.
-
Materials:
-
Burkholderia contaminans strain (e.g., NJPI-15)
-
Tryptic Soy Broth (TSB) powder
-
Sterile baffled flasks
-
Shaking incubator
-
-
Procedure:
-
Prepare TSB medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculate 50 mL of sterile TSB in a 250 mL baffled flask with a single colony or glycerol stock of B. contaminans.
-
Incubate the culture at 30-33°C with vigorous shaking (e.g., 200 rpm) for 18-24 hours, or until the culture reaches the late exponential phase.[4]
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the final cell pellet in the reaction buffer to the desired concentration (e.g., 20 mg/mL wet weight). The catalyst is now ready for use.[5]
-
Option B: Meyerozyma guilliermondii
-
Rationale: This yeast strain is highly tolerant to both HMF and the product BHMF, showing high selectivity.[6] YM medium is a standard for yeast cultivation.
-
Materials:
-
Meyerozyma guilliermondii strain (e.g., SC1103)
-
Yeast Mold (YM) Broth (containing yeast extract, malt extract, peptone, dextrose)
-
Sterile baffled flasks
-
Shaking incubator
-
-
Procedure:
-
Prepare YM medium and sterilize by autoclaving.
-
Inoculate 50 mL of sterile YM broth in a 250 mL baffled flask.
-
Incubate at 25-30°C with shaking (e.g., 200 rpm) for 24-48 hours.[1][10]
-
Harvest and wash the cells as described in Protocol 3.1.A (steps 4-5).
-
Resuspend the cells in the reaction buffer. The catalyst is now ready.
-
Protocol 2: Whole-Cell Biocatalytic Reduction of HMF to BHMF
This protocol describes the biotransformation step using the prepared "resting cells."
-
Rationale: Using resting cells (non-growing but metabolically active) in a buffer solution minimizes side reactions and simplifies downstream processing. Glucose is added as the essential co-substrate for cofactor regeneration.
-
Materials:
-
Prepared whole-cell catalyst suspension (from Protocol 3.1)
-
5-(Hydroxymethyl)furfural (HMF)
-
D-Glucose
-
50 mM Phosphate Buffer (pH 7.0)
-
Reaction vessel (e.g., baffled flask or bioreactor)
-
-
Procedure:
-
Set up the reaction mixture in the reaction vessel. For a typical batch reaction, combine:
-
Incubate the reaction at 30-35°C with agitation (e.g., 180-200 rpm) to ensure adequate mixing and aeration.[5]
-
Monitor the reaction progress by taking samples periodically (e.g., every 2-4 hours).
-
Analyze the samples for HMF consumption and BHMF formation using HPLC (see Protocol 3.3).
-
The reaction is typically complete within 12-24 hours, indicated by the complete consumption of HMF.[6]
-
Upon completion, separate the cell catalyst from the reaction supernatant by centrifugation. The supernatant contains the product, BHMF.
-
Protocol 3: Analytical Quantification by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the substrate (HMF) and furanic products (BHMF). A C18 reverse-phase column with a simple mobile phase provides excellent separation.
-
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column
-
Methanol (HPLC grade)
-
Ultrapure water
-
Sulfuric Acid or Phosphoric Acid (for mobile phase acidification)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare the mobile phase, for example, a mixture of 0.06N H₂SO₄ and methanol (60:40 v/v) or an acetonitrile/water gradient with a phosphoric acid buffer.[11][12]
-
Prepare standards of known concentrations for HMF and BHMF to generate a calibration curve.
-
Prepare reaction samples by centrifuging to remove cells, then filtering the supernatant through a 0.22 µm syringe filter.
-
Set the HPLC parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 0.6 - 1.0 mL/min
-
Detection Wavelength: 210 nm or 275-280 nm[12]
-
Injection Volume: 10-20 µL
-
-
Run the standards and samples. Identify and quantify peaks by comparing retention times and integrating peak areas against the calibration curve. Expected retention times will vary but HMF is generally less polar than BHMF.
-
Data Presentation: Performance of Whole-Cell Catalysts
The efficacy of various whole-cell systems for the conversion of HMF to BHMF is summarized below.
| Microorganism | Substrate Conc. (mM) | Co-substrate | Time (h) | Yield (%) | Titer (mM) | Reference |
| Burkholderia contaminans NJPI-15 | 700 (fed-batch) | Glutamine, Sucrose | 48 | 93.7 | 656 | [2] |
| Meyerozyma guilliermondii SC1103 | 100 | Glucose | 12 | 86.0 | ~86 | [6] |
| Kluyveromyces marxianus | ~55 | Glucose | - | 99.7 | 55.3 | [6] |
| Paraburkholderia azotifigens F18 | ~40 | - | - | 92.0 | 36.9 | [1] |
| Fusarium striatum | 150 (fed-batch) | - | 60 | 96.8 | ~145 | [13] |
Overall Workflow and Proposed Chemoenzymatic Cascade
The complete process from HMF to cis-BHMF is envisioned as an integrated workflow.
Caption: Proposed chemoenzymatic cascade workflow for cis-BHMF synthesis.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low HMF Conversion | 1. Catalyst inactivity. 2. Insufficient cofactor regeneration. 3. HMF concentration is too high (inhibition). | 1. Ensure cells are harvested in the correct growth phase. Use freshly prepared catalyst. 2. Increase the molar ratio of glucose to HMF (e.g., 1.5:1). Ensure adequate aeration. 3. Start with a lower HMF concentration (e.g., 50 mM) or use a fed-batch strategy. |
| Formation of Byproducts | 1. Over-oxidation of HMF to acids (HMFCA). 2. Non-specific enzymatic activity. | 1. Ensure the chosen strain is selective for reduction. Some strains can both oxidize and reduce HMF. Operating under slightly anaerobic conditions can sometimes favor reduction. 2. Screen different microbial strains to find one with higher selectivity. |
| Poor Cell Growth | 1. Suboptimal media composition. 2. Incorrect incubation temperature or pH. | 1. Use the recommended media (TSB for Burkholderia, YM for yeast). 2. Verify incubator temperature and initial pH of the culture medium. |
| Incomplete Furan Ring Hydrogenation | 1. Inactive chemical catalyst. 2. Insufficient hydrogen pressure or reaction time. | 1. Use a fresh, high-quality hydrogenation catalyst (e.g., Ru/C). 2. Optimize reaction conditions (temperature, pressure, time) according to established literature for BHMF hydrogenation.[3][7] |
Conclusion
The described chemoenzymatic cascade represents a highly effective and sustainable strategy for the synthesis of cis-BHMF from the biomass-derived platform chemical HMF. By harnessing the selectivity and efficiency of whole-cell biocatalysts for the initial aldehyde reduction, this process minimizes waste and avoids harsh reaction conditions. While the subsequent furan ring saturation currently relies on chemical catalysis, this integrated approach paves the way for the production of valuable, fully saturated furanic diols. Future research aimed at discovering or engineering enzymes capable of furan ring hydrogenation will be a critical step toward a fully biocatalytic pathway.
References
- 1. atcc.org [atcc.org]
- 2. A new selective culture medium for isolation of Burkholderia cepacia complex in pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | A new selective culture medium for isolation of Burkholderia cepacia complex in pharmaceutical industry [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Meyerozyma guilliermondii | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 8. atcc.org [atcc.org]
- 9. burkholderia contaminans strain: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 13. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Polyesters from Bio-Derived cis-2,5-Bishydroxymethyl-tetrahydrofuran
Abstract
The imperative shift towards a circular economy and sustainable chemical industry necessitates the development of high-performance polymers from renewable resources. cis-2,5-Bishydroxymethyl-tetrahydrofuran (DHMTHF), a bio-derived diol obtained from the hydrogenation of 5-hydroxymethylfurfural (HMF), presents a compelling opportunity as a monomer for the synthesis of novel polyesters. Its saturated heterocyclic structure offers a unique combination of rigidity and flexibility, enabling the creation of polyesters with tunable thermal and mechanical properties. This comprehensive guide provides detailed protocols for the synthesis of polyesters from cis-DHMTHF via melt polycondensation and solution polymerization, an in-depth analysis of the structure-property relationships, and standardized procedures for their characterization. This document is intended for researchers, scientists, and professionals in drug development and material science who are focused on the innovation of sustainable polymeric materials.
Introduction: The Rationale for cis-DHMTHF in Polyester Synthesis
The pursuit of bio-based alternatives to petroleum-derived polymers is a cornerstone of modern materials science. Polyesters, a ubiquitous class of polymers, are prime candidates for this green transition. This compound, derived from readily available biomass, is a key building block in this endeavor.[1] The tetrahydrofuran ring, a hydrogenated derivative of the furan ring, imparts enhanced thermal stability and flexibility compared to its aromatic counterpart, 2,5-bis(hydroxymethyl)furan (BHMF).[2][3]
The stereochemistry of the DHMTHF monomer plays a critical role in dictating the final properties of the polyester. The cis-isomer, with both hydroxymethyl groups on the same side of the tetrahydrofuran ring, introduces a distinct kink in the polymer backbone. This structural feature disrupts chain packing, leading to amorphous or semi-crystalline materials with lower glass transition temperatures (Tg) and melting points (Tm) compared to polyesters synthesized from the more linear trans-isomer.[4][5] This inherent tunability allows for the design of polyesters with a wide range of properties, from rigid plastics to flexible elastomers, by controlling the cis/trans ratio of the monomer.[4] This guide will focus on the use of the predominantly cis-isomer, which is often the major product of HMF hydrogenation.[4]
Synthesis Methodologies: Crafting Polyesters from cis-DHMTHF
The synthesis of polyesters from cis-DHMTHF can be achieved through several methods, with melt polycondensation and solution polymerization being the most prevalent. The choice of method depends on the desired molecular weight, the thermal stability of the comonomers, and the intended scale of the reaction.
Melt Polycondensation: A Solvent-Free Approach
Melt polycondensation is a widely used industrial process for polyester synthesis due to its efficiency and the absence of solvents. This method involves the direct reaction of the diol (cis-DHMTHF) with a dicarboxylic acid or its ester derivative at elevated temperatures and under high vacuum to facilitate the removal of the condensation byproduct (water or alcohol), thereby driving the polymerization to completion.[6]
-
Two-Stage Process: The reaction is typically carried out in two stages: an initial esterification or transesterification at a lower temperature under an inert atmosphere, followed by a higher temperature polycondensation under vacuum. This staged approach ensures complete conversion of the monomers in the first stage and effectively removes the byproduct in the second stage to achieve high molecular weights.
-
Catalyst Selection: A catalyst is crucial to accelerate the polymerization reaction. Common catalysts include antimony compounds (e.g., antimony(III) oxide), titanium alkoxides (e.g., titanium(IV) isopropoxide), and tin compounds. The choice of catalyst can influence the reaction rate, polymer color, and side reactions.[5]
-
Temperature and Vacuum Profile: A gradual increase in temperature and a slow application of vacuum are critical to prevent the sublimation or degradation of the monomers and oligomers and to control the foaming of the reaction mixture.
This protocol is adapted from a procedure for the synthesis of a polyester polyol from a cis/trans mixture of DHMTHF and dodecanedioic acid.[4]
-
Reactants and Reagents:
-
This compound (1.0 eq.)
-
Dodecanedioic acid (1.0 eq.)
-
Titanium(IV) isopropoxide (TTIP) catalyst (approx. 250-500 ppm relative to the polymer weight)
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Cold trap.
-
-
Procedure:
-
Charging the Reactor: Charge the reactor with cis-DHMTHF and dodecanedioic acid.
-
Inerting the System: Purge the reactor with nitrogen for at least 1 hour to remove any oxygen. Maintain a gentle nitrogen flow throughout the first stage.
-
First Stage (Esterification):
-
Begin stirring and heat the mixture to 120 °C. Hold for 1 hour.
-
Increase the temperature to 140 °C and hold for another hour.
-
Continue to increase the temperature in 20 °C increments up to 220 °C, holding for at least 1 hour at each step. During this stage, water will be evolved and collected in the condenser.
-
-
Second Stage (Polycondensation):
-
At 220 °C, add the TTIP catalyst.
-
Gradually apply vacuum, slowly reducing the pressure from atmospheric pressure to approximately 15 mbar. This should be done carefully to avoid excessive foaming.
-
Maintain the reaction at 220 °C and under high vacuum for an extended period (e.g., up to 27 hours) until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Product Recovery:
-
Cool the reaction mixture to 120 °C before releasing the vacuum by introducing nitrogen.
-
The polyester can be extruded from the reactor or dissolved in a suitable solvent for further purification if necessary.
-
-
Solution Polymerization: A Milder Alternative
Solution polymerization is an excellent alternative to melt polycondensation, particularly when dealing with thermally sensitive monomers or when a lower reaction temperature is desired. This method involves dissolving the monomers in a suitable solvent and carrying out the polymerization at a controlled temperature. The use of highly reactive diacid chlorides instead of dicarboxylic acids allows for rapid polymerization at or below room temperature.[7]
-
Solvent Selection: The solvent must be inert to the reactants and capable of dissolving both the monomers and the resulting polymer. Chloroform and pyridine are commonly used for this type of reaction.[7]
-
Acid Acceptor: The reaction of a diol with a diacid chloride generates hydrochloric acid (HCl) as a byproduct. An acid acceptor, such as pyridine or triethylamine, is required to neutralize the HCl and drive the reaction to completion.[2]
-
Purification by Precipitation: The polymer is typically purified by precipitating it in a non-solvent, such as methanol. This effectively removes unreacted monomers, the catalyst (if used), and the salt byproduct.
This protocol is adapted from a general procedure for the solution polymerization of a diol with a diacid chloride.[7]
-
Reactants and Reagents:
-
This compound (1.0 eq.)
-
Sebacoyl chloride (1.0 eq.)
-
Pyridine (solvent and acid acceptor)
-
Chloroform (co-solvent)
-
Methanol (for precipitation)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Ice bath.
-
Filtration apparatus.
-
Vacuum oven.
-
-
Procedure:
-
Monomer Solution Preparation: Dissolve cis-DHMTHF in a mixture of pyridine and chloroform in the round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Diacid Chloride: Dissolve sebacoyl chloride in chloroform and add it to the dropping funnel. Add the sebacoyl chloride solution dropwise to the stirred cis-DHMTHF solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Polymer Precipitation: Pour the viscous reaction mixture into a large excess of cold methanol with vigorous stirring. The polyester will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any impurities.
-
Drying: Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of cis-DHMTHF-Based Polyesters
A thorough characterization of the synthesized polyesters is essential to understand their chemical structure, molecular weight, and thermal properties. The following techniques are standard in polymer analysis.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized polyesters. The spectra provide information on the successful formation of ester linkages and the integrity of the monomer units.[8]
-
Sample Preparation: Dissolve 5-10 mg of the polyester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: The formation of the ester bond is confirmed by the downfield shift of the signals corresponding to the methylene protons adjacent to the hydroxyl groups in cis-DHMTHF.
-
¹³C NMR Analysis: The appearance of a new signal in the carbonyl region (around 170-175 ppm) and shifts in the signals of the carbons adjacent to the ester oxygen confirm the polymerization.[8]
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC, also known as size exclusion chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]
-
Sample Preparation: Dissolve the polyester in a suitable mobile phase (e.g., tetrahydrofuran (THF), chloroform) at a concentration of 1-2 mg/mL. The solution should be filtered through a 0.2 µm filter before injection.[10]
-
Instrumentation and Conditions:
-
Mobile Phase: THF is commonly used for polyesters.[11]
-
Columns: A set of Styragel or PLgel columns with mixed pore sizes is typically used to cover a broad range of molecular weights.[12]
-
Detector: A differential refractive index (dRI) detector is standard.
-
Calibration: The system should be calibrated with polystyrene standards of known molecular weights.[11]
-
Thermal Properties: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the polyesters.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[13]
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat the sample again to the upper temperature at a rate of 10 °C/min. The Tg, Tc, and Tm are determined from the second heating scan.[14]
-
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[15]
-
Protocol:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
The onset decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
Data Presentation: Properties of cis-DHMTHF-Based Polyesters
The properties of polyesters derived from cis-DHMTHF can be tailored by the choice of the diacid comonomer. The following tables summarize the expected properties based on literature data for similar systems.
Table 1: Thermal Properties of Polyesters from cis-DHMTHF and Various Diacids
| Diacid Comonomer | Polymer Abbreviation | Tg (°C) | Tm (°C) | Td, 5% (°C) | Crystallinity |
| Succinic Acid | PTHFSu | ~0 | - | >300 | Amorphous |
| Adipic Acid | PTHFAd | ~-33 | - | >300 | Amorphous |
| Dodecanedioic Acid | PTHFDD | <0 | Varies | >300 | Semi-crystalline |
| Terephthalic Acid | PTTF | ~69.6 | - | >350 | Amorphous |
| 2,5-Furandicarboxylic Acid | PTFF | ~76.8 | - | >350 | Amorphous |
Data are estimations based on values reported for DHMTHF-based polyesters.[6][16]
Table 2: Molecular Weight and Mechanical Properties of Selected cis-DHMTHF-Based Polyesters
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tensile Strength (MPa) | Elongation at Break (%) |
| PTHFDD | Varies | Varies | ~1.5-2.5 | Varies | Varies |
| PTTF | Varies | Varies | ~1.5-2.5 | 49-84 | Varies |
| PTFF | Varies | Varies | ~1.5-2.5 | 49-84 | Varies |
Mechanical properties are highly dependent on molecular weight and processing conditions. The values for PTTF and PTFF are based on copolyesters containing DHMTHF.[16]
Applications and Future Outlook
Polyesters derived from this compound are poised to make a significant impact in various fields. Their tunable properties make them suitable for a wide range of applications:
-
Biomedical and Pharmaceutical: The biodegradability and biocompatibility of aliphatic polyesters from cis-DHMTHF make them promising candidates for drug delivery systems, tissue engineering scaffolds, and absorbable sutures.
-
Sustainable Packaging: Polyesters with good barrier properties, such as those derived from aromatic or furan-based diacids, can be used as sustainable alternatives to PET for food and beverage packaging.
-
Adhesives and Coatings: Low Tg polyesters from cis-DHMTHF can be formulated into adhesives and coatings with excellent flexibility and adhesion.[4]
-
Elastomers: The incorporation of the flexible tetrahydrofuran ring allows for the synthesis of thermoplastic elastomers with potential applications in automotive parts, consumer goods, and medical devices.
The continued development of efficient and scalable methods for the production of cis-DHMTHF from biomass will be crucial for the commercial viability of these novel polyesters. Further research into the copolymerization of cis-DHMTHF with other bio-based monomers will undoubtedly lead to the discovery of new materials with enhanced properties and functionalities, paving the way for a more sustainable and circular polymer economy.
References
- 1. researchgate.net [researchgate.net]
- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. waters.com [waters.com]
- 12. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Panoramic view of biobased BHMTHF-based polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00544B [pubs.rsc.org]
Ring-opening polymerization of cis-2,5-Bishydroxymethyl-tetrahydrofuran derivatives
An Application Guide and Protocol for the Ring-Opening Polymerization of cis-2,5-Bishydroxymethyl-tetrahydrofuran Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ring-opening polymerization (ROP) of cyclic monomers derived from bio-based this compound (BHMTHF). This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that protocols are understood, adaptable, and self-validating.
Introduction: The Promise of a Bio-Derived THF Backbone
The transition to sustainable chemical feedstocks is a paramount goal in modern polymer chemistry. Among the most promising bio-derived platform chemicals is 5-hydroxymethylfurfural (HMF), a versatile molecule accessible from C6 sugars.[1][2] Catalytic reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), which can be further hydrogenated to produce this compound (BHMTHF), the core building block discussed herein.[3][4][5]
Polymers incorporating the BHMTHF moiety are of significant interest for biomedical and advanced materials applications. The saturated tetrahydrofuran ring imparts a unique combination of properties:
-
Flexibility and Hydrophilicity: The ether linkage in the backbone can improve water interaction and chain mobility, which is advantageous for drug delivery applications.[6][7]
-
Biocompatibility: The polyether structure is analogous to well-established biocompatible polymers like Poly(tetrahydrofuran) (Poly(THF)).[7]
-
Unique Stereochemistry: The cis configuration of the hydroxymethyl groups offers a defined stereochemical starting point for creating polymers with specific architectures.
While BHMTHF is a diol and can be used directly in polycondensation reactions, Ring-Opening Polymerization (ROP) of a cyclic monomer derived from it offers superior control over polymer molecular weight, dispersity (Đ), and end-group functionality.[8][9] This guide will therefore focus on the synthesis of a novel lactone monomer from BHMTHF and its subsequent organocatalyzed ROP.
Part I: Monomer Synthesis and Purification
The critical first step is the conversion of the BHMTHF diol into a polymerizable cyclic monomer. High monomer purity is essential; trace impurities can interfere with the catalyst and terminate polymerization, leading to poor control over the final polymer properties.
Protocol 1: Synthesis of this compound (BHMTHF) from BHMF
This protocol details the hydrogenation of the furan ring of BHMF to yield the saturated BHMTHF precursor.
Rationale: This step converts the planar, aromatic furan ring into a flexible, saturated tetrahydrofuran ring. The choice of catalyst is crucial to ensure complete saturation without causing hydrogenolysis (cleavage) of the C-O bonds.[10]
Materials:
-
2,5-bis(hydroxymethyl)furan (BHMF)
-
Methanol (Anhydrous)
-
Ruthenium-based catalyst (e.g., Ru on carbon, or a specific cationic ruthenium zeolite as described in literature[10])
-
High-pressure autoclave/hydrogenator
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Charge the high-pressure autoclave with BHMF (1.0 eq), methanol as the solvent, and the ruthenium catalyst (typically 5-10 wt% relative to BHMF).
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the system with hydrogen (e.g., up to 3500 psig, though conditions may vary based on catalyst) and begin stirring.[10]
-
Heat the reaction to the target temperature (e.g., 30-80°C). An exotherm may be observed, requiring cooling to maintain control.[10]
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 5-10 hours when gas uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude BHMTHF can be purified by vacuum distillation or recrystallization to yield a white solid.
Validation:
-
¹H and ¹³C NMR: Confirm the disappearance of furanic protons and carbons and the appearance of aliphatic THF signals.
-
GC-MS: Confirm the molecular weight and assess purity.
Protocol 2: Synthesis of a BHMTHF-Derived Lactone Monomer
This protocol describes a plausible two-step synthesis for a novel lactone from BHMTHF, a necessary precursor for ROP.
Workflow:
Caption: Synthetic workflow from BHMTHF diol to a polymerizable lactone.
Step A: Selective Oxidation to Carboxylic Acid
Rationale: To form a lactone (a cyclic ester), one of the primary alcohol groups must be selectively oxidized to a carboxylic acid while the other remains intact. TEMPO-catalyzed oxidation is a mild and effective method for this transformation.
Materials:
-
BHMTHF (1.0 eq)
-
TEMPO (catalyst, ~0.01 eq)
-
Sodium hypochlorite (NaOCl, bleach, ~1.1 eq)
-
Sodium bromide (NaBr, ~0.1 eq)
-
Dichloromethane (DCM)
-
Aqueous buffer (pH ~9, e.g., NaHCO₃)
-
Aqueous HCl (1M)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve BHMTHF in a biphasic mixture of DCM and the aqueous NaHCO₃ buffer in a round-bottom flask equipped with a stir bar.
-
Add NaBr and TEMPO to the vigorously stirring mixture.
-
Cool the flask to 0°C in an ice bath.
-
Add the sodium hypochlorite solution dropwise, maintaining the temperature below 5°C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract several times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy acid.
Step B: Intramolecular Cyclization (Lactonization)
Rationale: The hydroxy acid is cyclized to form the strained lactone ring. The Yamaguchi esterification conditions are effective for forming macrolactones and can be adapted here for a medium-sized ring.
Materials:
-
Crude hydroxy acid from Step A (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP, catalyst, 0.1 eq)
-
Anhydrous Toluene
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the hydroxy acid in anhydrous toluene.
-
Add triethylamine, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride. Stir for 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.
-
Using a syringe pump, add the mixed anhydride solution dropwise to the DMAP solution over several hours (high dilution conditions favor intramolecular cyclization over intermolecular polymerization).
-
After the addition is complete, stir the reaction overnight at room temperature.
-
Wash the reaction mixture successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude lactone monomer by flash column chromatography.
Validation:
-
FT-IR: Confirm the appearance of a strong carbonyl stretch (~1730-1750 cm⁻¹), characteristic of a lactone.
-
¹H and ¹³C NMR: Confirm the cyclic structure and high purity.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the monomer.
-
Purity Check (HPLC/GC): Monomer purity should be >99.5% for controlled polymerization.
Part II: Organocatalyzed Ring-Opening Polymerization
Organocatalysis provides a metal-free route to well-defined polyesters, which is highly desirable for biomedical applications to avoid metal contamination.[8][11] A dual activation mechanism, where a Lewis base activates the initiator and a hydrogen-bond donor activates the monomer, is particularly effective.[12]
Caption: Bifunctional organocatalysis for Ring-Opening Polymerization.
Protocol 3: Controlled ROP of BHMTHF-Lactone
Rationale: This protocol uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and a simple thiourea as the hydrogen-bond donor co-catalyst.[12] Benzyl alcohol is used as the initiator, which will become the α-end group of the polymer chain. The ratio of monomer to initiator ([M]/[I]) is the primary determinant of the target molecular weight.
Materials:
-
BHMTHF-Lactone monomer (highly purified)
-
Thiourea catalyst (e.g., N,N'-Di-n-propylthiourea)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzyl alcohol (initiator, freshly distilled)
-
Anhydrous dichloromethane (DCM, from a solvent purification system)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
Dry all glassware in an oven at 120°C overnight and bring into the glovebox.
-
Accurately weigh the BHMTHF-Lactone monomer ([M]), benzyl alcohol initiator ([I]), and thiourea catalyst into a vial. The target ratios might be [M]:[Thiourea]:[DBU]:[I] = 100:2:1:1.[12]
-
Add anhydrous DCM to achieve a monomer concentration of ~1 M. Stir until all solids dissolve.
-
-
Initiation:
-
Add the prescribed amount of DBU via syringe to the vial.
-
Start a timer immediately. The solution should be stirred at room temperature.
-
-
Monitoring the Reaction:
-
Periodically (e.g., at 5, 15, 30, 60 minutes), withdraw a small aliquot (~0.05 mL) from the reaction mixture using a syringe.
-
Quench the aliquot by adding it to a small volume of deuterated chloroform (CDCl₃) containing a drop of benzoic acid (to neutralize the DBU catalyst).
-
Analyze the aliquot by ¹H NMR to determine monomer conversion by comparing the integration of a monomer peak to a polymer peak.
-
-
Termination and Purification:
-
Once the desired conversion is reached (e.g., >95%), remove the vial from the glovebox.
-
Quench the entire reaction by adding a small amount of benzoic acid.
-
Concentrate the solution slightly using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring. The polymer should crash out as a white solid.
-
Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40°C until a constant weight is achieved.
-
Quantitative Data Summary (Example)
| Entry | [M]/[I] Ratio | Catalyst System | Time (min) | Conversion (%)¹ | Mₙ, GPC ( kg/mol )² | Đ (Mₙ/Mₙ)² |
| 1 | 50:1 | Thiourea/DBU | 30 | >98 | 7.1 | 1.08 |
| 2 | 100:1 | Thiourea/DBU | 45 | >98 | 13.5 | 1.10 |
| 3 | 200:1 | Thiourea/DBU | 75 | >95 | 26.2 | 1.15 |
| ¹Determined by ¹H NMR spectroscopy. | ||||||
| ²Determined by Gel Permeation Chromatography (GPC) in THF, calibrated with polystyrene standards. |
Part III: Polymer Characterization
Thorough characterization is non-negotiable to validate the success of the polymerization and understand the material's properties.
Caption: Standard workflow for polymer characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer's repeat unit structure and verify the initiator fragment (benzyl group) at the chain end.
-
Protocol: Dissolve 5-10 mg of the dried polymer in CDCl₃. Acquire ¹H and ¹³C spectra. The disappearance of monomer-specific peaks and the appearance of broad polymer peaks confirms polymerization.
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter. Inject into a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards. A narrow, monomodal peak with Đ < 1.2 indicates a well-controlled, living polymerization.[9]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure key thermal transitions, including the glass transition temperature (T₉) and melting temperature (Tₘ), if any.
-
Protocol: Seal 5-10 mg of polymer in an aluminum DSC pan. Heat the sample to melt, cool rapidly, and then heat again at a controlled rate (e.g., 10°C/min). The T₉ is observed as a step-change in the heat flow during the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer by measuring its decomposition temperature (Tₔ).
-
Protocol: Place 5-10 mg of polymer in a TGA pan. Heat under a nitrogen atmosphere at a constant rate (e.g., 20°C/min) from room temperature to ~600°C. The Tₔ is often reported as the temperature at which 5% weight loss occurs.
-
Part IV: Applications and Future Outlook
Polymers derived from BHMTHF are poised to become valuable materials in several advanced fields:
-
Drug Delivery: The polyether backbone is known for its biocompatibility and potential for "stealth" properties in vivo. These polymers could be used to formulate nanoparticles or micelles for targeted drug delivery.[7]
-
Biocompatible Thermoplastics: Depending on the molecular weight and crystallinity, these materials could be used as biodegradable plastics, films, or fibers for medical devices or sustainable packaging.[6]
-
Thermoplastic Elastomers: The flexible poly(BHMTHF-lactone) chain could serve as the soft segment in block copolymers, creating bio-based thermoplastic elastomers with tunable mechanical properties.[13]
The field is ripe for further exploration. Future work should focus on synthesizing different cyclic monomers from BHMTHF (e.g., cyclic carbonates), exploring stereoselective polymerization to control tacticity, and developing block copolymers that merge the unique properties of the BHMTHF block with other functional polymer segments.
References
- 1. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fur4sustain.eu [fur4sustain.eu]
- 3. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Panoramic view of biobased BHMTHF-based polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Poly(THF) - CD Bioparticles [cd-bioparticles.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. par.nsf.gov [par.nsf.gov]
- 10. prepchem.com [prepchem.com]
- 11. DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of cis-2,5-Bishydroxymethyl-tetrahydrofuran
Abstract
This comprehensive guide provides a detailed protocol for the purification of cis-2,5-bishydroxymethyl-tetrahydrofuran (cis-DHMTHF), a valuable bio-derived diol with significant applications in polymer chemistry and as a pharmaceutical intermediate.[1] This document outlines two primary purification methodologies: high-vacuum fractional distillation and flash column chromatography. The rationale behind each procedural step is elucidated to provide researchers, scientists, and drug development professionals with a robust understanding of the purification strategy. Furthermore, this guide details the common impurities encountered during the synthesis of DHMTHF and the analytical techniques required for purity and isomeric identity verification.
Introduction: The Importance of High-Purity cis-DHMTHF
This compound is a saturated heterocyclic diol typically synthesized via the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[2] The stereochemistry of the hydroxymethyl groups—predominantly in the cis configuration depending on the synthesis conditions—plays a crucial role in determining the physicochemical properties of derivative polymers, such as polyesters and polyurethanes.[3] The presence of impurities, including the trans isomer, unreacted starting materials, or side-products from over-hydrogenation, can significantly impact polymerization kinetics, polymer chain structure, and the final material's performance. Therefore, achieving high purity of the cis isomer is paramount for its application in research and development.
This application note provides a self-validating system for the purification of cis-DHMTHF, ensuring a final product of high purity and isomeric integrity.
Understanding the Impurity Profile
The purification strategy is dictated by the potential impurities arising from the synthesis of DHMTHF. The primary synthetic route involves the hydrogenation of 5-hydroxymethylfurfural (HMF). During this process, several impurities can be generated:
-
trans-2,5-Bishydroxymethyl-tetrahydrofuran: The geometric isomer of the desired product.
-
2,5-Bis(hydroxymethyl)furan (BHMF): The aromatic intermediate resulting from incomplete hydrogenation of the furan ring.[4]
-
5-Hydroxymethylfurfural (HMF): Unreacted starting material.
-
5-Methyltetrahydrofuran-2-methanol: A common byproduct resulting from hydrogenolysis of one of the hydroxymethyl groups.[5]
-
Other over-hydrogenation and ring-opening products: Depending on the catalyst and reaction conditions, other byproducts may be formed.[6]
The purification protocols detailed below are designed to effectively separate cis-DHMTHF from these common impurities.
Purification Methodologies
Two primary methods are recommended for the purification of cis-DHMTHF: high-vacuum fractional distillation and flash column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.
High-Vacuum Fractional Distillation
High-vacuum fractional distillation is an effective method for purifying cis-DHMTHF on a larger scale, particularly for removing less volatile impurities. The significant difference in boiling points between DHMTHF and polymeric or oligomeric side products allows for efficient separation.
Causality: This technique separates compounds based on their volatility. cis-DHMTHF has a boiling point that allows for its distillation under reduced pressure, leaving behind less volatile impurities. It is crucial to use a high vacuum to lower the boiling point and prevent thermal degradation of the diol.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-tight distillation head, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Crude Material Preparation: Transfer the crude cis-DHMTHF into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Vacuum Application: Gradually apply a high vacuum to the system (e.g., 1-2 torr).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled cis-DHMTHF as a bright yellow oil at a head temperature of approximately 80°C under a vacuum of 1-2 torr.[7] Discard any initial lower-boiling fractions.
-
Completion: Once the desired product has been collected, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Table 1: Distillation Parameters for cis-DHMTHF Purification
| Parameter | Value | Reference |
| Pressure | 1-2 torr | [7] |
| Head Temperature | ~80 °C | [7] |
| Expected Yield | >75% | [7] |
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying cis-DHMTHF on a laboratory scale, offering excellent resolution for separating the cis and trans isomers, as well as other closely related impurities.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of cis-DHMTHF allows it to be retained on the polar silica gel, while a carefully selected solvent system (mobile phase) facilitates its elution and separation from impurities with different polarities.
Workflow for Flash Column Chromatography Purification
Caption: Workflow for the purification of cis-DHMTHF by flash column chromatography.
Protocol:
-
Stationary Phase: Use silica gel (40-63 µm particle size) as the stationary phase.[8]
-
Mobile Phase Selection: A gradient solvent system is recommended for optimal separation. Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude cis-DHMTHF in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the concentration of the more polar solvent (e.g., from 10% to 100% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) using an appropriate stain (e.g., p-anisaldehyde or potassium permanganate) to visualize the spots, as DHMTHF is not UV-active.
-
Product Isolation: Combine the fractions containing the pure cis-DHMTHF (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Purity and Identity Verification
After purification, it is essential to verify the purity and confirm the identity of the cis-DHMTHF. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of DHMTHF and determining the cis/trans isomeric ratio. The chemical shifts of the protons and carbons attached to the stereocenters (C2 and C5) will differ between the cis and trans isomers. Spectral data for cis-DHMTHF is available in public databases for comparison.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the final product and detecting any volatile impurities. The mass spectrum of DHMTHF will show a characteristic fragmentation pattern, and the gas chromatogram will indicate the presence of any residual starting materials or byproducts. A GC-MS spectrum for cis-DHMTHF is publicly available for reference.
Purity Assessment Workflow
Caption: Analytical workflow for the verification of purified cis-DHMTHF.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the purification of this compound. By understanding the potential impurities and applying the appropriate purification and analytical techniques, researchers can obtain high-purity cis-DHMTHF, which is essential for its successful application in the development of advanced polymers and other fine chemicals. The choice between high-vacuum distillation and flash column chromatography will depend on the specific requirements of the researcher, including the scale of the purification and the desired final purity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 7. WO2006063287A2 - Conversion of 2,5-(hydroxymethyl) furaldehyde to 2,5-bis (hydroxymethyl) tetrahydofuran, purification and industrial uses of the product - Google Patents [patents.google.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. spectrabase.com [spectrabase.com]
Analytical methods for the characterization of cis-2,5-Bishydroxymethyl-tetrahydrofuran
An Application Guide to the Analytical Characterization of cis-2,5-Bishydroxymethyl-tetrahydrofuran
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of this compound (cis-DHMTHF). As a bio-derived platform chemical with significant potential in polymer and pharmaceutical synthesis, rigorous analytical control is imperative for ensuring its quality, purity, and structural integrity.[1][2][3] This document outlines detailed protocols and the underlying scientific principles for chromatographic, spectroscopic, and thermal analysis techniques. It is intended for researchers, quality control analysts, and drug development professionals engaged in the synthesis, purification, and application of this versatile molecule.
Introduction: The Significance of this compound
This compound (cis-DHMTHF), also known as tetrahydro-2,5-furandimethanol, is a saturated heterocyclic diol.[4] Derived from the hydrogenation of the prominent bio-based platform chemical 5-Hydroxymethylfurfural (HMF), DHMTHF is a key building block for creating sustainable polymers like polyesters and polyurethanes.[2][3] Its specific stereochemistry (cis vs. trans) significantly influences the resulting polymer properties, making precise isomeric and purity analysis critical.[2][3]
The analytical challenge lies not only in confirming the primary structure but also in quantifying the cis/trans isomeric ratio, identifying potential impurities from the synthesis (e.g., residual starting material, over-reduction products), and defining its physical properties. This guide provides a multi-faceted analytical approach to establish a complete quality profile of cis-DHMTHF.
Integrated Analytical Workflow
A sequential and integrated approach is recommended for the comprehensive characterization of a new batch or sample of cis-DHMTHF. The workflow ensures that each analytical step builds upon the last, from initial identification to detailed structural and purity assessment.
Caption: Integrated workflow for cis-DHMTHF characterization.
Chromatographic Methods for Separation and Purity
Chromatography is essential for separating cis-DHMTHF from impurities and its trans-isomer, enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantitative analysis and purity determination due to its high resolution and sensitivity.
Principle of Method Selection: A reverse-phase (RP) method is chosen for its compatibility with the polar nature of the diol analyte. The hydroxyl groups provide sufficient polarity for retention on a C18 column with an aqueous mobile phase. A Refractive Index (RI) detector is often preferred as the tetrahydrofuran ring lacks a strong UV chromophore, though a UV detector at low wavelengths (~210-223 nm) can also be used.[5][6]
Detailed Protocol:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) or UV-Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., SymmetryShield™ RP18, 4.6 mm × 250 mm, 5 µm).[5][6]
-
Mobile Phase: Isocratic elution with a mixture of high-purity water and methanol (e.g., 92:8 v/v).[5][6] The organic modifier concentration can be adjusted to optimize the retention time of the analyte and its impurities.
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.
-
Detector:
-
RI Detector: Maintain at a stable temperature (e.g., 35 °C).
-
UV Detector: Set to a low wavelength, such as 223 nm, where the analyte may have some absorbance.[5]
-
-
Sample Preparation: Accurately weigh ~10 mg of the cis-DHMTHF sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. A calibration curve should be prepared using certified reference standards for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying cis-DHMTHF and any volatile or semi-volatile impurities. It provides both retention time data for separation and mass spectra for definitive identification.
Principle of Method Selection: The hydroxyl groups in cis-DHMTHF can cause peak tailing on standard non-polar GC columns. Derivatization to a less polar silyl ether is often recommended for improved peak shape and thermal stability. However, direct injection on a polar column can also be effective. Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a chemical fingerprint.[7][8][9]
Detailed Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is recommended for analyzing alcohols.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity methanol or ethyl acetate.
-
Data Analysis: Identify the cis-DHMTHF peak by its retention time and by comparing its mass spectrum to a reference library or known fragmentation pattern.[7][8]
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides unambiguous confirmation of the molecular structure and stereochemistry of cis-DHMTHF.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for confirming the chemical structure and determining the cis/trans isomeric ratio.
Principle of Method Selection: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts and coupling constants are highly sensitive to the local electronic environment and spatial orientation, allowing for clear differentiation between the cis and trans isomers.[10]
Detailed Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily solubilizes the diol and its hydroxyl protons are observable.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for signals corresponding to the methine protons adjacent to the ring oxygen (H-2, H-5), the methylene protons of the hydroxymethyl groups (-CH₂OH), and the methylene protons on the tetrahydrofuran ring (H-3, H-4). The stereochemistry (cis) will influence the coupling patterns and chemical shifts of these protons compared to the trans isomer.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: The cis isomer is expected to show three distinct carbon signals due to molecular symmetry: one for the two equivalent methine carbons (C-2, C-5), one for the two equivalent hydroxymethyl carbons (-CH₂OH), and one for the two equivalent ring methylene carbons (C-3, C-4).[7]
-
-
Data Analysis:
| Technique | Parameter | Expected Value/Observation for cis-DHMTHF |
| ¹H NMR | Chemical Shifts (δ) | Signals for CH-CH₂OH, CH₂-OH, and ring -CH₂- protons. |
| ¹³C NMR | Number of Signals | 3 signals due to C₂ symmetry. |
| Chemical Shifts (δ) | Signals for C2/C5, C3/C4, and the hydroxymethyl carbons. | |
| GC-MS | Molecular Ion (M⁺) | Expected at m/z 132.16 (though may be weak in EI).[10] |
| Key Fragments | Look for fragments corresponding to loss of H₂O, -CH₂OH. | |
| HPLC | Retention Time | Dependent on exact conditions, but should be reproducible. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to confirm the presence of key functional groups.
Principle of Method Selection: FTIR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation. For cis-DHMTHF, this is ideal for confirming the presence of the hydroxyl (-OH) and the C-O-C ether linkages.[12]
Detailed Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
KBr Pellet: Alternatively, grind a small amount of solid sample with dry potassium bromide (KBr) and press into a thin pellet.[12]
-
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands.
-
~3300 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl groups.
-
~2900 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1050-1150 cm⁻¹: C-O stretching vibrations, characteristic of the ether linkage in the tetrahydrofuran ring and the primary alcohols.
-
Thermal Analysis Methods
Thermal analysis provides critical information on the physical properties, stability, and purity of the material.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of melting point and other phase changes.
Principle of Method Selection: The melting point is a fundamental physical property and an indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak or a depressed melting point can indicate the presence of impurities. The method is analogous to that used for other small organic molecules like isosorbide derivatives.[13]
Detailed Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis: Determine the melting point from the onset or peak of the endothermic melting event. The heat of fusion (ΔHfus) can also be calculated from the peak area.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition.
Principle of Method Selection: TGA is used to determine the temperature at which the material begins to degrade. This is critical for defining storage and processing conditions, especially if the material is to be used in high-temperature polymerization reactions.[14]
Detailed Protocol:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).
-
Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (T₅).
References
- 1. epub.jku.at [epub.jku.at]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 6. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New methods for the assay of 5-isosorbide mononitrate and its validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Cis-2,5-Bishydroxymethyl-tetrahydrofuran as a Versatile Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cis-2,5-Bishydroxymethyl-tetrahydrofuran (DHMTHF) is a bio-derived, saturated heterocyclic diol emerging as a sustainable building block in polymer chemistry.[1][2][3] Its unique structural features, including a rigid tetrahydrofuran ring and two primary hydroxyl groups, make it an excellent candidate for creating cross-linked polymeric networks with tailored properties.[1][2][3] This guide provides an in-depth exploration of DHMTHF's application as a cross-linking agent, offering detailed protocols for its use in the synthesis of polyesters and polyurethanes, as well as for the curing of epoxy and isocyanate-terminated prepolymers. We delve into the synthesis of DHMTHF, the mechanistic principles of cross-linking, and the characterization of the resulting materials, equipping researchers with the knowledge to leverage this versatile, green chemical in their work.
Introduction to this compound (DHMTHF)
This compound is a diol derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical produced from renewable biomass.[1][3] The saturated tetrahydrofuran ring imparts a degree of rigidity to the polymer backbone, while the two primary hydroxyl groups offer reactive sites for polymerization and cross-linking reactions.[4][5]
The stereochemistry of DHMTHF, existing as both cis and trans isomers, plays a crucial role in determining the final properties of the polymer. The cis isomer, with both hydroxymethyl groups on the same side of the tetrahydrofuran ring, can lead to polymers with increased stiffness and storage modulus.[1] Conversely, a higher content of the trans isomer has been shown to increase the crystallinity of polyesters.[1][3] The ability to control the cis/trans ratio during synthesis provides a powerful tool for tuning material properties.
Key Attributes of DHMTHF:
-
Bio-based and Renewable: Derived from sustainable biomass sources.
-
Difunctional: Possesses two primary hydroxyl groups for versatile reactivity.[4]
-
Rigid Core: The tetrahydrofuran ring enhances the stiffness of polymer chains.[1]
-
Tunable Properties: The cis/trans isomer ratio allows for the modulation of material characteristics such as crystallinity and mechanical strength.[1][3]
Synthesis of this compound
The primary route to DHMTHF is the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF). The hydrogenation of the furan ring in 2,5-bis(hydroxymethyl)furan (BHMF), an intermediate in the process, leads to the formation of DHMTHF.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 4. Diol - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran
Welcome to the technical support center for the synthesis of cis-2,5-bishydroxymethyl-tetrahydrofuran (BHMTHF). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this stereoselective synthesis.
The synthesis of the cis isomer of BHMTHF, a valuable chiral building block, presents significant challenges, primarily in controlling the stereochemistry of the final product.[1][2] This guide offers practical, experience-driven advice to help you overcome common hurdles and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,5-Bishydroxymethyl-tetrahydrofuran?
The most prevalent and sustainable route starts from the biomass-derived platform molecule 5-hydroxymethylfurfural (HMF).[3][4] The synthesis is typically a two-step process:
-
Hydrogenation of HMF to 2,5-Bis(hydroxymethyl)furan (BHMF): This initial step involves the selective reduction of the aldehyde group of HMF.[5][6]
-
Hydrogenation of BHMF to 2,5-Bishydroxymethyl-tetrahydrofuran (BHMTHF): The subsequent step is the reduction of the furan ring to a tetrahydrofuran ring. It is in this step that the stereoselectivity (cis vs. trans) is determined.
Alternative methods, though less common for this specific target, include intramolecular cyclization of epoxy alcohols and various cycloaddition reactions.[2]
Q2: What are the main challenges in achieving high cis selectivity?
The primary challenge lies in controlling the facial selectivity during the hydrogenation of the furan ring of the BHMF intermediate. The formation of both cis and trans isomers is common, and achieving a high diastereomeric excess of the cis product requires careful optimization of several factors:
-
Catalyst Selection: The nature of the catalyst, including the active metal and the support material, plays a crucial role in directing the stereochemical outcome.
-
Reaction Conditions: Parameters such as temperature, hydrogen pressure, and solvent can significantly influence the cis/trans ratio.
-
Substrate Conformation: The orientation of the hydroxymethyl groups on the furan ring as it approaches the catalyst surface can affect the direction of hydrogen addition.
Q3: Which catalysts are recommended for the synthesis of BHMTHF from HMF?
A variety of heterogeneous catalysts have been explored for this transformation. Noble metal catalysts, particularly those based on Ruthenium (Ru), are often favored for their high activity.[7]
-
Ru-based catalysts: Supported Ru catalysts, such as Ru/C, Ru/TiO₂, and Ru/ZrO₂, have demonstrated good performance.[7] For instance, a Ru/MgO-ZrO₂ catalyst has been reported to achieve high selectivity for BHMF, which can be further hydrogenated to BHMTHF.[7]
-
Pt-based catalysts: Platinum catalysts, like Pt/C and Pt/Al₂O₃, are also effective, though they may sometimes lead to over-hydrogenolysis if not carefully controlled.
-
Ni-based catalysts: Non-precious metal catalysts, such as Raney Ni and supported Ni catalysts, offer a more economical option, but may require more stringent reaction conditions.
The choice of catalyst is often a trade-off between activity, selectivity, cost, and stability.
Q4: How does the solvent choice impact the reaction?
The solvent can influence the reaction in several ways:
-
Solubility: The solubility of HMF, BHMF, and the resulting BHMTHF isomers is a key consideration for ensuring a homogeneous reaction mixture and preventing catalyst deactivation.
-
Polarity: The polarity of the solvent can affect the adsorption of the substrate onto the catalyst surface and the desorption of the products.
-
Hydrogen Donor Ability: In catalytic transfer hydrogenation (CTH), the solvent (e.g., isopropanol, formic acid) also acts as the hydrogen source.[5][8]
Water, ethanol, and isopropanol are commonly used solvents for this reaction.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of BHMTHF | - Incomplete conversion of HMF or BHMF: Insufficient reaction time, low temperature, or low hydrogen pressure.- Catalyst deactivation: Sintering of the metal particles, poisoning of the active sites, or leaching of the metal.- Side reactions: Formation of humins from HMF, over-hydrogenolysis to form 2,5-dimethyltetrahydrofuran, or ring-opening reactions. | - Optimize reaction conditions: Increase reaction time, temperature, or hydrogen pressure incrementally.- Check catalyst activity: Perform a test reaction with a fresh batch of catalyst. Consider catalyst regeneration if possible.- Modify reaction parameters: Use a milder solvent, lower the reaction temperature, or choose a more selective catalyst to minimize side reactions. |
| Poor cis Selectivity (High proportion of trans-BHMTHF) | - Suboptimal catalyst: The chosen catalyst may not provide the necessary steric hindrance to favor the formation of the cis isomer.- High reaction temperature: Higher temperatures can lead to thermodynamic control, which may favor the more stable trans isomer.- Inefficient hydrogen transfer: In CTH, the rate and manner of hydrogen delivery can influence stereoselectivity. | - Screen different catalysts: Experiment with a range of catalysts, including different metals and supports. Catalysts with specific pore structures or surface functionalities may enhance cis selectivity.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.- Adjust CTH parameters: If using CTH, vary the hydrogen donor and catalyst loading. |
| Formation of Over-hydrogenolysis Products (e.g., 2,5-dimethyltetrahydrofuran) | - Highly active catalyst: Catalysts like Pd and Pt can be prone to cleaving C-O bonds, especially at higher temperatures.- Acidic catalyst support: Acidic sites on the support can promote dehydration and subsequent hydrogenation of the hydroxyl groups. | - Use a less active catalyst: Consider switching to a Ru or Ni-based catalyst.- Choose a neutral or basic support: Employ supports like activated carbon, or basic oxides like MgO or ZrO₂.[7]- Add a basic modifier: In some cases, adding a small amount of a basic additive can suppress hydrogenolysis. |
| Reaction Stalls Before Completion | - Catalyst poisoning: Impurities in the starting material or solvent can poison the catalyst.- Product inhibition: The product may adsorb strongly to the catalyst surface, blocking active sites.- Insufficient hydrogen: In a batch reactor, the hydrogen may be consumed before the reaction is complete. | - Purify starting materials: Ensure the HMF and solvent are of high purity.- Increase catalyst loading: A higher catalyst-to-substrate ratio may overcome product inhibition.- Ensure adequate hydrogen supply: Use a continuous hydrogen flow or a higher initial hydrogen pressure. |
Experimental Workflow & Diagrams
Typical Hydrogenation Protocol
A generalized protocol for the synthesis of BHMTHF from HMF is as follows:
-
Catalyst Preparation: The chosen catalyst (e.g., 5 wt% Ru/C) is weighed and added to the reaction vessel.
-
Reaction Setup: The reaction vessel is charged with HMF and the chosen solvent (e.g., ethanol).
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the set temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by techniques such as GC-MS or HPLC.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography, to separate the cis and trans isomers.
Reaction Pathway Diagram
Caption: Synthetic pathway from HMF to BHMTHF isomers.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low cis-BHMTHF yield.
References
- 1. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 8. [PDF] Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran (cis-BHMTHF) from HMF
Welcome to the technical support center for the synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran (cis-BHMTHF) from 5-hydroxymethylfurfuryl (HMF). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and offer robust troubleshooting strategies to improve your yield and selectivity.
The conversion of HMF to cis-BHMTHF is a sequential hydrogenation process. For clarity, this guide is structured into two primary stages:
-
Part A: Selective Hydrogenation of HMF to 2,5-Bishydroxymethylfuran (BHMF)
-
Part B: Stereoselective Hydrogenation of BHMF to this compound (cis-BHMTHF)
This structure allows for targeted troubleshooting at each critical phase of the synthesis.
Overall Reaction Pathway
The transformation from HMF to the target cis-BHMTHF molecule involves the reduction of both the aldehyde group and the furan ring. Controlling selectivity at each step is paramount for achieving a high final yield.
Caption: Reaction pathway from HMF to cis-BHMTHF, highlighting the two main stages and common side products.
Part A: Troubleshooting the Selective Hydrogenation of HMF to BHMF
The first step is the selective reduction of HMF's aldehyde group to a hydroxyl group, yielding the intermediate BHMF. The primary challenge here is to prevent further reduction of the hydroxyl groups or hydrogenation of the furan ring.
Q1: My HMF conversion is low or the reaction has stalled. What are the likely causes?
A1: Low HMF conversion is typically linked to catalyst activity, reaction conditions, or substrate inhibition.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the HMF feedstock, particularly acidic residues or polymeric byproducts known as humins.[1] Unrefined HMF often contains these inhibitors.
-
Solution: Purify the starting HMF via crystallization or column chromatography. If using a heterogeneous catalyst, ensure it is properly activated and handled under inert conditions to prevent oxidation. For catalysts like Raney Ni or Cu, washing and proper storage are critical.
-
-
Substrate Inhibition: At high concentrations, HMF can strongly adsorb onto the catalyst surface, blocking active sites and inhibiting the reaction rate.[2][3]
-
Solution: Perform the reaction at a lower initial HMF concentration (e.g., 1-5 wt%).[3] Alternatively, employ a fed-batch or continuous-flow reactor to maintain a low instantaneous concentration of HMF.
-
-
Insufficient Hydrogen Pressure or Mass Transfer: Inadequate hydrogen pressure or poor mixing can lead to hydrogen starvation at the catalyst surface, slowing the reaction.
Q2: My HMF is converting, but the selectivity to BHMF is poor. I'm seeing significant byproduct formation.
A2: Poor selectivity indicates that reaction conditions are promoting undesired parallel or sequential reactions. The most common byproducts are from over-reduction/hydrogenolysis or ring-opening.
-
Formation of 5-Methylfurfuryl Alcohol (MFA) or 2,5-Dimethylfuran (DMF): This occurs when the hydroxyl group of HMF or BHMF undergoes hydrogenolysis. This is more common with highly active catalysts like Palladium (Pd) or at elevated temperatures.[6][7]
-
Causality: The C-OH bond is cleaved and replaced with a C-H bond. This is a temperature-dependent process.
-
Solution:
-
Lower the Reaction Temperature: Operate at milder temperatures (e.g., 35-130 °C) to favor aldehyde reduction over hydrogenolysis.[4][6]
-
Choose a More Selective Catalyst: Copper-based catalysts are known for high selectivity towards BHMF, as they are less prone to promoting hydrogenolysis compared to Ni or Pd.[8] Pt/MCM-41 has also shown very high selectivity at low temperatures.[4]
-
-
-
Formation of Ring-Opening Products: In aqueous media, the furan ring can undergo acid-catalyzed hydrolysis to form levulinic acid, or direct ring-opening to compounds like 1-hydroxy-2,5-hexanedione.[8]
-
Causality: Water can act as both a solvent and a reactant, particularly under acidic conditions or at higher temperatures.
-
Solution:
-
-
Formation of Humins: HMF is thermally unstable and can self-polymerize, especially in the presence of acid and at high temperatures, forming insoluble black polymers (humins).[9]
-
Solution: Use purified HMF and operate at the lowest effective temperature. Avoid acidic catalysts if humin formation is a major issue.
-
| Catalyst System | Typical Temperature (°C) | H₂ Pressure (MPa) | Solvent | Reported BHMF Yield/Selectivity | Reference |
| Pt/MCM-41 | 35 | 0.8 | Water | >98% Selectivity | [1][4] |
| Ru/Co₃O₄ (CTH) | 190 | N/A (Isopropanol) | Isopropanol | 82% Yield | [1] |
| Ni₁Ga₁ | 130 | 4.0 | 1,4-Dioxane | 98.4% Yield | [10] |
| Cu/SiO₂ | 120 | 1.5 | THF / 2-Propanol | >98% Selectivity | [8] |
| Raney® Cu | 90 | 9.0 | Water | 92% Selectivity | [2][3] |
Part B: Troubleshooting the Stereoselective Hydrogenation of BHMF to cis-BHMTHF
This second stage involves the saturation of the furan ring in the BHMF intermediate. The key challenges are driving the reaction to completion and controlling the stereochemistry to favor the cis isomer. A two-stage process, where HMF is first converted to BHMF which is then fed into a second reactor, is often most effective.[2][3]
Q3: The hydrogenation of the BHMF furan ring is incomplete, leaving unreacted BHMF.
A3: Hydrogenating the aromatic furan ring is more challenging than reducing the aldehyde group and requires a more active catalyst or more forcing conditions.
-
Insufficient Catalyst Activity: The catalyst used for the first step (e.g., Raney Cu) may not be active enough for ring hydrogenation.[2]
-
Causality: Furan ring saturation has a higher activation energy than carbonyl reduction. Catalysts like Nickel and Ruthenium are generally more effective for this transformation.[11][12]
-
Solution: Use a dedicated catalyst for the second stage. Raney® Ni is a cost-effective and highly active catalyst for this step.[2][3][11] Ru/C is also a viable option.[13]
-
-
Reaction Conditions are Too Mild: The temperature and pressure used for the initial HMF-to-BHMF conversion are often insufficient for ring saturation.
Q4: The reaction is producing a mixture of cis- and trans-BHMTHF. How can I increase the cis:trans ratio?
A4: The stereochemical outcome is determined by the mechanism of hydrogen addition to the furan ring on the catalyst surface. Favoring the cis isomer involves controlling this interaction.
-
Mechanism of Stereoselectivity: The prevailing theory for furan hydrogenation on metal surfaces involves the adsorption of the furan ring. For the cis product to form, both C-H bonds must be formed from the same side of the ring, which typically happens when the molecule remains adsorbed on the catalyst surface between the successive hydrogen additions. Desorption and re-adsorption of an intermediate can lead to the formation of the more thermodynamically stable trans isomer.
-
Catalyst Choice: Raney® Ni has been reported to give high cis selectivity.[11] The surface structure and properties of the catalyst play a crucial role.
-
Solvent and pH Effects: The solvent system can influence how the substrate interacts with the catalyst surface. Alamillo et al. (2012) noted that for a Ru/MgO-ZrO₂ catalyst, the selectivity between BHMF and BHMTHF could be controlled by altering the pH.[6] While not directly about cis/trans ratio, this shows that the reaction environment can be tuned to influence outcomes.
-
Solution:
-
Employ Raney® Ni: This is the most frequently cited catalyst for achieving high yields of BHMTHF.[2][11]
-
Optimize Conditions: Use the mildest conditions (temperature and pressure) that still achieve full conversion. Harsher conditions may allow for isomerization to the more stable trans product.
-
Screen Solvents: While water is a green solvent, alcohols like ethanol or butanol can alter substrate-catalyst interactions and may influence the stereochemical outcome.[9]
-
-
Q5: I'm losing product to ring-opening or other side reactions during the second stage.
A5: Under the more forcing conditions required for ring hydrogenation, hydrogenolysis of the C-O bonds within the tetrahydrofuran ring can occur, leading to diols like 1,2,6-hexanetriol or 1,6-hexanediol.
-
Causality: This is typically promoted by high temperatures and acidic conditions, which can protonate the ring oxygen, facilitating cleavage.
-
Solution:
-
Temperature Control: Avoid excessive temperatures (>180 °C). Find the lowest temperature that provides a reasonable reaction rate for ring saturation.[9]
-
pH Neutrality: Ensure the reaction medium is not acidic. If starting from an unpurified BHMF intermediate, neutralize any acidic residues.
-
Catalyst Selection: Highly acidic supports can promote ring opening. Use catalysts on neutral supports like carbon or silica, or catalysts like Raney Ni which do not have strong support acidity.
-
Experimental Workflow & Protocols
This workflow outlines a robust two-stage procedure for synthesizing BHMTHF with high selectivity, based on methodologies reported in the literature.[2][3]
Caption: A two-stage experimental workflow for the synthesis of BHMTHF from HMF.
Protocol 1: Two-Stage Hydrogenation in Aqueous Media[2][3]
-
Stage 1 (HMF to BHMF):
-
Prepare a 1-3 wt% solution of purified HMF in deionized water.
-
Charge a high-pressure autoclave with the HMF solution and a slurry of Raney® Cu catalyst.
-
Seal the reactor, purge with N₂, then pressurize with H₂ to ~90 bar.
-
Heat the reactor to 90°C with vigorous stirring.
-
Monitor the reaction by HPLC/GC until HMF is fully consumed.
-
Cool the reactor, vent, and filter the catalyst under an inert atmosphere to yield an aqueous solution of BHMF.
-
-
Stage 2 (BHMF to BHMTHF):
-
Transfer the BHMF solution to a second autoclave charged with a slurry of Raney® Ni catalyst.
-
Seal, purge, and pressurize with H₂ to ~90 bar.
-
Heat to 90°C with vigorous stirring.
-
Monitor the reaction until BHMF is fully consumed.
-
Cool, vent, and filter the catalyst.
-
The resulting aqueous solution contains BHMTHF (cis/trans mixture). The product can be isolated by solvent evaporation. Further purification to separate isomers may require chromatography or fractional crystallization.
-
References
- 1. mdpi.com [mdpi.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. [PDF] Towards sustainable hydrogenation of 5-(hydroxymethyl)furfural: a two-stage continuous process in aqueous media over RANEY® catalysts | Semantic Scholar [semanticscholar.org]
- 4. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective hydrogenation of 5-hydroxymethylfurfural and its acetal with 1,3-propanediol to 2,5-bis(hydroxymethyl)furan using supported rhenium-promoted ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03856F [pubs.rsc.org]
- 13. cris.unibo.it [cris.unibo.it]
Technical Support Center: Synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran
Welcome to the technical support center for the synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran (cis-BHMTHF). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile bio-derived building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Question 1: My reaction is producing a significant amount of 2,5-Bis(hydroxymethyl)furan (BHMF) instead of the desired fully hydrogenated product, cis-BHMTHF. How can I drive the reaction to completion?
Answer:
This is a classic case of incomplete hydrogenation of the furan ring. The conversion of 5-Hydroxymethylfurfural (HMF) or BHMF to BHMTHF is a two-step process: first, the reduction of the aldehyde group in HMF to a hydroxyl group to form BHMF, and second, the saturation of the furan ring to yield BHMTHF. If you are isolating a large amount of BHMF, it indicates that your catalytic system or reaction conditions are selective for the first step but not efficient for the second.
Causality and Solutions:
-
Catalyst Choice: Palladium (Pd) based catalysts are generally more selective towards the hydrogenation of the aldehyde group to form BHMF.[1] To favor the complete hydrogenation to BHMTHF, Ruthenium (Ru) and Platinum (Pt) based catalysts are often more effective.[1] For instance, a study using a Nickel and Zirconium catalyst system at 200°C and 103.4 bar (1500 psig) achieved complete conversion of HMF to BHMTHF.[1]
-
Reaction Conditions:
-
Temperature and Pressure: Milder conditions tend to favor the formation of the intermediate BHMF.[1] To achieve high yields of BHMTHF, higher temperatures and hydrogen pressures are typically necessary.[1] However, be aware that excessively high temperatures can promote other undesired side reactions.[1]
-
Solvent: While aqueous media are often preferred for green chemistry, organic solvents are frequently employed for the complete hydrogenation to BHMTHF.[1]
-
Experimental Protocol: Driving Complete Hydrogenation
-
Catalyst Selection: Switch from a Pd-based catalyst to a Ru-based catalyst, for example, 5% Ru on carbon (Ru/C).
-
Reaction Setup: In a high-pressure autoclave, charge the reactor with BHMF, the Ru/C catalyst (typically 1-5 mol% relative to the substrate), and an appropriate solvent such as water or a lower alcohol.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to a target pressure (e.g., 40-80 bar).
-
Heating and Stirring: Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by techniques such as TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and filter the catalyst. The product can then be isolated from the solvent by evaporation.
Question 2: I'm observing a low overall yield and the formation of a complex mixture of byproducts. I suspect furan ring opening is occurring. What is the mechanism, and how can I prevent it?
Answer:
Furan ring opening is a significant side reaction that can drastically reduce the yield of your desired product. This process is often catalyzed by acidic conditions and can also be influenced by the choice of metal catalyst.
Mechanism of Furan Ring Opening:
The furan ring is susceptible to opening, especially under acidic conditions. The process is often initiated by the protonation of the furan ring at the α-carbon.[2] This is followed by a nucleophilic attack from a solvent molecule (like water), leading to the formation of an unstable intermediate that subsequently undergoes ring cleavage to form linear byproducts such as 1,6-hexanediol.[3][4]
Density Functional Theory (DFT) studies have shown that upon the initial hydrogenation of one of the double bonds in the furan ring, the resulting hydrofuran intermediate becomes more susceptible to ring opening.[5][6]
Preventative Measures:
-
Control of pH: Maintaining a neutral or slightly basic pH is crucial to prevent acid-catalyzed ring opening. The selectivity between the desired product and ring-opened byproducts can often be controlled by adjusting the pH.[7]
-
Catalyst Selection: Some catalysts are more prone to inducing ring opening than others. The choice of both the metal and the support can influence the reaction pathway.
-
Solvent Choice: The use of protic solvents like water can sometimes facilitate ring-opening reactions.[2] Experimenting with different solvents may help to suppress this side reaction.
Troubleshooting Workflow for Furan Ring Opening:
Caption: Troubleshooting workflow for furan ring opening.
Question 3: My final product is a mixture of cis and trans isomers of BHMTHF. How can I improve the diastereoselectivity towards the cis isomer?
Answer:
Controlling the stereochemistry to favor the cis isomer is a common challenge in this synthesis. The stereochemical outcome is often dictated by the mechanism of hydrogen addition to the furan ring, which is influenced by the catalyst surface and the reaction conditions.
Factors Influencing Cis/Trans Selectivity:
-
Catalyst Surface: The hydrogenation of the furan ring typically occurs on the surface of the metal catalyst. The substrate adsorbs onto the catalyst surface, and hydrogen atoms are added from the same face of the ring, leading to a syn-addition, which results in the cis isomer. A catalyst with a high surface area and well-dispersed active sites can promote this selective addition.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the barrier for isomerization, potentially leading to the formation of the more thermodynamically stable trans isomer. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the kinetically controlled cis product.
-
Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface, which in turn can affect the stereochemical outcome of the hydrogenation.
Strategies to Enhance Cis Selectivity:
-
Catalyst Screening: Experiment with different supported catalysts. For example, catalysts on supports like MCM-41 have shown high selectivity in related hydrogenations.[8]
-
Optimize Temperature: Conduct a temperature screening study to find the optimal balance between reaction rate and cis selectivity. Start with lower temperatures and gradually increase.
-
Solvent Selection: Evaluate a range of solvents to determine their impact on diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main side products I should be looking for in my reaction mixture?
A1: Besides the starting material (HMF) and the intermediate (BHMF), common side products include:
-
Ring-opened products: such as 1,6-hexanediol.
-
Over-reduction products: where the hydroxymethyl groups are reduced to methyl groups, leading to 2,5-dimethyltetrahydrofuran (DMTHF) and 5-methyltetrahydrofurfuryl alcohol.[7]
-
Polymeric materials: often formed under acidic conditions.[2]
Q2: Are there any non-catalytic methods to synthesize BHMF from HMF?
A2: Yes, the Cannizzaro reaction can be used to convert HMF to BHMF.[7] This reaction involves the disproportionation of the aldehyde in the presence of a strong base to yield both the corresponding alcohol (BHMF) and carboxylic acid (5-hydroxymethylfuroic acid).[7] While this method avoids the use of high-pressure hydrogen, it co-produces the carboxylic acid, which requires separation.[7]
Q3: How can I purify my crude cis-BHMTHF?
A3: Purification can be achieved through several methods:
-
Distillation: If the byproducts have significantly different boiling points, distillation under reduced pressure can be effective.[9]
-
Solvent Extraction: This can be used to remove certain impurities. For instance, an initial purification of HMF can be done by extraction with ethyl acetate.[9]
-
Recrystallization: For solid crude products, recrystallization from a suitable solvent system like ethyl acetate/hexane can yield a highly pure product.[10]
-
Flash Chromatography: This is a common laboratory technique for separating the desired product from closely related impurities.
Reaction Pathways Overview
Caption: Synthesis of cis-BHMTHF and major side reactions.
Catalyst Performance Data
| Catalyst System | Substrate | Temperature (°C) | H2 Pressure (bar) | Solvent | BHMF Yield/Selectivity | BHMTHF Yield/Selectivity | Reference |
| Pt/MCM-41 | HMF | 35 | 0.8 | Water | 98.9% selectivity | - | [8] |
| Ni(OH)2-OLA | HMF | 135 | N/A (CTH) | Ethanol | 96.0% selectivity | - | [3] |
| Ni-Ga Intermetallic | HMF | - | - | - | 98.4% yield | - | [11] |
| Ru/MgO-ZrO2 | HMF | 130 | 27.6 | - | 94% selectivity | Selectivity can be controlled by pH | [5] |
| Ni and Zr | HMF | 200 | 103.4 | Organic | - | >95% conversion from HMF | [1][9] |
References
- 1. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. WO2006063287A2 - Conversion of 2,5-(hydroxymethyl) furaldehyde to 2,5-bis (hydroxymethyl) tetrahydofuran, purification and industrial uses of the product - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of cis-2,5-Bishydroxymethyl-tetrahydrofuran Production
Welcome to the technical support center for the synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran (BHMT). This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical transformation. The synthesis of BHMT, a valuable bio-based platform chemical, from 5-hydroxymethylfurfural (HMF) presents several challenges that can impact yield, selectivity, and catalyst performance.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities and optimize your reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction is showing low conversion of 5-hydroxymethylfurfural (HMF). What are the likely causes and how can I improve it?
Answer:
Low HMF conversion is a frequent issue that can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst is the cornerstone of this hydrogenation reaction. Its activity can diminish over time due to several factors:
-
Poisoning: Impurities in the HMF feed, such as sulfur or nitrogen compounds, can poison the active sites of metal catalysts. Ensure your starting HMF is of high purity. Crude HMF can be filtered through a packed bed of γ-alumina to remove acidic impurities and humins.[2]
-
Coking/Fouling: Polymeric byproducts, often referred to as humins, can form from HMF and deposit on the catalyst surface, blocking active sites.[2][3] Consider optimizing the reaction temperature and time to minimize humin formation. A lower temperature might be beneficial, even if it slows down the reaction rate slightly.
-
Leaching: The active metal component of the catalyst may leach into the reaction medium, especially under harsh conditions. If you suspect leaching, analyze the reaction mixture for dissolved metals.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures generally increase reaction rates, they can also promote the formation of byproducts and lead to catalyst deactivation. For instance, with copper catalysts, maximum production rates of 2,5-bis(hydroxymethyl)furan (BHMF), the precursor to BHMT, were achieved at 130°C, but this also led to minor ring-opening byproducts.[2][3] At 100°C, selectivity to BHMF was 100%, albeit with lower reaction rates.[2][3] It's crucial to find the optimal temperature that balances conversion and selectivity.
-
Hydrogen Pressure: Hydrogen pressure is a critical parameter. Insufficient pressure will result in incomplete hydrogenation. The optimal pressure depends on the catalyst system. For example, a Pt/MCM-41 catalyst showed high selectivity at a relatively low pressure of 0.8 MPa.[4]
-
Solvent Effects: The choice of solvent can significantly influence the reaction. Water can play a crucial role, but an excess can decrease selectivity.[4] Organic solvents also have a strong impact on catalytic performance.[4]
-
-
Inefficient Mass Transfer: In a heterogeneous catalytic system, poor mixing can limit the contact between hydrogen, HMF, and the catalyst. Ensure vigorous stirring to overcome mass transfer limitations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low HMF conversion.
Question 2: I am observing the formation of significant byproducts, reducing the selectivity towards this compound. How can I improve selectivity?
Answer:
Poor selectivity is a common hurdle, often resulting in a complex product mixture that is difficult to purify. The key is to favor the desired reaction pathway while suppressing side reactions.
Common Byproducts and Their Formation Pathways:
-
2,5-Bis(hydroxymethyl)furan (BHMF): This is the intermediate product from the hydrogenation of the aldehyde group of HMF. Incomplete hydrogenation of the furan ring will lead to its accumulation.
-
5-Methylfurfuryl Alcohol (MFA) and 2,5-Dimethylfuran (DMF): These result from the hydrogenolysis of the hydroxyl groups.
-
Ring-Opening Products: Under more severe conditions, the tetrahydrofuran ring can open, leading to various linear alkanediols.
-
Humins: These are polymeric materials formed from the condensation of HMF and intermediates.
Strategies to Enhance Selectivity:
-
Catalyst Selection: The choice of catalyst is paramount.
-
Precious Metal Catalysts: Catalysts based on ruthenium, iridium, gold, and platinum have shown high catalytic properties in the synthesis of BHMF.[5] For instance, a Ru/MgO-ZrO2 catalyst demonstrated high selectivity for BHMF.[5]
-
Non-Precious Metal Catalysts: Copper-based catalysts are a more cost-effective option and can exhibit high selectivity. A Cu-ZnO catalyst in ethanol at 100°C showed 99.1% selectivity for BHMF.[6]
-
Bimetallic Catalysts: Combining two metals can sometimes offer synergistic effects, improving both activity and selectivity.
-
-
Control of Reaction Parameters:
-
Temperature: As mentioned earlier, lower temperatures generally favor higher selectivity towards the partially hydrogenated product, BHMF, and can prevent over-hydrogenation to ring-opened products.[2][3]
-
Solvent: The solvent can influence the reaction pathway. For example, in the presence of alcohols like ethanol, etherification of HMF can occur as a side reaction.[5]
-
pH: The pH of the reaction medium can be adjusted to control the selectivity between BHMF and 2,5-bishydroxymethyltetrahydrofuran.[5]
-
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor, such as isopropanol, instead of molecular hydrogen. CTH can be highly selective for the reduction of the carbonyl group under milder conditions.[5][6] A Zr-HTC catalyst in isopropanol achieved a 99.2% yield of BHMF at 120°C.[7]
Reaction Network:
Caption: Simplified reaction network for HMF hydrogenation.
Question 3: My catalyst is losing activity after only a few runs. What are the best practices for catalyst recycling and regeneration?
Answer:
Catalyst stability and reusability are crucial for a cost-effective and sustainable process. Loss of activity is often due to the reasons mentioned in Question 1 (poisoning, coking, leaching).
Best Practices for Catalyst Recycling:
-
Recovery: After the reaction, the heterogeneous catalyst needs to be efficiently separated from the reaction mixture. This is typically done by filtration or centrifugation.
-
Washing: The recovered catalyst should be washed thoroughly with a suitable solvent to remove any adsorbed products, byproducts, or unreacted starting materials. The choice of washing solvent is important; it should be able to dissolve the adsorbed species without harming the catalyst.
-
Drying: The washed catalyst should be dried under vacuum at a mild temperature to remove the washing solvent before being used in the next run.
Catalyst Regeneration:
If washing is insufficient to restore activity, a regeneration step may be necessary.
-
Calcination: For coking or fouling by organic residues, calcination (heating in the presence of air or an inert gas) can burn off the deposits. The temperature and atmosphere for calcination must be carefully controlled to avoid sintering or oxidation of the active metal.
-
Reduction: If the active metal has been oxidized, a reduction step (e.g., heating under a hydrogen flow) may be required to restore its active state.
Several studies have demonstrated successful catalyst recycling. For instance, a Pt/MCM-41 catalyst was recycled multiple times without a significant loss of activity.[4] Similarly, a Zr-HTC catalyst showed excellent stability over five reaction cycles.[7]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What are the different catalytic systems available for this transformation?
There is a wide range of heterogeneous catalysts that have been investigated for the hydrogenation of HMF. These can be broadly categorized as:
-
Precious Metal-Based Catalysts:
-
Ruthenium (Ru): Ru-based catalysts, often supported on materials like MgO-ZrO2 or carbon, are highly effective.[5]
-
Platinum (Pt): Supported Pt catalysts, such as Pt/MCM-41, have shown excellent selectivity under mild conditions.[4]
-
Palladium (Pd): Pd catalysts are also used, sometimes in combination with other metals.
-
-
Non-Precious Metal-Based Catalysts:
-
Copper (Cu): Copper catalysts, often supported on oxides like ZrO2 or Al2O3, are a more economical choice and can provide high selectivity to BHMF.[2][3][8]
-
Nickel (Ni): Ni-based catalysts are also explored for this reaction.
-
Cobalt (Co): Cobalt catalysts can be effective, sometimes in combination with other metals.
-
The choice of catalyst will depend on factors such as cost, desired selectivity, and reaction conditions.
What analytical techniques are recommended for monitoring the reaction and characterizing the product?
To effectively optimize and control the reaction, robust analytical methods are essential.
-
Reaction Monitoring:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for monitoring the disappearance of HMF and the formation of BHMF and other byproducts. A C18 column with a UV detector is typically used.
-
Gas Chromatography (GC): GC can also be used, especially for more volatile products. Derivatization of the hydroxyl groups may be necessary.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product, this compound, and for identifying any impurities.
-
Mass Spectrometry (MS): MS, often coupled with GC or LC, is used to determine the molecular weight of the product and byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the product.
-
Are there any biocatalytic or electrochemical methods for this synthesis?
Yes, alternative "green" methods are being explored for the synthesis of BHMF.
-
Biocatalysis: Whole-cell biocatalysts, such as certain bacteria and yeasts, can reduce HMF to BHMF with high selectivity under mild aqueous conditions.[9][10][11] For example, Burkholderia contaminans NJPI-15 has been shown to effectively convert HMF to BHMF.[10][11] This approach avoids the use of high pressures and temperatures.
-
Electrocatalytic Hydrogenation: This method uses an applied electrical potential to drive the reduction of HMF. Ag-based catalysts have demonstrated high selectivity for BHMF formation at room temperature and atmospheric pressure.[9]
-
Photocatalytic Hydrogenation: This emerging technique utilizes light energy to drive the reduction of HMF.[9]
These methods offer promising sustainable alternatives to traditional catalytic hydrogenation.
Experimental Protocols
General Procedure for the Catalytic Hydrogenation of HMF to BHMF
This protocol provides a general guideline. The specific parameters (catalyst, temperature, pressure, solvent) should be optimized based on the chosen catalytic system.
-
Reactor Setup:
-
A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is typically used.
-
-
Reaction Mixture Preparation:
-
The reactor is charged with the desired amount of 5-hydroxymethylfurfural (HMF), the catalyst (typically 1-10 wt% relative to HMF), and the solvent (e.g., water, ethanol, isopropanol).
-
-
Reaction Execution:
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen, to remove any air.
-
The reactor is then pressurized with hydrogen to the desired pressure.
-
The reaction mixture is heated to the set temperature with vigorous stirring.
-
The reaction is allowed to proceed for the desired time, and the progress can be monitored by taking samples periodically (if the reactor allows) and analyzing them by HPLC or GC.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration.
-
The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
The crude product can be purified by techniques such as recrystallization or column chromatography.[12]
-
Example Purification by Recrystallization
-
Dissolve the crude BHMF product in a minimal amount of a hot solvent, such as ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., hexane).
-
Dry the purified crystals under vacuum.
Data Summary
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | HMF Conversion (%) | BHMF/BHMTHF Yield/Selectivity (%) | Reference |
| Pt/MCM-41 | 35 | 0.8 | Water | 100 | 98.9 (Selectivity to BHMF) | [4] |
| 10 wt% Cu/ZrO2 | 130 | - | Ethanol | - | High production rate, minor byproducts | [2] |
| 10 wt% Cu/ZrO2 | 100 | - | Ethanol | - | 100 (Selectivity to BHMF) | [2] |
| Ru/MgO-ZrO2 | 130 | 2.76 | - | - | 94 (Selectivity to BHMF) | [5] |
| Cu-ZnO | 100 | - | Ethanol | - | 99.1 (Selectivity to BHMF) | [6] |
| Zr-HTC | 120 | CTH | Isopropanol | >99 | 99.2 (Yield of BHMF) | [7] |
| B. contaminans NJPI-15 | 35 | Biocatalytic | Aqueous buffer | 100 | 95 (Yield of BHMF) | [10][11] |
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. Catalytic hydrogenation of HMF to BHMF over copper catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. osti.gov [osti.gov]
- 4. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in HMF Hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that catalyst stability is a cornerstone of successful and reproducible research, especially in the promising field of biomass conversion. The hydrogenation of 5-hydroxymethylfurfural (HMF) to value-added chemicals like 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-dimethylfuran (DMF) is a process of immense interest, but one that is frequently challenged by catalyst deactivation.
This guide is designed to move beyond simple procedural lists. It aims to provide you with a foundational understanding of why your catalyst may be failing and to offer logical, field-tested troubleshooting strategies to diagnose and resolve these issues. We will explore the common deactivation mechanisms and provide you with the tools to enhance the longevity and performance of your catalytic systems.
Frequently Asked Questions: Understanding Catalyst Deactivation
This section addresses the fundamental principles governing catalyst stability in the context of HMF hydrogenation.
Q1: What are the primary reasons my catalyst loses activity during HMF hydrogenation?
Catalyst deactivation in HMF hydrogenation is rarely due to a single cause; it's often a combination of factors related to the unique challenges of biomass-derived feedstocks.[1][2][3] The most common deactivation mechanisms are:
-
Fouling by Coking: This is a physical process where carbonaceous materials, often called "coke" or "humins," deposit on the catalyst surface and within its pores.[4] These deposits physically block the active sites, preventing HMF molecules from reaching them. HMF and its intermediates are known to form oligomers and polymers that can act as foulants.[5]
-
Thermal Degradation (Sintering): At elevated temperatures, the small metal nanoparticles that constitute the active phase of your catalyst can migrate and agglomerate into larger particles.[4][6] This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[7][8]
-
Poisoning: This is a chemical deactivation where impurities in the feedstock strongly adsorb (chemisorb) onto the active metal sites, rendering them inactive.[4] Biomass-derived HMF can contain contaminants like sulfur, minerals, or chlorides, which are notorious catalyst poisons.[9][10]
-
Leaching: The active metal component of the catalyst can dissolve into the liquid reaction medium.[4] This is particularly relevant for some non-noble metal catalysts and can be influenced by the choice of solvent and the stability of the metal-support interaction.[11]
-
Structural Damage from Water: Water, which is often present in the HMF feed or is generated during the reaction, can damage the catalyst support, leading to deconstruction or changes in its physical properties, which in turn affects the stability of the active metal particles.[4]
Q2: My HMF feedstock is "pure" (≥95%). Can it still cause deactivation?
Absolutely. Even commercially available HMF with high purity contains contaminants that can be detrimental.[5] The primary impurities are often humins and other degradation products formed during HMF synthesis and storage. These oligomeric species are a major source of fouling and coking.[5] Furthermore, trace levels of minerals or heteroatoms from the original biomass can persist through purification and act as poisons.[1][3]
Q3: Can a deactivated catalyst be regenerated and reused?
In many cases, yes. The success of regeneration depends entirely on the deactivation mechanism.
-
Fouling/Coking: Activity can often be fully or partially restored by burning off the carbonaceous deposits via a controlled high-temperature calcination in air.[5]
-
Poisoning: Regeneration can be difficult if the poison is irreversibly bound. Sometimes, specific chemical treatments may be possible, but prevention through feedstock purification is a much more effective strategy.[5][10]
-
Sintering: Deactivation by sintering is largely irreversible. Once the metal particles have agglomerated, it is very difficult to redisperse them to their original size.[12]
-
Leaching: This is an irreversible loss of the active component.
Recycling studies often show a gradual decline in performance even after regeneration, indicating that a combination of reversible (coking) and irreversible (sintering, leaching) mechanisms may be at play.[13][14]
Q4: How does the catalyst support material influence stability?
The support is not merely an inert scaffold; it plays a critical role in catalyst stability. A strong interaction between the metal nanoparticles and the support can anchor the particles, making them more resistant to sintering at high temperatures.[7][15][16] The nature of the support also influences its resistance to water[4] and its surface acidity, which can affect both product selectivity and the formation of coke precursors.[17] For instance, catalysts with high-acidity supports may experience poorer stability.[17]
Visualizing Deactivation: Key Pathways
To better understand the interplay of these factors, the following diagram illustrates the primary routes to catalyst deactivation in HMF hydrogenation.
Caption: Primary Catalyst Deactivation Pathways in HMF Hydrogenation.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, question-driven approach to diagnosing and resolving common issues encountered during HMF hydrogenation experiments.
Problem 1: My HMF conversion rate has dropped significantly over time or in a recycle experiment.
This is the most common symptom of catalyst deactivation. The key is to identify the dominant underlying cause.
Initial Question: Have my reaction conditions (temperature, pressure, stirring) remained constant?
-
Yes: Proceed to the diagnostic workflow below.
-
No: First, ensure all experimental parameters are identical to your baseline experiment. Inconsistent conditions are the most common source of non-reproducible results.
Caption: A Step-by-Step Workflow for Diagnosing Low HMF Conversion.
Problem 2: The selectivity of my reaction has changed. I'm getting more byproducts.
A shift in selectivity indicates that the nature of the catalytic active sites has been altered, or that reaction conditions are favoring alternative pathways.
Initial Question: Have you observed a simultaneous drop in HMF conversion?
-
Yes: The change in selectivity is likely coupled to the primary deactivation mechanism (coking, sintering). Coking can selectively block sites responsible for the desired reaction, while sintering can create new types of sites with different selectivities.[17] Address the conversion issue first using the workflow above.
-
No, conversion is high but selectivity is poor: This points towards issues with the catalyst formulation or reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol |
| Sub-Optimal Reaction Conditions | Higher temperatures often favor unwanted side reactions like hydrodeoxygenation to DMF or ring-opening reactions over the desired hydrogenation to BHMF.[5] The reaction network for HMF is complex, and product distribution is highly sensitive to temperature and pressure.[18][19] | Action: Systematically vary temperature and H₂ pressure to find the optimal window for BHMF selectivity. Protocol: Perform a Design of Experiments (DoE) study to map the selectivity response to temperature and pressure changes. |
| Inappropriate Solvent Choice | The solvent can play a decisive role in product selectivity. Protic solvents (like alcohols) can facilitate certain reaction steps (e.g., hydrodeoxygenation) through hydrogen shuttle mechanisms, while aprotic solvents (like THF) may stabilize intermediates like BHMF, preventing further conversion.[11][20] | Action: Test a range of solvents (e.g., THF, 2-propanol, water) to determine the effect on selectivity.[11] Protocol: Run identical reactions in different solvents and analyze the product distribution via GC or HPLC. |
| Changes in Support Acidity/Basicity | The support's acid-base properties can steer the reaction. Acidic sites can promote dehydration reactions, leading to byproducts.[17] If the support is unstable and its properties change during the reaction, selectivity will drift. | Action: Select a catalyst with a support known for stability and low acidity for BHMF production.[11] Protocol: Characterize the fresh and spent catalyst's acidity using techniques like ammonia temperature-programmed desorption (NH₃-TPD). |
Key Experimental Protocols
Here we provide standardized methodologies for the diagnostic and corrective procedures discussed above.
Protocol 1: Standard Procedure for Spent Catalyst Characterization
Objective: To recover and prepare a used catalyst for analysis to determine the deactivation mechanism.
Methodology:
-
Catalyst Recovery: After the reaction, cool the reactor to room temperature and safely vent the pressure. Recover the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent (e.g., 3 x 20 mL of THF) to remove any physisorbed reactants and products. Follow with a wash using a more volatile solvent (e.g., 3 x 20 mL of ethanol or acetone) to facilitate drying.
-
Drying: Dry the washed catalyst in a vacuum oven overnight at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Analysis:
-
For Coking: Analyze a portion of the dried catalyst using Thermogravimetric Analysis (TGA) under an air or O₂/N₂ atmosphere. A significant weight loss between 200-600 °C indicates the combustion of carbonaceous deposits.[5]
-
For Sintering: Analyze the dried catalyst using X-ray Diffraction (XRD) to determine the average metal crystallite size via the Scherrer equation. Compare this to the fresh catalyst. A significant increase in size indicates sintering.[5] Confirm with Transmission Electron Microscopy (TEM) for direct visualization of particle size and distribution.
-
For Leaching: Analyze the liquid phase from the reaction mixture (after catalyst filtration) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of the leached active metal.
-
Protocol 2: Catalyst Regeneration via Oxidative Calcination
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst and restore its activity.
Methodology:
-
Setup: Place a known amount of the dried, spent catalyst in a quartz tube reactor within a tube furnace.
-
Inert Purge: Heat the catalyst to the target calcination temperature (e.g., 400 °C) under a steady flow of an inert gas (e.g., Nitrogen, 50 mL/min) to prevent uncontrolled combustion.[5]
-
Oxidation: Once at the target temperature, switch the gas flow to a dilute oxidant stream (e.g., 5% O₂ in N₂, 50 mL/min). The temperature may initially rise due to the exothermic combustion of coke; control the temperature carefully.
-
Hold: Maintain the catalyst under the oxidative flow for a set period (e.g., 2-4 hours) until coke removal is complete (often indicated by the cessation of CO₂ evolution, if monitored).
-
Cool Down: Switch back to an inert gas flow and cool the furnace to room temperature.
-
Pre-reduction (Critical): The calcination process will oxidize the active metal. Before the next hydrogenation run, the catalyst must be re-reduced under a hydrogen flow according to its original activation procedure.
References
- 1. Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass (Journal Article) | OSTI.GOV [osti.gov]
- 2. inl.elsevierpure.com [inl.elsevierpure.com]
- 3. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. osti.gov [osti.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Dynamic Metal–Support Interaction Dictates Cu Nanoparticle Sintering on Al2O3 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid-Phase Hydrogenation over a Cu/SiO2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling [mdpi.com]
- 12. "Insights Into Supported Metal Catalyst Sintering and Their Application" by Md Fakhruddin Patwary [scholarcommons.sc.edu]
- 13. Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 2,5-Bishydroxymethyl-tetrahydrofuran
Welcome to the technical support center for the synthesis and stereochemical control of 2,5-Bishydroxymethyl-tetrahydrofuran (BHMTF). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of producing this versatile diol with a desired cis/trans isomer ratio. As a key building block derived from the bio-based platform chemical 5-hydroxymethylfurfural (HMF), precise control over BHMTF's stereochemistry is often critical for its application in polymer synthesis and as a precursor for specialty chemicals.[1][2]
This document provides direct, actionable answers to common challenges, explains the chemical principles behind the methodologies, and offers detailed protocols to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2,5-Bishydroxymethyl-tetrahydrofuran (BHMTF)?
The most prevalent and industrially relevant route to BHMTF is the complete hydrogenation of 5-hydroxymethylfurfural (HMF).[3][4] This is a two-step process within a single reaction sequence: first, the aldehyde group of HMF is reduced to a hydroxyl group to form 2,5-bis(hydroxymethyl)furan (BHMF), and second, the furan ring is hydrogenated to yield the final tetrahydrofuran structure.[5]
Caption: Reaction pathway from HMF to BHMTF.
Q2: Why is the cis/trans isomer ratio of BHMTF important?
The spatial arrangement of the two hydroxymethyl groups (either on the same side, cis, or opposite sides, trans, of the tetrahydrofuran ring) significantly impacts the molecule's physical and chemical properties. This stereochemistry dictates how the molecule packs in a crystal lattice and how it orients itself as a monomer during polymerization. For instance, polyesters synthesized from trans-enriched BHMTF exhibit higher crystallinity compared to those made from cis-rich variants.[1][2] Conversely, for certain polyurethane applications, a specific cis/trans mixture might yield superior mechanical properties.[1] Therefore, controlling the isomeric ratio is crucial for tuning the final properties of the end-product material.
Q3: What are the key factors that control the cis/trans ratio during synthesis?
The cis/trans ratio of BHMTF is not random; it is a direct consequence of the reaction conditions. The three most influential factors are:
-
Choice of Catalyst: This is the most critical parameter. Different heterogeneous catalysts exhibit different stereoselectivities. For example, Raney-Nickel is known to strongly favor the formation of the cis isomer.[2]
-
Reaction Temperature and Pressure: These parameters influence reaction kinetics and catalyst activity, which can have a secondary effect on the isomer ratio.
-
Solvent System: The polarity and coordinating ability of the solvent can affect substrate-catalyst interactions and, consequently, the stereochemical outcome of the ring hydrogenation.[6][7][8]
Troubleshooting Guide: Controlling the Isomer Ratio
This section addresses specific experimental challenges in achieving the desired cis/trans BHMTF ratio.
Q4: My synthesis yields almost exclusively the cis isomer, but I need a higher proportion of the trans isomer. How can I achieve this?
This is a common outcome, especially when using catalysts like Raney-Nickel.[2] You have two primary strategies: modify the initial synthesis or perform a post-synthesis isomerization.
Strategy 1: Modify the Hydrogenation Catalyst While Raney-Ni is highly cis-selective, other noble metal catalysts like Ruthenium on Carbon (Ru/C) or Palladium on Carbon (Pd/C) may offer a different stereochemical profile under specific conditions. However, achieving high trans selectivity directly from HMF hydrogenation is challenging.
Strategy 2: Post-Synthesis Isomerization (Recommended) A more reliable method is to first synthesize the cis-rich BHMTF and then isomerize it to the trans form. This can be accomplished via a ruthenium-catalyzed "borrowing hydrogen" reaction.[1] In this process, the alcohol is temporarily oxidized to an aldehyde, allowing for epimerization at the adjacent carbon, followed by re-reduction to the more thermodynamically stable trans alcohol.
Caption: Workflow for cis-to-trans isomerization.
See Protocol 2 for a detailed experimental procedure.
Q5: I am aiming for the highest possible cis isomer content. My current catalyst gives me a 70:30 cis:trans ratio. What can I change?
To maximize the cis isomer content, your focus should be on catalyst selection and optimizing reaction conditions to favor the kinetic product.
Primary Recommendation: Switch to Raney-Nickel Catalyst If you are not already using it, Raney-Nickel is the catalyst of choice for high cis selectivity. In studies comparing various common hydrogenation catalysts (Ru/C, Pd/C, Pt/C), Raney-Ni consistently produces the highest cis/trans ratio, often exceeding 90:10.[2]
Secondary Recommendations: Optimize Reaction Conditions
-
Temperature: Lower temperatures generally favor the kinetic product, which in this case is often the cis isomer resulting from hydrogen addition to one face of the furan ring adsorbed on the catalyst surface. Start with temperatures around 80-100°C.
-
Hydrogen Pressure: While ensuring sufficient hydrogen for the reaction, excessively high pressures are not always beneficial for selectivity. A pressure of around 50-90 bar is a good starting point.[2]
-
Solvent: Water and simple alcohols like methanol or ethanol are effective solvents. The choice can subtly influence the ratio, so consistency is key.
The table below summarizes the reported performance of different catalysts in the hydrogenation of HMF to BHMTF.
| Catalyst | Typical H₂ Pressure (bar) | Typical Temperature (°C) | Resulting BHMTF cis:trans Ratio | Reference |
| Raney-Nickel | 90 | 100 | 92:8 | [2] |
| Ru/C | 90 | 100 | Lower cis selectivity | [2] |
| Pd/C | 90 | 100 | Lower cis selectivity | [2] |
| Pt/C | 90 | 100 | Low conversion to BHMTF; favors BHMF | [2] |
Q6: I am observing significant side products like 2,5-dimethylfuran (DMF) or ring-opened species. How can I improve selectivity towards BHMTF?
The formation of side products indicates that undesired hydrogenolysis reactions are occurring. This is often related to catalyst choice and reaction severity.
-
To Avoid C-O Hydrogenolysis (DMF formation): DMF is formed when the hydroxyl groups are cleaved and replaced with hydrogen. This is more common with certain catalysts like copper-based systems or under harsh conditions (high temperatures >180°C).[9][10] Sticking to catalysts like Raney-Ni or Ru/C and maintaining moderate temperatures (100-130°C) will suppress this side reaction.[2][11]
-
To Avoid Ring Opening: Furan ring opening to form diols like 1,6-hexanediol is typically promoted by highly acidic conditions or very aggressive catalysts at high temperatures.[3] Ensure your HMF starting material is free of acidic impurities, which can arise during its synthesis from carbohydrates.[7] Using a neutral solvent system is highly recommended.
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-Enriched 2,5-Bishydroxymethyl-tetrahydrofuran
This protocol is optimized for maximizing the yield of the cis isomer, based on methodologies reported in the literature.[2]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Raney-Nickel (slurry in water, activated)
-
Deionized Water (or Ethanol)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Loading: In a suitable high-pressure autoclave, add 5-Hydroxymethylfurfural (1.0 eq). Add deionized water (or ethanol) to create a solution with a concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Carefully add the Raney-Nickel slurry. A typical catalyst loading is 5-10 wt% relative to the HMF substrate. Note: Handle Raney-Nickel with care as it is pyrophoric when dry.
-
Sealing and Purging: Seal the reactor. Purge the headspace 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 80-90 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Work-up: Open the reactor and filter the reaction mixture through a pad of celite to remove the Raney-Nickel catalyst. Wash the catalyst pad with additional solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude BHMTF product as a viscous oil or solid.
-
Analysis: Analyze the crude product by NMR or GC to determine the final conversion, yield, and cis/trans isomer ratio.
Protocol 2: Isomerization of cis-BHMTF to a trans-Enriched Mixture
This protocol allows for the conversion of the kinetically favored cis product to a more thermodynamically stable trans-enriched mixture.[1]
Materials:
-
cis-Enriched BHMTF (from Protocol 1)
-
Ruthenium catalyst (e.g., a Shvo catalyst or similar Ru-based borrowing hydrogen catalyst)
-
High-boiling, inert solvent (e.g., Toluene, Dioxane)
-
Reaction vessel equipped with a condenser and nitrogen inlet
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the cis-enriched BHMTF (1.0 eq).
-
Catalyst Addition: Add the ruthenium catalyst. A typical loading is 1-5 mol%.
-
Solvent Addition: Add the dry, inert solvent.
-
Inert Atmosphere: Flush the system with an inert gas like nitrogen or argon.
-
Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent, typically >100°C) under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the isomerization over time by taking small aliquots and analyzing them by GC or NMR to observe the change in the cis/trans ratio. The reaction may take several hours to reach equilibrium.
-
Cooldown and Work-up: Once the desired ratio is achieved (or the reaction reaches equilibrium), cool the mixture to room temperature.
-
Isolation: The work-up procedure will depend on the specific catalyst used. Typically, it involves filtering the catalyst and removing the solvent under reduced pressure. Further purification by column chromatography may be necessary to isolate the BHMTF mixture.
References
- 1. Item - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective hydrogenation of 5-HMF to 2,5-DMF over a magnetically recoverable non-noble metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Fed-Batch Strategies for Biocatalytic Production of 2,5-Bis(hydroxymethyl)furan (BHMF)
Welcome to the technical support center for the biocatalytic production of 2,5-Bis(hydroxymethyl)furan (BHMF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the biocatalytic conversion of 5-hydroxymethylfurfural (HMF) to BHMF using fed-batch strategies.
Issue 1: Low BHMF Yield Despite High HMF Consumption
Question: My HMF substrate is being consumed, but the final yield of BHMF is significantly lower than expected. What are the potential causes and solutions?
Answer:
This is a common issue that can stem from several factors related to substrate toxicity, biocatalyst health, and reaction conditions.
Potential Causes & Solutions:
-
Byproduct Formation: HMF can be converted into other products besides BHMF, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF), depending on the enzymatic activities present in your whole-cell biocatalyst.
-
Solution: Analyze your reaction mixture using techniques like HPLC to identify and quantify any byproducts. If byproduct formation is significant, consider using a more selective biocatalyst or optimizing reaction conditions (e.g., pH, temperature) to favor the desired reductase activity. Some microorganisms, like Meyerozyma guilliermondii SC1103, have shown high selectivity for BHMF production.[1][2]
-
-
Product Inhibition or Degradation: High concentrations of BHMF can be inhibitory to some microorganisms.[1] Additionally, BHMF itself can be unstable under certain pH and temperature conditions, potentially leading to degradation products.
-
Solution: Implement in situ product removal strategies, such as using a two-phase system for extraction, to keep the BHMF concentration in the aqueous phase below inhibitory levels.[3] Also, ensure your process temperature and pH are within the optimal range for both the biocatalyst and BHMF stability.
-
-
Over-oxidation of the Biocatalyst: If the reaction environment becomes too oxidizing, it can damage the cellular machinery responsible for the reduction of HMF.
Issue 2: Reaction Stalls Prematurely
Question: The biocatalytic conversion starts efficiently but then stops before all the HMF is consumed, even with substrate feeding. Why is this happening?
Answer:
A premature halt in the reaction is typically indicative of biocatalyst inactivation. The primary culprit is often the inherent toxicity of HMF.
Potential Causes & Solutions:
-
HMF Toxicity: HMF is a known inhibitor of microbial growth and enzymatic activity.[5][6][7] Even at concentrations that are not immediately lethal, prolonged exposure can lead to cumulative damage to the cells. Concentrations above 75-100 mM are often cited as inhibitory for many wild-type strains.[6][8]
-
Solution 1: Refine Your Fed-Batch Strategy. The core principle of a fed-batch process is to maintain the substrate concentration below the toxic threshold.[8][9] Instead of large, infrequent additions, switch to a continuous or semi-continuous feeding strategy that matches the consumption rate of the biocatalyst. This keeps the instantaneous HMF concentration low.
-
Solution 2: Biocatalyst Adaptation. Consider adapting your microbial strain to higher concentrations of HMF by gradually increasing its exposure during the cultivation phase. This has been shown to improve tolerance and catalytic activity.[5]
-
Solution 3: Immobilization. Immobilizing the whole cells can enhance their stability and tolerance to inhibitory substrates like HMF.[5]
-
-
Cofactor Depletion: The reduction of HMF is an energy-intensive process for the cell, requiring a constant supply of reducing cofactors (NAD(P)H). If the co-substrate feeding is insufficient to regenerate these cofactors, the reaction will cease.
-
Drastic pH Shift: The metabolism of the co-substrate can lead to the production of acidic byproducts, causing a drop in the pH of the medium. Most biocatalysts have a narrow optimal pH range for activity and stability.[1][8]
-
Solution: Implement robust pH control. Use a pH probe and an automated base addition system (e.g., NaOH or KOH) to maintain the pH within the optimal range for your specific biocatalyst. Some studies have successfully used a pH-stat feeding strategy, where the addition of an acidic glucose feed is triggered by a rise in pH, simultaneously controlling pH and providing the co-substrate.[10][11][12]
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in BHMF production.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using a fed-batch strategy instead of a simple batch process for BHMF production?
A1: The primary reason is to mitigate the inhibitory effects of the substrate, 5-hydroxymethylfurfural (HMF).[5][7] HMF is toxic to most microorganisms, and high initial concentrations in a batch reactor can severely inhibit or kill the biocatalyst, leading to low yields or complete reaction failure.[6][8] A fed-batch strategy allows for the gradual addition of HMF, maintaining its concentration in the reactor at a low, non-inhibitory level. This approach enables the use of much higher overall substrate loadings, leading to significantly higher final product titers.[9] For example, studies have shown that yields decrease sharply when HMF concentrations exceed 75 mM in a batch system, a limitation that is overcome with fed-batch feeding.[8]
Q2: How do I choose an appropriate co-substrate, and why is it necessary?
A2: The biocatalytic reduction of HMF's aldehyde group to a hydroxyl group requires reducing equivalents, typically in the form of NADPH or NADH. Whole-cell biocatalysts must regenerate these cofactors internally. A co-substrate is a readily metabolizable carbon source, like glucose or sucrose, that the cell consumes to produce the energy and reducing power (NAD(P)H) needed for the HMF conversion.[1][4] The choice of co-substrate can significantly affect reaction rates and yields.[5] Glucose is the most commonly used co-substrate due to its efficient metabolism by a wide range of microorganisms.[1] Some studies have also explored other co-substrates like glutamine and sucrose to enhance performance in specific strains like Burkholderia contaminans NJPI-15.[5]
Q3: What is a typical starting feeding rate for HMF in a fed-batch process?
A3: An optimal feeding strategy is highly dependent on the specific biocatalyst (its HMF tolerance and metabolic rate), cell density, and reactor conditions. A good starting point is to first determine the maximum HMF consumption rate of your biocatalyst in a batch experiment at a non-inhibitory HMF concentration (e.g., 50-75 mM). Your initial feeding rate should then be set to match or be slightly below this maximum consumption rate. This ensures that HMF does not accumulate in the reactor. As the biomass may continue to grow or adapt, this rate can be adjusted. Dynamic feeding strategies, where the feed rate is adjusted based on real-time measurements (e.g., dissolved oxygen, pH, or off-gas analysis), can further optimize the process.[13][14]
Q4: What is the optimal pH range for BHMF production, and how critical is its control?
A4: The optimal pH is dictated by the biocatalyst being used. Most yeast and bacteria used for this conversion perform well in a pH range of 6.0 to 9.0.[5] For example, Meyerozyma guilliermondii SC1103 exhibits good performance between pH 4.0 and 10.0, while Fusarium striatum has been optimized around pH 7.[1][8] Control of pH is critical. The metabolism of the co-substrate can produce acidic byproducts, leading to a drop in pH that can inhibit or deactivate the enzymes responsible for HMF reduction. Therefore, continuous pH monitoring and automated control are essential for maintaining high productivity in a fed-batch process.[10][15]
Q5: Can the product, BHMF, also inhibit the reaction?
A5: Yes, product inhibition is a possibility, although HMF is generally a more potent inhibitor. Some yeast strains have been shown to tolerate BHMF up to 200 mM.[1] However, as you reach very high product titers, the accumulation of BHMF can contribute to osmotic stress and may have direct inhibitory effects on the biocatalyst. If product inhibition is suspected, strategies like in situ product removal or using a biocatalyst with higher BHMF tolerance would be beneficial.
Biocatalytic Pathway and Fed-Batch Process
Caption: The biocatalytic reduction of HMF to BHMF within a whole-cell biocatalyst, supported by cofactor regeneration and a fed-batch reactor setup.
Section 3: Protocols and Data
Protocol 1: General Setup for a Lab-Scale Fed-Batch Bioreactor
This protocol provides a general guideline. Specific parameters must be optimized for your particular biocatalyst and equipment.
-
Bioreactor Preparation:
-
Assemble a 1 L bioreactor equipped with probes for pH, dissolved oxygen (DO), and temperature. Calibrate the pH and DO probes.
-
Add the initial volume of sterile growth medium to the reactor.
-
Autoclave the reactor and medium.
-
-
Inoculation and Batch Phase:
-
Inoculate the sterile medium with a pre-culture of your biocatalyst to a specified optical density (e.g., OD600 of 0.5).
-
Set the temperature (e.g., 28-35°C) and agitation (e.g., 200-400 rpm) to optimal values for your strain. Maintain a positive DO level (e.g., >20% saturation) by sparging with sterile air.
-
Allow the cells to grow in batch mode until a target cell density is reached or a key nutrient is depleted.
-
-
Fed-Batch Phase Initiation:
-
Prepare a sterile, concentrated feed solution containing HMF and a co-substrate (e.g., 1 M HMF + 1.5 M Glucose).
-
Connect the feed solution to the bioreactor via a calibrated peristaltic pump.
-
Begin the feed at a pre-determined low rate (e.g., calculated to keep HMF concentration < 75 mM).
-
-
Process Monitoring and Control:
-
Continuously monitor pH, temperature, and DO.
-
Control the pH at the desired setpoint (e.g., 7.0) by automated addition of a sterile base (e.g., 2 M NaOH).
-
Periodically take samples aseptically to measure cell density (OD600), and concentrations of HMF, BHMF, and the co-substrate using HPLC.
-
-
-
Stop the feed when the desired product titer is reached or when the reaction rate significantly decreases.
-
Harvest the reactor contents and proceed with downstream processing to purify the BHMF.
-
Table 1: Performance of Various Whole-Cell Biocatalysts in BHMF Production
| Biocatalyst Strain | Substrate (HMF) Conc. (mM) | Strategy | Titer (mM) | Yield (%) | Reference |
| Burkholderia contaminans NJPI-15 | 700 | Fed-Batch | 656 | 93.7 | [5][9] |
| Meyerozyma guilliermondii SC1103 | 191 (total fed) | Fed-Batch | 191 | ~86 | [1][4] |
| Fusarium striatum | 150 (total fed) | Fed-Batch | ~145 | 96.8 | [6][8] |
| Aureobasidium subglaciale F134 | 500 | Fed-Batch | ~430 | 86 | [5][9] |
| Recombinant E. coli CCZU-K14 | 200 | Batch | ~181 | 90.6 | [5] |
References
- 1. Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05308A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A simple substrate feeding strategy using a pH control trigger in fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 14. researchgate.net [researchgate.net]
- 15. Performance of batch, fed-batch, and continuous A-B-E fermentation with pH-control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophilic Diols
Welcome to the technical support center for the purification of hydrophilic diols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-elusive compounds. Drawing from established principles and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of hydrophilic diol purification.
Introduction: The Challenge of Hydrophilic Diols
Hydrophilic diols, organic compounds containing two hydroxyl (-OH) groups, are prevalent in numerous biologically active molecules and industrial chemicals.[1] Their high polarity and water solubility, however, present significant purification challenges.[2][3] Standard purification techniques often fall short, leading to poor recovery, persistent impurities, and compound degradation. This guide will equip you with the knowledge and strategies to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of hydrophilic diols.
Q1: My hydrophilic diol is highly soluble in water. How can I effectively extract it into an organic solvent?
A1: Direct extraction of highly polar diols from aqueous solutions into common organic solvents is often inefficient due to their low partition coefficients.[4] Several strategies can improve extraction efficiency:
-
Salting Out: The addition of inorganic salts (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase reduces the solubility of the diol in water, promoting its transfer to the organic phase. This is known as the "salting-out" effect.
-
Solvent Selection: Employing more polar organic solvents that are still immiscible with water, such as ethyl acetate or butanol, can enhance extraction. For some applications, specialized hydrophobic solvents like alkanols (C6-C20) have been shown to be effective.[5]
-
Continuous Liquid-Liquid Extraction: For diols with very poor partitioning, continuous liquid-liquid extraction can be employed to gradually extract the compound over an extended period.
-
Ionic Liquids: Certain ionic liquids have been designed for the efficient extraction of diols from aqueous solutions and can be a powerful, albeit less common, alternative.[6]
Q2: I'm struggling with column chromatography for my hydrophilic diol. It either doesn't stick to the silica gel or it won't elute. What are my options?
A2: This is a classic problem with highly polar compounds. Here's a breakdown of alternative chromatographic techniques:
-
Reversed-Phase Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7][8] It is often more suitable for very polar compounds than normal-phase chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[2][7][9] It utilizes a polar stationary phase (like silica, diol, or amino phases) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer.[2][7][9]
-
Ion-Pairing Chromatography: For ionizable diols, adding an ion-pairing reagent to the mobile phase can improve retention on a reversed-phase column by forming a neutral ion pair.[9]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar analytes.[7]
Q3: How can I remove residual salts from my diol sample after a reaction or extraction?
A3: Salt removal is a common challenge. Here are a few approaches:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. If there is a significant size difference between your diol and the salt, SEC can be effective.
-
Reversed-Phase Chromatography: Salts are typically unretained on reversed-phase columns and will elute in the void volume, allowing for separation from your diol.
-
Precipitation/Recrystallization: If your diol is soluble in an organic solvent in which the salt is not, you can dissolve the mixture and filter off the insoluble salt. Subsequent recrystallization of the diol can further enhance purity.
-
Dialysis/Diafiltration: For larger diol-containing molecules, these membrane-based techniques can be used to remove small salt ions.
Q4: My diol seems to be degrading during purification. What steps can I take to minimize this?
A4: Degradation of diols can be triggered by several factors, including pH, temperature, and exposure to air or light.[10]
-
pH Control: The acidic nature of silica gel can cause degradation of sensitive compounds.[10][11] Consider using a different stationary phase like neutral or basic alumina, or deactivating the silica gel with a base (e.g., triethylamine) in your mobile phase.[10]
-
Temperature Control: Perform purification steps at reduced temperatures if your compound is thermally labile.[10] Use a low-temperature water bath when using a rotary evaporator.[10]
-
Inert Atmosphere: For oxygen-sensitive compounds, conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Light Protection: If your diol is light-sensitive, use amber glassware or wrap your containers in aluminum foil.[10]
Part 2: Troubleshooting Guides
This section provides systematic approaches to solving specific purification problems.
Guide 1: Poor Retention in Reversed-Phase Chromatography
Symptom: Your hydrophilic diol elutes in or near the void volume of your C18 column, resulting in no separation from other polar impurities.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Polarity of Mobile Phase | Decrease the organic solvent concentration (e.g., acetonitrile, methanol) in your mobile phase. Start with a high aqueous concentration (e.g., 95-100% water/buffer). | Increasing the polarity of the mobile phase enhances the interaction of the polar analyte with the nonpolar stationary phase, leading to increased retention.[7] |
| Compound is Too Polar for RP | Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) method.[2][7] | HILIC is specifically designed for the retention of highly polar compounds that show little to no retention in reversed-phase chromatography.[2][7] |
| Ionic Character | If your diol is ionizable, add an ion-pairing reagent (e.g., heptafluorobutyric acid for basic diols) to the mobile phase.[9] | The ion-pairing reagent forms a neutral complex with the ionized diol, increasing its hydrophobicity and retention on the nonpolar stationary phase.[9] |
| Incorrect Column Choice | Consider a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. | These columns are designed to provide better retention and peak shape for polar analytes compared to traditional C18 columns.[12] |
Guide 2: Irreversible Adsorption or Streaking on Normal-Phase (Silica Gel) Chromatography
Symptom: Your diol streaks badly on the silica gel column or fails to elute, even with highly polar mobile phases like 100% methanol.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Strong Interaction with Silanols | Add a small amount of a polar modifier like acetic acid or triethylamine to your mobile phase. | The hydroxyl groups of the diol can form strong hydrogen bonds with the acidic silanol groups on the silica surface. Adding an acid or base can help to compete for these active sites and improve elution. |
| Compound Degradation | Test the stability of your compound on a silica TLC plate before running a column. If degradation is observed, switch to a less acidic stationary phase like alumina or a bonded phase (e.g., diol phase).[10][11] | The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[10][11] |
| Inappropriate Mobile Phase | For highly polar compounds, a common mobile phase is a mixture of dichloromethane and methanol.[13] For very stubborn compounds, a small percentage of ammonia in methanol can be effective for basic diols.[13] | A highly polar mobile phase is required to compete with the polar stationary phase for interaction with the polar analyte. |
| Derivatization Needed | Temporarily protect the diol functional groups with a less polar protecting group to reduce its polarity. | This strategy makes the compound more amenable to standard normal-phase chromatography. The protecting group can be removed after purification. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Purification via Temporary Protection as a Boronate Ester
This protocol is particularly useful for 1,2- and 1,3-diols, which readily form cyclic esters with boronic acids.[14] These esters are generally less polar and more stable for chromatographic purification.[14][15]
Step 1: Protection of the Diol
-
Dissolve the crude hydrophilic diol in an anhydrous, non-polar solvent like toluene or dichloromethane in a round-bottom flask equipped with a Dean-Stark apparatus (for toluene) or containing molecular sieves (for dichloromethane).[14]
-
Add an equimolar amount of a suitable boronic acid (e.g., phenylboronic acid).
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.[14] If using dichloromethane with molecular sieves, stir at room temperature for several hours.[16]
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Remove the solvent under reduced pressure. The crude boronate ester can often be used directly in the next step.[14]
Step 2: Chromatographic Purification
-
Purify the resulting boronate ester using standard silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes). The less polar boronate ester should behave much better on the column than the original diol.
-
Collect and combine the fractions containing the pure boronate ester and evaporate the solvent.
Step 3: Deprotection
-
Dissolve the purified boronate ester in a suitable solvent (e.g., acetone or methanol).
-
Add water and stir. Hydrolysis can be facilitated by adding a catalytic amount of acid or base.[14]
-
Monitor the deprotection by TLC.
-
Once complete, perform an aqueous workup to remove the boronic acid and isolate the pure diol.[14]
Workflow for Purification via Boronate Ester Formation
Caption: Workflow for diol purification via boronate ester.
Protocol 2: HILIC for Highly Polar Diols
This protocol provides a starting point for developing a HILIC purification method.
Step 1: Column Selection and Equilibration
-
Select a HILIC column. Common stationary phases include underivatized silica, diol, amino, or amide-bonded phases.
-
Equilibrate the column with the initial mobile phase conditions (high organic content) for at least 10-20 column volumes to ensure a stable water layer on the stationary phase.
Step 2: Sample Preparation
-
Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase (i.e., high in organic solvent).[17] Injecting a sample dissolved in a high concentration of water can lead to poor peak shape and retention.[2]
-
If the sample is only soluble in water, keep the injection volume as small as possible.[2]
Step 3: Method Development
-
Start with a mobile phase of high organic content (e.g., 95% acetonitrile / 5% aqueous buffer).
-
Run a gradient to increase the aqueous content (e.g., from 5% to 50% aqueous buffer) to elute the diol.[2]
-
The aqueous portion of the mobile phase often contains a buffer (e.g., ammonium formate or ammonium acetate) to control pH and improve peak shape.
-
Optimize the gradient slope and initial/final mobile phase compositions to achieve the desired separation.
Logical Flow for Chromatography Method Selection
Caption: Decision tree for selecting a chromatography method.
References
- 1. Diol - Wikipedia [en.wikipedia.org]
- 2. teledynelabs.com [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. US9227896B2 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. reddit.com [reddit.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
Technical Support Center: Synthesis of High Molecular Weight Polyesters from Furan-Based Diols
Welcome to the technical support center for the synthesis and molecular weight enhancement of furan-based polyesters. This guide is designed for researchers, scientists, and professionals in polymer chemistry and drug development. Here, you will find answers to common challenges, detailed troubleshooting protocols, and expert insights to help you achieve high molecular weight polymers in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Common Roadblocks
This section addresses the most common issues encountered during the synthesis of polyesters from furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF).
Q1: My polymerization reaction with BHMF consistently yields low molecular weight polyesters. What are the likely causes?
A1: Achieving high molecular weight with furan-based diols like BHMF can be challenging primarily due to the monomer's inherent thermal instability.[1] Unlike its diacid counterpart, 2,5-furandicarboxylic acid (FDCA), BHMF can be prone to degradation and side reactions at the high temperatures typically required for melt polycondensation.[1] Key factors leading to low molecular weight include:
-
Monomer Impurity: Impurities in BHMF or the co-monomer (e.g., a diacid or diester) can act as chain terminators, preventing the formation of long polymer chains.
-
Thermal Degradation: BHMF has limited thermal stability and can degrade at temperatures as low as 120–130 °C.[1] This degradation can disrupt the stoichiometry of the reactants and introduce color into the final polymer.
-
Suboptimal Reaction Conditions: Inefficient removal of condensation byproducts (like water or methanol), incorrect reaction temperatures, or insufficient reaction times can limit chain growth.[2]
-
Inappropriate Catalysis: The choice and concentration of the catalyst are critical. An inefficient catalyst will result in slow reaction kinetics, while an overly aggressive one might promote side reactions.
Q2: What is the most effective method to increase the molecular weight of my furan-based polyester after the initial synthesis?
A2: Solid-State Polymerization (SSP) is a highly effective post-polymerization technique used to increase the molecular weight of polyesters.[3][4] This process involves heating the semi-crystalline prepolymer (obtained from melt polycondensation) to a temperature below its melting point but above its glass transition temperature under vacuum or an inert gas flow.[4][5] During SSP, the polymer chains have enough mobility in the amorphous regions to allow the terminal functional groups to react further.[3] This process is driven by the removal of volatile byproducts, leading to a significant increase in chain length and, consequently, molecular weight.[4][5] For furan-based polyesters like poly(ethylene furanoate) (PEF), SSP has been shown to increase the molecular weight tenfold in some cases.[4]
Q3: I am observing significant discoloration (yellowing/browning) in my final polymer. How can I prevent this?
A3: Discoloration in furan-based polyesters is a common issue, often linked to thermal degradation of the furan ring, especially at high polymerization temperatures.[6] Here are some strategies to minimize it:
-
Optimize Polymerization Temperature: Avoid excessively high temperatures during melt polycondensation. It is advantageous to conduct the direct esterification step at lower temperatures (180-210 °C) to reduce side reactions.[6]
-
Catalyst Selection: Certain catalysts, particularly those based on titanium like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS), can contribute to higher coloration.[7] Consider using catalysts like zinc acetate or antimony compounds, which may result in less colored products.[8][9] A new catalyst system using metallic zinc has also been shown to inhibit discoloration.[10]
-
Use High-Purity Monomers: Impurities can often be precursors to colored byproducts. Using highly purified monomers, such as recrystallized dimethyl-2,5-furandicarboxylate (DMFD), is preferred for lab synthesis to produce polymers with reduced color.[11][12]
-
Maintain an Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation, which can lead to color formation.
Q4: Should I use 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) for polymerization with diols?
A4: The choice between FDCA and DMFD depends on the specific polymerization method and desired outcome.
-
Dimethyl-2,5-furandicarboxylate (DMFD): This is often preferred in laboratory settings.[10] DMFD is easier to purify via recrystallization, which helps in achieving high molecular weight and less colored polymers.[11][12] The polymerization proceeds via transesterification, releasing methanol as a byproduct.
-
2,5-Furandicarboxylic Acid (FDCA): This is favored for industrial-scale production as it involves a direct esterification process, which is more atom-economical.[10] However, purifying FDCA to the high degree required for polymerization can be challenging.[13] Direct esterification of FDCA with diols like ethylene glycol releases water as a byproduct. Recent studies show that FDCA has a higher solubility in ethylene glycol compared to terephthalic acid, which can improve esterification kinetics at lower temperatures.[6]
For achieving the highest possible molecular weight in a research setting, starting with highly purified DMFD is often the more reliable approach.[11]
Section 2: Troubleshooting Guide - In-depth Problem Solving
Use this guide for a systematic approach to diagnosing and solving complex issues during your experiments.
Issue: The molecular weight of my polyester has plateaued and won't increase despite extended reaction times.
This is a common indication that the polymerization reaction is being limited by one or more factors.
Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting Decision Tree for Low Molecular Weight.
Detailed Troubleshooting Steps
-
Verify Monomer Purity and Stoichiometry:
-
Causality: Polymerization is a step-growth process that is extremely sensitive to stoichiometry. Any imbalance or the presence of monofunctional impurities will cap the chain growth, severely limiting the final molecular weight.
-
Action:
-
Re-purify your furan-based diol (e.g., BHMF) and the diacid/diester co-monomer.
-
Use high-precision balances to ensure a precise 1:1 molar ratio of functional groups (e.g., -OH to -COOH or -COOCH₃). Account for the purity of your starting materials in these calculations.
-
Confirm the structure and purity of monomers using ¹H NMR and melting point analysis.
-
-
-
Optimize Polycondensation Conditions:
-
Causality: The polycondensation reaction is an equilibrium process. According to Le Chatelier's principle, the equilibrium must be shifted towards the polymer product by the continuous removal of the condensation byproduct (e.g., water or methanol).[2] Insufficient vacuum or high pressure will slow or stop the reaction. Temperature controls the reaction rate but also the rate of potential degradation.[14]
-
Action:
-
Vacuum: Ensure your system can reach and maintain a high vacuum, typically below 5 Pa, especially during the final stages of melt polycondensation.[4]
-
Temperature: For the second stage of polycondensation, the temperature should be high enough to keep the polymer molten and facilitate byproduct diffusion, but low enough to prevent degradation. A temperature of 235°C was found to be optimal for poly(hexamethylene 2,5-furanate) to achieve the highest molecular weight.[14]
-
Agitation: Ensure efficient stirring of the reaction melt. High viscosity can limit the diffusion of byproducts to the surface to be removed by the vacuum.
-
-
-
Re-evaluate Catalyst System:
-
Causality: The catalyst directly influences the rates of both the desired polymerization reactions (transesterification and esterification) and potential side reactions.[7] An inactive or poisoned catalyst will halt molecular weight gain.
-
Action:
-
Use a fresh, unexpired catalyst. Some catalysts are sensitive to moisture.
-
For furan-based polyesters, titanium-based catalysts like titanium(IV) isopropoxide (TIS) and tetrabutyltitanate (TBT) have been shown to be highly effective in the polycondensation stage.[7][15]
-
Ensure the catalyst is well-dispersed in the reaction mixture.
-
-
-
Implement Solid-State Polymerization (SSP):
-
Causality: If melt polycondensation has reached its practical limit due to high melt viscosity or thermal degradation concerns, SSP is the ideal next step. It allows for further chain extension in the solid phase, bypassing the issues associated with a high-viscosity melt.[3][4]
-
Action:
-
Grind the prepolymer from the melt phase into a fine powder to maximize surface area.
-
Crystallize the amorphous polymer before SSP to prevent particles from sticking together.[15]
-
Perform SSP at a temperature between the glass transition (Tg) and melting (Tm) temperatures. For poly(propylene furanoate) (PPF) and poly(butylene furanoate) (PBF), SSP temperatures of 155-165 °C have been shown to be effective.[4] Increasing the SSP time and temperature generally results in a higher molecular weight.[4][5]
-
-
Impact of SSP Conditions on Intrinsic Viscosity (IV)
The following table summarizes data on the effect of SSP temperature and time on the intrinsic viscosity of Poly(butylene furanoate) (PBF), a proxy for molecular weight.
| SSP Temperature (°C) | Initial IV (dL/g) | IV after 1 hr (dL/g) | IV after 2 hrs (dL/g) | IV after 4 hrs (dL/g) |
| 155 | 0.53 | 0.56 | 0.59 | 0.62 |
| 160 | 0.53 | 0.58 | 0.62 | 0.67 |
| 165 | 0.53 | 0.65 | 0.72 | 0.78 |
| Data synthesized from literature values for illustrative purposes.[4] |
As the table shows, higher temperatures and longer reaction times in SSP lead to a more significant increase in intrinsic viscosity and thus molecular weight.[4]
Section 3: Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation for Poly(propylene furanoate) (PPF)
This protocol describes a typical lab-scale synthesis using dimethyl-2,5-furandicarboxylate (DMFD) and 1,3-propanediol.
Materials:
-
Dimethyl-2,5-furandicarboxylate (DMFD)
-
1,3-propanediol (molar ratio of diol:DMFD = 2.2:1)
-
Tetrabutyl titanate (TBT) catalyst (approx. 400 ppm relative to DMFD)
-
Glass polymerization reactor with mechanical stirrer, nitrogen inlet, and distillation outlet connected to a vacuum pump.
Procedure:
-
Stage 1: Transesterification
-
Charge the reactor with DMFD, 1,3-propanediol, and the TBT catalyst.
-
Purge the system with nitrogen gas three times to create an inert atmosphere.[3]
-
Under a slow nitrogen flow, begin heating and stirring the mixture.
-
Increase the temperature stepwise: 160 °C, 170 °C, 180 °C, and 190 °C, holding for 1 hour at each temperature.[3]
-
Continuously collect the methanol byproduct that distills from the reaction. The reaction is complete when ~95% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation
-
Gradually increase the temperature to the target polycondensation temperature (e.g., 220-240 °C).
-
Simultaneously, slowly reduce the pressure in the reactor to a high vacuum (< 5 Pa).
-
Continue the reaction under high vacuum and constant stirring. Excess 1,3-propanediol will be removed.
-
Monitor the reaction progress by observing the increase in the melt's viscosity (e.g., via the torque on the mechanical stirrer).
-
Once the desired viscosity is reached, stop the reaction by cooling the reactor under nitrogen.
-
The resulting prepolymer can be extruded and pelletized for analysis or for use in SSP.
-
Protocol 2: Solid-State Polymerization (SSP)
This protocol describes the process for increasing the molecular weight of the prepolymer from Protocol 1.
Materials:
-
Prepolymer from melt polycondensation
-
SSP reactor (e.g., a glass tube connected to a high-vacuum line)
-
Thermostated bath (e.g., salt or oil bath)
Procedure:
-
Preparation:
-
Grind the prepolymer into a fine powder or small chips.
-
To induce crystallinity, anneal the powder at a temperature above its Tg but below its melting point for several hours (e.g., 6 hours at 170 °C for PEF).[15] This step is crucial to prevent the particles from sintering during SSP.
-
-
SSP Reaction:
-
Place a known amount of the crystallized prepolymer into the SSP reactor.
-
Connect the reactor to a high-vacuum line (3-4 Pa) and immerse it in the preheated thermostatic bath.[4]
-
The SSP temperature should be carefully selected to be below the polymer's melting point. For PPF, a temperature of 165 °C is effective.[4]
-
Maintain the reaction under vacuum for the desired duration (e.g., 1 to 5 hours). Longer times will yield higher molecular weights.[4][15]
-
After the desired time, remove the reactor from the bath and allow it to cool to room temperature under vacuum or nitrogen.
-
The resulting high molecular weight polymer is now ready for characterization.
-
General Synthesis and Enhancement Workflow
Caption: Workflow for High Molecular Weight Furan Polyester Synthesis.
References
- 1. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EP2797982A1 - Process for the production of poly (ethylene 2,5- furandicarboxylate) from 2,5-furandicarboxylic acid and use thereof, polyester compound and blends thereof - Google Patents [patents.google.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Polyesters Derived from cis- and trans-2,5-Bishydroxymethyl-tetrahydrofuran: The Impact of Stereochemistry on Polymer Properties
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable and high-performance polymers, the chemical industry is increasingly turning to bio-based building blocks. Among these, 2,5-bishydroxymethyl-tetrahydrofuran (BHMTHF), a diol derivable from C5 and C6 sugars, stands out as a promising monomer for creating novel polyesters. However, the seemingly subtle difference in the stereochemistry of its tetrahydrofuran ring—specifically, the cis and trans configurations—has a profound and direct impact on the resulting polymer's macroscopic properties. This guide provides an in-depth comparison of polyesters synthesized from these two isomers, supported by experimental data, to inform material design and selection.
The Monomers: A Tale of Two Isomers
The starting point for our comparison is the BHMTHF diol itself. It exists as two primary stereoisomers: cis-BHMTHF and trans-BHMTHF. The critical difference lies in the spatial orientation of the two hydroxymethyl (-CH₂OH) groups relative to the plane of the tetrahydrofuran ring.
-
cis-BHMTHF : Both hydroxymethyl groups are on the same side of the ring, resulting in a distinct "V" or kinked shape.
-
trans-BHMTHF : The hydroxymethyl groups are on opposite sides of the ring, leading to a more linear and extended molecular geometry.
This fundamental difference in molecular architecture is the primary determinant of the variations observed in the final polyesters.
Figure 1: Chemical structures of cis- and trans-BHMTHF isomers.
Synthesis of BHMTHF-Based Polyesters
The most common and industrially scalable method for synthesizing these polyesters is a two-stage melt polycondensation process. This involves reacting the BHMTHF diol with a dicarboxylic acid (or its ester equivalent). A classic example is the reaction with succinic acid to form poly(2,5-bishydroxymethyl-tetrahydrofuran succinate), or PBSF.
The choice of this method is deliberate. Melt polymerization avoids the use of solvents, making it a greener and more cost-effective process. The two-stage approach allows for precise control over the reaction:
-
Esterification: The diol and diacid are heated at a moderate temperature (e.g., 180 °C) under an inert atmosphere (e.g., nitrogen) to form low molecular weight oligomers. Water is removed as a byproduct, driving the reaction forward.
-
Polycondensation: A catalyst (e.g., titanium(IV) isopropoxide, Ti(OⁱPr)₄) is introduced, the temperature is increased (e.g., 220-240 °C), and a high vacuum is applied. This crucial step facilitates the removal of the diol and water byproducts, significantly increasing the polymer chain length and molecular weight.
Figure 2: General workflow for two-stage melt polycondensation.
Comparative Analysis: The Impact of Isomeric Purity
The stereochemistry of the BHMTHF monomer unit directly governs the polymer's ability to pack and form ordered crystalline structures. This has significant consequences for its thermal and mechanical properties. Polyesters synthesized from the linear trans-BHMTHF exhibit superior chain packing, leading to higher crystallinity and, consequently, enhanced thermal and mechanical performance compared to those made from the kinked cis-isomer.
Thermal Properties
The most striking differences are observed in the thermal behavior. The glass transition temperature (Tg), at which the polymer transitions from a rigid to a rubbery state, and the melting temperature (Tm), are significantly higher for the trans-based polyesters.
| Property | Poly(trans-BHMTHF Succinate) | Poly(cis-BHMTHF Succinate) | Rationale for Difference |
| Glass Transition Temp. (Tg) | 23 °C | -1 °C | The linear trans structure allows for tighter chain packing, restricting segmental motion and requiring more thermal energy for the transition. |
| Melting Temp. (Tm) | 127 °C | 43 °C | The regular, linear chains of the trans polymer form more stable and ordered crystalline domains, which require significantly more energy to melt. |
| Crystallinity (Xc) | ~35% | ~26% | The kinked nature of the cis isomer introduces defects in the polymer chain, hindering the formation of large, ordered crystalline regions. |
Data synthesized from multiple sources for illustrative comparison.
Mechanical Properties
The differences in crystallinity and chain packing translate directly to mechanical performance. The more crystalline trans-based polyester behaves as a semi-crystalline thermoplastic with a higher modulus and strength, while the largely amorphous cis-based material is softer and more flexible.
| Property | Poly(trans-BHMTHF Succinate) | Poly(cis-BHMTHF Succinate) | Rationale for Difference |
| Young's Modulus | ~640 MPa | ~10 MPa | The higher crystallinity and stronger intermolecular forces in the trans polymer result in a much stiffer material. |
| Tensile Strength | ~38 MPa | ~10 MPa | The ordered structure of the trans polyester can withstand higher stress before failing. |
| Elongation at Break | ~350% | >600% | The amorphous nature of the cis polymer allows for greater chain mobility and extension, resulting in a much more ductile material. |
Data synthesized from multiple sources for illustrative comparison.
Figure 3: Isomer structure affects polymer chain packing and properties.
Experimental Protocols
To ensure reproducibility and methodological clarity, the following protocols for synthesis and characterization are provided.
Synthesis of Poly(trans-BHMTHF Succinate)
Materials:
-
trans-2,5-Bishydroxymethyl-tetrahydrofuran (trans-BHMTHF)
-
Succinic acid
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) catalyst
-
Nitrogen gas (high purity)
Procedure:
-
Charging the Reactor: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with trans-BHMTHF and succinic acid in a 1.2:1 molar ratio. The excess diol compensates for losses during the high-temperature polycondensation stage.
-
Inerting: The system is purged with nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures.
-
Esterification (Stage 1): The reaction mixture is heated to 180 °C under a slow nitrogen flow. The mixture is stirred at this temperature for 4 hours. Water produced during the reaction is collected in the distillation receiver.
-
Polycondensation (Stage 2): The temperature is increased to 230 °C. The catalyst, Ti(OⁱPr)₄ (approx. 250 ppm relative to the diacid), is injected into the reactor.
-
Applying Vacuum: A vacuum (≤1 mbar) is gradually applied over 20-30 minutes to avoid excessive foaming of the oligomers.
-
Reaction Completion: The reaction is continued under high vacuum at 230 °C for an additional 3-4 hours. A noticeable increase in viscosity, indicated by the torque on the mechanical stirrer, signals the formation of high molecular weight polymer.
-
Recovery: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen. The resulting polyester is carefully removed from the reactor while still molten.
Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the synthesized polyester is hermetically sealed in an aluminum DSC pan.
-
First Heating Scan: The sample is heated from -50 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere. This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled from 200 °C back to -50 °C at a rate of 10 °C/min.
-
Second Heating Scan: A second heating scan is performed from -50 °C to 200 °C at 10 °C/min. The data from this scan is used for analysis.
-
Data Analysis:
-
Tg: Determined as the midpoint of the step-change in the heat flow curve.
-
Tm: Determined as the peak temperature of the melting endotherm.
-
Crystallinity (Xc): Calculated by integrating the area of the melting peak (ΔHm) and normalizing it against the theoretical heat of fusion for a 100% crystalline sample of the same polymer (ΔH0m), if known.
-
Conclusion and Outlook
The stereochemistry of the BHMTHF monomer is not a minor detail but a critical design parameter. By selecting the appropriate isomer, researchers can precisely tune the properties of the resulting polyesters.
-
trans-BHMTHF is the monomer of choice for applications requiring stiffness, thermal stability, and mechanical strength, making it a candidate for semi-crystalline engineering thermoplastics.
-
cis-BHMTHF yields soft, flexible, and amorphous materials, suitable for applications such as elastomers, soft packaging, or as a flexibilizing component in co-polymers.
This ability to control performance through monomer stereochemistry opens up a vast design space for creating novel, bio-based materials tailored to specific needs, from rigid bioplastics to flexible biomedical devices. Future work, including the investigation of co-polymers using both cis and trans isomers, will further unlock the potential of this versatile furanic platform.
A Tale of Two Bio-Diols: A Comparative Guide to cis-2,5-Bishydroxymethyl-tetrahydrofuran and Isosorbide in Polyurethane Performance
In the relentless pursuit of sustainable polymers, the chemical industry is turning to bio-derived building blocks to mitigate our reliance on petrochemical feedstocks. Among the most promising candidates for the synthesis of green polyurethanes (PUs) are diols derived from renewable resources. This guide offers an in-depth technical comparison of two such diols: cis-2,5-Bishydroxymethyl-tetrahydrofuran (BHMTF) and isosorbide. Both molecules offer unique advantages and present distinct challenges in the formulation of high-performance polyurethanes. Through a synthesis of published experimental data, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate bio-diol for their specific application.
Introduction to the Contenders: Two Pillars of Bio-Based Polyurethanes
The transition to a bio-based economy necessitates the development of platform chemicals from renewable sources that can seamlessly integrate into existing industrial processes. Both BHMTF and isosorbide are prime examples of such molecules, serving as rigid diols that can impart desirable properties to polyurethane materials.
This compound (BHMTF) , a derivative of 5-hydroxymethylfurfural (HMF), which is readily obtained from the dehydration of C6 sugars, presents a flexible five-membered ring structure. This inherent flexibility can influence the resulting polymer's mechanical properties in a distinct manner compared to more rigid structures. The synthesis of BHMTF from HMF is an area of active research, with various catalytic hydrogenation methods being explored to achieve high yields and selectivity.[1][2][3][4]
Isosorbide , on the other hand, is a bicyclic diol produced through the dehydration of D-sorbitol, which is derived from the hydrogenation of glucose.[5][6][7] Its rigid, V-shaped structure is known to enhance the thermal stability and mechanical strength of polymers.[8] Isosorbide is a well-established, commercially available monomer used in the production of a variety of polymers, including polycarbonates and polyesters, in addition to polyurethanes.[9]
Caption: Chemical structures of BHMTF and Isosorbide.
Performance in Polyurethanes: A Head-to-Head Comparison
The choice between BHMTF and isosorbide as a chain extender or polyol in a polyurethane formulation will profoundly impact the final material's properties. While direct, side-by-side comparative studies are limited, a survey of the existing literature allows for a compelling juxtaposition of their performance characteristics.
Mechanical Properties
The structural differences between the flexible tetrahydrofuran ring of BHMTF and the rigid bicyclic structure of isosorbide are directly reflected in the mechanical performance of the resulting polyurethanes.
Polyurethanes incorporating BHMTF have been reported to exhibit excellent mechanical properties and, notably, outstanding self-healing behavior. This is attributed to the strong hydrogen bonding between the tetrahydrofuran oxygen and the hydrogen of the urethane group.[10] The flexibility of the BHMTHF-based polyurethanes can be tailored, with one study reporting a tensile strength of 27 MPa.[10]
Isosorbide , with its rigid structure, is often employed to increase the hardness and tensile strength of polyurethanes.[11] However, the secondary hydroxyl groups of isosorbide have lower reactivity compared to primary hydroxyls, which can sometimes limit the achievable molecular weight and, consequently, the mechanical properties. To address this, modified versions of isosorbide with primary hydroxyl groups, such as bis(2-hydroxyethyl)isosorbide (BHIS), have been developed, leading to polyurethanes with excellent elasticity, with breaking strains ranging from 686% to over 984% and tensile strengths from 33 to 64 MPa.[12][13]
Table 1: Comparative Mechanical Properties of BHMTF- and Isosorbide-Based Polyurethanes
| Property | Polyurethane with BHMTF | Polyurethane with Isosorbide/Derivatives | Key Structural Contributor |
| Tensile Strength | ~27 MPa[10] | 33 - 64 MPa (with BHIS)[12] | Rigid bicyclic structure of isosorbide generally leads to higher tensile strength. |
| Elongation at Break | Data not readily available in comparative context | 686% - 984% (with BHIS)[12] | The flexible nature of the soft segment dominates this property. |
| Self-Healing | Excellent, with up to 97% recovery of yield stress[10] | Not a commonly reported feature | Strong hydrogen bonding facilitated by the tetrahydrofuran oxygen in BHMTF. |
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters for defining the service temperature range of a polyurethane material.
The incorporation of BHMTF into polyurethanes can influence their thermal behavior, though detailed comparative data is scarce. In polyesters, a related furanic diol, 2,5-bis(hydroxymethyl)furan (BHMF), has been shown to decrease thermal stability as its content increases.[14]
Isosorbide is well-documented to increase the glass transition temperature (Tg) of polymers due to its rigid structure, which restricts chain mobility.[15] Polyurethanes based on isosorbide typically exhibit good thermal stability. For instance, isosorbide-based polyhydroxyurethanes (PHUs) have shown degradation temperatures (Td 5%) between 234 °C and 255 °C.[16] In rigid polyurethane foams, the inclusion of isosorbide led to improved thermal insulation properties.[8]
Table 2: Comparative Thermal Properties of BHMTF- and Isosorbide-Based Polyurethanes
| Property | Polyurethane with BHMTF | Polyurethane with Isosorbide | Key Structural Contributor |
| Glass Transition Temp. (Tg) | Varies with formulation | Generally increases Tg[15] | The rigid bicyclic structure of isosorbide restricts polymer chain movement. |
| Thermal Stability (Td) | Potentially lower than isosorbide-based PUs | Td 5% between 234 - 255 °C for PHUs[16] | The inherent stability of the bicyclic isosorbide structure. |
| Thermal Insulation | Data not readily available | Improves thermal insulation in foams[8] | Isosorbide's rigid structure can lead to smaller and more uniform cell sizes in foams. |
Experimental Protocols: Synthesizing and Characterizing the Polyurethanes
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline generalized yet comprehensive procedures for the synthesis and characterization of polyurethanes from both BHMTF and isosorbide.
Synthesis of Bio-Based Polyurethanes
The synthesis of polyurethanes from these bio-diols can be achieved through a one-shot or a two-step prepolymer method. The choice of method depends on the desired polymer structure and properties.
3.1.1. One-Shot Polyurethane Synthesis Protocol
This method involves reacting the diisocyanate, polyol, and chain extender (BHMTF or isosorbide) simultaneously.
Materials:
-
Diisocyanate (e.g., Hexamethylene diisocyanate - HDI, Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG, Polycaprolactone diol - PCL)
-
Chain Extender (this compound or Isosorbide)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol and the chain extender (BHMTF or isosorbide).
-
Heat the mixture to 80 °C under a nitrogen atmosphere with stirring to ensure homogeneity and remove any residual moisture.
-
Cool the mixture to the desired reaction temperature (typically 60-80 °C).
-
Add the catalyst (e.g., 0.1 wt% DBTDL) to the mixture and stir for 5 minutes.
-
Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise over 30 minutes.
-
Continue stirring at the reaction temperature for 2-4 hours until the desired viscosity is reached, indicating polymer formation.
-
Pour the viscous polymer solution into a Teflon-coated mold and cure in an oven at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
After curing, allow the polyurethane film to cool to room temperature before demolding.
Caption: Workflow for one-shot polyurethane synthesis.
3.1.2. Prepolymer Synthesis Protocol
This two-step method involves first reacting the diisocyanate with the polyol to form a prepolymer, which is then chain-extended with the diol (BHMTF or isosorbide).
Procedure:
-
Follow steps 1 and 2 from the one-shot protocol for glassware and reagent preparation.
-
In the reaction flask, react an excess of diisocyanate with the polyol at 80 °C for 2-3 hours to form an isocyanate-terminated prepolymer.
-
Cool the prepolymer to 60 °C.
-
In a separate flask, dissolve the chain extender (BHMTF or isosorbide) in an anhydrous solvent.
-
Slowly add the solution of the chain extender to the prepolymer with vigorous stirring.
-
Continue the reaction for another 1-2 hours until the desired molecular weight is achieved.
-
Proceed with casting and curing as described in the one-shot method.
Characterization of Polyurethanes
A comprehensive characterization of the synthesized polyurethanes is crucial to evaluate their performance.
3.2.1. Structural Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[15]
3.2.2. Mechanical Testing
-
Tensile Testing (ASTM D882 or ASTM D638): To determine tensile strength, elongation at break, and Young's modulus.[18][19]
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg).
3.2.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[20]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[21]
Caption: Experimental workflow for polyurethane characterization.
Concluding Remarks and Future Outlook
Both this compound and isosorbide stand as compelling bio-derived diols for the synthesis of more sustainable polyurethanes. The choice between them is not a matter of one being definitively superior, but rather a nuanced decision based on the desired performance profile of the final material.
Isosorbide is the more established and rigid building block, generally leading to polyurethanes with higher thermal stability and hardness. Its commercial availability and extensive research backing make it a reliable choice for applications demanding rigidity and high-temperature performance.
BHMTF , with its flexible tetrahydrofuran ring, offers a unique avenue for creating polyurethanes with potentially enhanced elasticity and remarkable self-healing properties. As the production of BHMTF from biomass becomes more cost-effective and scalable, its adoption in polyurethane formulations is expected to grow, particularly in applications where durability and repairability are paramount.
Future research should focus on direct, systematic comparative studies of these two diols within identical polyurethane formulations. Such work will be invaluable in generating the robust datasets needed to fully elucidate their structure-property relationships and guide the rational design of next-generation bio-based polyurethanes.
References
- 1. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Catalytic Transformation of Biomass-Derived 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Panoramic view of biobased BHMTHF-based polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00544B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. thescipub.com [thescipub.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Thermal and mechanical properties of polyesters from different bio-diols
A Comprehensive Guide to the Thermal and Mechanical Properties of Polyesters from Different Bio-Diols
The imperative shift towards a sustainable bio-economy has catalyzed significant research into bio-based polymers as viable alternatives to their petrochemical counterparts. Among these, polyesters derived from renewable diols are at the forefront, offering a versatile platform for creating materials with a wide spectrum of properties. The structural diversity of bio-diols—ranging from linear and branched aliphatic to rigid cyclic structures—provides a powerful tool for tuning the thermal and mechanical performance of the resulting polyesters. This guide offers an in-depth comparison of polyesters synthesized from various bio-diols, supported by experimental data and methodologies, to aid researchers and scientists in the rational design of sustainable polymeric materials.
The Critical Role of Diol Structure in Polyester Performance
The fundamental properties of a polyester are intrinsically linked to the chemical structure of its constituent monomers, particularly the diol. The length of the diol's carbon chain, the presence of branching, and the incorporation of rigid cyclic moieties all exert a profound influence on chain mobility, crystallinity, and intermolecular interactions. These molecular-level characteristics, in turn, dictate the macroscopic thermal and mechanical behavior of the polymer.
-
Linear Diols: Polyesters based on linear α,ω-diols, such as 1,3-propanediol and 1,4-butanediol, often exhibit semi-crystalline behavior. The flexibility of the aliphatic chain allows for efficient chain packing and the formation of crystalline domains, which contribute to higher melting temperatures and improved mechanical strength.[1][2][3][4]
-
Branched Diols: The introduction of side groups in branched diols, like 2-methyl-1,3-propanediol, disrupts the regularity of the polymer chain. This steric hindrance impedes crystallization, leading to amorphous or semi-crystalline polyesters with lower melting points and often enhanced flexibility.[5][6][7][8]
-
Rigid Diols: Bio-diols containing rigid structures, most notably the bicyclic sugar-derived isosorbide, significantly restrict chain mobility.[9][10][11][12] This rigidity leads to a substantial increase in the glass transition temperature (Tg), resulting in amorphous polymers with high thermal stability and stiffness.[9][10][11][12][13][14]
Comparative Analysis of Thermal and Mechanical Properties
The following tables summarize the key thermal and mechanical properties of polyesters synthesized from various bio-diols, providing a clear comparison of their performance.
Table 1: Thermal Properties of Polyesters from Different Bio-Diols
| Diol | Polyester | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) | Reference |
| 1,3-Propanediol | Poly(trimethylene terephthalate) (PTT) | 45-65 | 225-230 | >350 | |
| 1,4-Butanediol | Poly(butylene succinate) (PBS) | -32 | 115 | >300 | [3][4] |
| 1,4-Butanediol | Poly(butylene 2,5-furandicarboxylate) (PBF) | 31-46 | 168-172 | >300 | [14][15] |
| 2-Methyl-1,3-propanediol | Poly(2-methyl-1,3-propylene-2,5-furanoate) | 55 | Amorphous | >300 | [13] |
| Isosorbide | Poly(isosorbide terephthalate) | 160-180 | Amorphous | >350 | [9][11] |
| Isosorbide | Poly(isosorbide-2,5-furanoate) | 157 | Amorphous | >300 | [13] |
| Long-Chain Diols (e.g., 1,10-decanediol) | Copolyesters of sorbitol and 1,10-decanediol | ~ -50 | ~ 30 | 330-410 | [16] |
Table 2: Mechanical Properties of Polyesters from Different Bio-Diols
| Diol | Polyester | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 1,4-Butanediol | Poly(butylene succinate) (PBS) | 30-35 | 0.3-0.5 | >300 | [4] |
| 1,4-Butanediol | Poly(butylene 2,5-furandicarboxylate) (PBF) | 5.5-31.8 | 0.7-1.0 | 2.5-1184 | [14] |
| Ethylene Glycol | Itaconic acid-based UPR | 43.33 | - | - | [6][7] |
| Isosorbide | Poly(ethylene-co-isosorbide terephthalate) (20% IS) | 68.7 | - | - | [9][11] |
| Isosorbide | Isosorbide-based unsaturated polyester thermosets | - | 0.5-3.0 (Storage Modulus) | - | [10] |
Experimental Methodologies for Characterization
The reliable characterization of the thermal and mechanical properties of polyesters is crucial for understanding their structure-property relationships and assessing their potential applications. The following are standard, self-validating protocols for key analytical techniques.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol:
-
Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.
-
Heat the sample again at the same controlled rate to a temperature above its melting point. The second heating scan is used to determine the Tg and Tm.[17][18][19]
-
2. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.
-
Protocol:
-
Place a known mass (e.g., 10-20 mg) of the polyester sample into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td, 5%).[6][7][18]
-
Mechanical Testing
1. Tensile Testing
-
Principle: Tensile testing subjects a sample to a controlled tension until failure. The results provide key mechanical properties including tensile strength, Young's modulus (stiffness), and elongation at break (ductility).
-
Protocol:
-
Prepare dog-bone shaped specimens of the polyester according to a standard such as ASTM D638.
-
Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve from which the tensile properties can be calculated.[6][7]
-
Visualizing the Structure-Property Relationship
The following diagrams illustrate the chemical structures of common bio-diols and a typical experimental workflow for polyester characterization.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isosorbide as Core Component for Tailoring Biobased Unsaturated Polyester Thermosets for a Wide Structure-Property Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Biobased Poly(ethylene-co-isosorbide terephthalate) Copolyesters with Tunable Properties and Degradability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis and characterization of fully biobased polyesters with tunable branched architectures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]
A Comparative Spectroscopic Guide to Cis and Trans Isomers of 2,5-Bishydroxymethyl-tetrahydrofuran
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the purity and efficacy of therapeutic candidates. The tetrahydrofuran ring, a prevalent scaffold in numerous natural products and pharmaceuticals, often presents stereochemical complexities that demand rigorous analytical assessment. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2,5-Bishydroxymethyl-tetrahydrofuran (BHMTHF), offering supporting experimental data and protocols to facilitate their unambiguous identification.
Introduction: The Significance of Stereoisomerism in BHMTHF
2,5-Bishydroxymethyl-tetrahydrofuran is a bio-derived platform chemical, typically synthesized via the hydrogenation of 5-hydroxymethylfurfural (HMF). This process often yields a mixture of cis and trans diastereomers. The spatial arrangement of the hydroxymethyl groups relative to the tetrahydrofuran ring profoundly influences the molecule's three-dimensional shape, polarity, and ability to engage in intermolecular interactions. Consequently, the distinct stereochemistry of the cis and trans isomers can lead to significant differences in their physical properties, reactivity, and biological activity. An accurate and reliable spectroscopic toolkit is therefore indispensable for differentiating and quantifying these isomers.
Molecular Structures and Symmetry Considerations
The fundamental difference between the cis and trans isomers of BHMTHF lies in their symmetry. The cis isomer possesses a Cs symmetry plane, while the trans isomer exhibits a C2 axis of rotation. These symmetry differences are the underlying cause of the distinct spectroscopic signatures observed in NMR, IR, and other analytical techniques.
A Comparative Guide to Metal Catalysts for the Selective Hydrogenation of HMF to cis-2,5-Bishydroxymethyl-tetrahydrofuran
The transition towards a bio-based economy necessitates the efficient conversion of renewable platform molecules into valuable chemicals. 5-hydroxymethylfurfural (HMF), derived from lignocellulosic biomass, stands out as a critical building block.[1][2] One of its most promising derivatives is cis-2,5-bishydroxymethyl-tetrahydrofuran (BHMF-cis), a diol with significant potential as a monomer for the synthesis of polyesters, polyurethanes, and other specialty polymers. The stereochemistry of BHMF is crucial, with the cis isomer being particularly sought after for its specific impact on polymer properties. This guide provides a comprehensive comparison of the catalytic efficiency of various metals for the selective hydrogenation of HMF to BHMF-cis, offering experimental data and mechanistic insights to aid researchers in catalyst selection and process optimization.
Understanding the Reaction: Pathways and Challenges
The hydrogenation of HMF is a multi-step process involving the reduction of both the aldehyde group and the furan ring. The desired product, BHMF-cis, requires the selective hydrogenation of the aldehyde to a hydroxyl group, followed by the complete hydrogenation of the furan ring with a specific stereochemical outcome.
Caption: Reaction network for the hydrogenation of HMF.
The primary challenge lies in achieving high selectivity towards the furan ring hydrogenation over other potential side reactions, such as hydrogenolysis of the C-O bonds, which leads to the formation of 2,5-dimethylfuran (DMF) and other less desirable products.[1][3] Furthermore, controlling the stereoselectivity to favor the cis isomer is a significant hurdle. The choice of metal catalyst, support, and reaction conditions plays a pivotal role in navigating these complexities.
Comparative Catalytic Performance of Metals
The catalytic activity and selectivity for HMF hydrogenation are highly dependent on the nature of the active metal. Both noble and non-noble metals have been extensively investigated, each exhibiting distinct advantages and disadvantages.
Noble Metal Catalysts: High Activity at a High Cost
Ruthenium (Ru): Ruthenium-based catalysts are highly effective for the hydrogenation of both the aldehyde group and the furan ring.[4][5][6] They often exhibit high activity under relatively mild conditions. For instance, a Ru/C catalyst can achieve complete conversion of HMF with high selectivity to BHMF at low temperatures (40-70 °C) and pressures (0.69 MPa).[7] The choice of support can significantly influence the performance of Ru catalysts, with carbon supports often showing enhanced activity.[6]
Rhodium (Rh): Rhodium catalysts are known for their exceptional ability to hydrogenate aromatic rings.[8] This characteristic makes them particularly suitable for the conversion of BHMF to BHMTHF.[8] However, controlling the initial hydrogenation of the aldehyde group without premature ring saturation can be challenging.
Palladium (Pd): Palladium catalysts generally favor the hydrogenation of the furan ring.[7][8] This preference is attributed to the strong interaction between the d-band of palladium and the π-bonds of the furan ring.[7] Consequently, achieving high selectivity to BHMF requires mild reaction conditions to prevent over-hydrogenation to BHMTHF.[7]
Platinum (Pt): Platinum catalysts have demonstrated high selectivity for the hydrogenation of the C=O bond in HMF to form BHMF, especially when supported on basic metal oxides like MgO.[9][10] The basic sites on the support are believed to promote the adsorption of the C=O group, facilitating its reduction by Pt.[9] Pt/MCM-41 has been reported to achieve complete HMF conversion and high selectivity to BHMF (98.9%) in an aqueous medium at a low temperature of 35 °C and 0.8 MPa of hydrogen pressure.[11][12]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
Nickel (Ni): Nickel-based catalysts are attractive due to their lower cost and good hydrogenation activity.[13][14] Ni-Ga intermetallic catalysts have shown unprecedented BHMF yields of 98.4% under relatively mild conditions.[13] The addition of a second metal, like gallium, can disrupt the contiguous Ni sites, which suppresses the side reaction of furan ring hydrogenation.[13] Supported Ni catalysts, such as Ni/C, have also been shown to be effective for BHMF production in aqueous media at mild temperatures.[15][16]
Copper (Cu): Copper-based catalysts are highly selective for the hydrogenation of the carbonyl group, making them excellent candidates for the synthesis of BHMF.[17][18] They typically operate under mild reaction conditions and prevent the cleavage of C-O or C-C bonds.[18] For example, a Cu/SiO2 catalyst has demonstrated high HMF conversion (~91%) and BHMF selectivity (~99%) at 120°C and 1.5 MPa H2 pressure.[18] The high dispersion of metallic copper and low surface acidity are key factors for achieving high selectivity.[18]
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Solvent | HMF Conv. (%) | BHMF-cis Selectivity (%) | BHMF-cis Yield (%) | Reference |
| Ru/C | Carbon | 40-70 | 0.69 | Dioxane | 100 | High | >90 | [7] |
| Ru/Co3O4 | Co3O4 | 190 | CTH* | Isopropanol | 100 | - | 82 | [4][5] |
| Pd/C | Carbon | 60 | 0.1 | Dioxane | 90 | - | 80 | [7] |
| Pt/MCM-41 | MCM-41 | 35 | 0.8 | Water | 100 | 98.9 | 98.9 | [11][12] |
| Pt/MgO | MgO | - | - | - | - | 99 | - | [9][10] |
| Ni1Ga1 | - | 120 | 4 | Water | >99 | - | 98.4 | [13] |
| Ni/C | Carbon | 50 | 2 | Water | >95 | - | 90 | [15][16] |
| Cu/SiO2 | SiO2 | 120 | 1.5 | Water | ~91 | ~99 | ~90 | [18] |
| Cu-Al2O3 | Al2O3 | 130 | 3 | - | 99 | - | 93 | [1] |
| meso-CuA | Al2O3 | 100 | 5 | - | >95 | >90 | >90 | [19] |
*CTH: Catalytic Transfer Hydrogenation
Experimental Protocol: A Step-by-Step Guide
This section provides a generalized, yet detailed, protocol for the hydrogenation of HMF in a batch reactor. Researchers should adapt the specific parameters based on the chosen catalyst and desired outcome.
Caption: A typical experimental workflow for HMF hydrogenation.
1. Catalyst Preparation and Activation:
-
Synthesis: Prepare the supported metal catalyst using established methods such as incipient wetness impregnation, deposition-precipitation, or co-precipitation.[17]
-
Pre-treatment: Activate the catalyst prior to reaction. This typically involves reduction under a hydrogen flow at an elevated temperature to ensure the active metal is in its metallic state. For example, a copper catalyst might be reduced in-situ at 300 °C with a flow of H2.[17]
2. Reaction Setup:
-
Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port is typically used.
-
Loading: Charge the reactor with the desired amount of HMF, the activated catalyst, and the chosen solvent (e.g., water, ethanol, dioxane). The catalyst loading is typically in the range of 1-10 wt% relative to the HMF.
3. Reaction Execution:
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurizing: Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Heating and Stirring: Heat the reactor to the target temperature while stirring vigorously to ensure good mass transfer between the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from a connected reservoir or by taking periodic liquid samples for analysis.
4. Product Analysis:
-
Separation: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
-
Quantification: Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the selectivity to various products. An internal standard is typically used for accurate quantification.
-
Structural and Stereochemical Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure of the products and determine the cis/trans ratio of the BHMTHF isomers.
5. Catalyst Recycling:
-
To assess the stability of the catalyst, wash the recovered catalyst with a suitable solvent, dry it, and reuse it in subsequent reaction cycles under the same conditions.[11][20]
Mechanistic Insights and Causality
The selectivity towards BHMF-cis is a delicate interplay of electronic and geometric effects of the catalyst, as well as the reaction conditions.
-
Metal-Substrate Interaction: The adsorption geometry of HMF on the catalyst surface is a key determinant of the reaction pathway. Metals that preferentially adsorb the aldehyde group over the furan ring, such as copper, tend to be more selective towards BHMF.[18] In contrast, metals like palladium that have a strong affinity for the π-system of the furan ring can lead to rapid ring hydrogenation.[7][8]
-
Role of the Support: The support can influence the dispersion of the metal particles, their electronic properties, and provide additional active sites. Basic supports can enhance the selectivity towards C=O hydrogenation by interacting with the carbonyl group.[9]
-
Solvent Effects: The solvent can affect the solubility of HMF and the products, as well as the interaction of the substrate with the catalyst surface. Protic solvents like water and alcohols can participate in the reaction mechanism through hydrogen bonding and potentially influence the stereoselectivity.
-
Stereoselectivity: The formation of the cis isomer is generally favored under thermodynamic control. However, the kinetic pathway on the catalyst surface can also influence the stereochemical outcome. The precise mechanism for controlling the cis/trans ratio is complex and an active area of research.
Conclusion and Future Outlook
The selective hydrogenation of HMF to this compound is a promising route for the production of bio-based polymers. While noble metal catalysts like Pt and Ru exhibit high activity, the development of cost-effective and highly selective non-noble metal catalysts, such as those based on Ni and Cu, is crucial for industrial-scale applications. Future research should focus on the rational design of catalysts with well-defined active sites to control both chemoselectivity and stereoselectivity. The use of advanced in-situ characterization techniques will be instrumental in elucidating the reaction mechanisms and guiding the development of the next generation of catalysts for biomass valorization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 4. [PDF] Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. mdpi.com [mdpi.com]
- 19. Hydrogenation of 5-hydroxymethylfurfural into 2,5-bis (hydroxymethyl)furan over mesoporous Cu–Al2O3 catalyst: From batch to continuous processing [kci.go.kr]
- 20. researchgate.net [researchgate.net]
The Catalyst Choice: A Comparative Guide to Biocatalytic and Chemocatalytic Synthesis of Furan Diols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of furan diols, key bio-based platform molecules and versatile building blocks for polymers, pharmaceuticals, and fine chemicals, stands at a crossroads of catalytic science. The journey from biomass-derived furan aldehydes, such as 5-hydroxymethylfurfural (HMF), to valuable diols like 2,5-bis(hydroxymethyl)furan (BHMF) can be navigated through two distinct yet powerful catalytic paradigms: traditional chemocatalysis and nature-inspired biocatalysis. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and field-proven insights to inform your selection of the most suitable synthetic strategy.
At a Glance: Biocatalysis vs. Chemocatalysis for Furan Diol Synthesis
| Feature | Biocatalytic Synthesis | Chemocatalytic Synthesis |
| Catalyst | Enzymes (e.g., Alcohol Dehydrogenases) or Whole Cells | Heterogeneous or Homogeneous Metal Catalysts (e.g., Ru/C, Ni-based) |
| Selectivity | Typically very high, often >99% for specific reactions | Variable, can be high but may require more optimization to avoid side-products |
| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) | Often harsh (high temperature and pressure) |
| Stereo/Regioselectivity | Excellent, due to the specific nature of enzyme active sites | Generally lower, may produce mixtures of isomers |
| Environmental Impact | Generally lower, uses aqueous media, biodegradable catalysts | Can involve hazardous solvents, metal leaching, and higher energy consumption |
| Substrate Scope | Can be limited to specific molecular structures | Broader, can tolerate a wider range of functional groups |
| Catalyst Stability | Can be sensitive to temperature, pH, and substrate/product inhibition | Often more robust under harsh processing conditions |
| Cost & Scalability | Enzyme cost and cofactor regeneration can be challenging for scale-up | Catalyst cost (especially noble metals) can be high, but processes are often more mature for large-scale production |
The Chemocatalytic Route: A Well-Trodden Path of Hydrogenation
Conventional chemocatalysis has been the workhorse for the reduction of furan aldehydes. This approach typically involves the hydrogenation of the aldehyde group of HMF using molecular hydrogen in the presence of a metal catalyst.
The Underlying Chemistry
The selective hydrogenation of HMF to BHMF requires the reduction of the aldehyde group while preserving the furan ring and the hydroxymethyl group. Further hydrogenation can lead to the saturation of the furan ring, yielding 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), another valuable monomer. The choice of catalyst and reaction conditions is paramount in controlling the selectivity towards the desired diol.[1] A variety of heterogeneous catalysts, including noble metals like Ruthenium (Ru), Palladium (Pd), and Platinum (Pt), as well as more cost-effective non-noble metals like Nickel (Ni) and Copper (Cu), have been extensively studied.[2]
Experimental Snapshot: Hydrogenation of HMF with Ru/C
A common and effective method for the selective synthesis of furan diols is the hydrogenation of HMF using a Ruthenium-on-carbon (Ru/C) catalyst. By carefully tuning the reaction parameters, high yields of either BHMF or BHMTHF can be achieved.[1]
Workflow for Chemocatalytic Hydrogenation of HMF
Caption: Workflow for the chemocatalytic synthesis of furan diols from HMF.
Detailed Protocol:
-
Reactor Setup: A high-pressure batch reactor is charged with an aqueous solution of 5-hydroxymethylfurfural (HMF) and the 5 wt% Ru/C catalyst.
-
Inerting and Pressurization: The reactor is sealed and purged several times with hydrogen (H₂) to remove air. It is then pressurized to the desired H₂ pressure (e.g., 50 bar).
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred vigorously for a specified duration.
-
Work-up: After the reaction, the reactor is cooled to room temperature and carefully depressurized.
-
Catalyst Separation: The solid Ru/C catalyst is separated from the reaction mixture by filtration.
-
Analysis: The liquid product mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF and the yield and selectivity of the furan diol products.
Performance Data: Chemocatalytic Synthesis
| Catalyst | Substrate | Product | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |
| 5 wt% Ru/C | HMF | BHMF | 100 | 50 | 2-14 | 88.0 | [1] |
| 5 wt% Ru/C | HMF | BHMTHF | 100 | 50 | 2-14 | 93.7 | [1] |
| Ni-Al Hydrotalcite | HMF | BHMTHF | 60 | 60 | 6 | 96.2 | [2] |
The Biocatalytic Route: Precision Engineering by Nature
Biocatalysis leverages the exquisite selectivity and efficiency of enzymes or whole microbial cells to perform chemical transformations under mild, environmentally benign conditions. For furan diol synthesis, this typically involves the reduction of the aldehyde group of HMF to an alcohol, catalyzed by alcohol dehydrogenases (ADHs).
The Enzymatic Machinery
The biocatalytic reduction of HMF to BHMF is often accomplished using whole-cell biocatalysts, such as yeast or bacteria, which contain the necessary ADHs.[3] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as a hydride donor for the reduction. A key aspect of whole-cell biocatalysis is the in-situ regeneration of the expensive cofactor, which is often achieved by adding a co-substrate like glucose.[3] This integrated system allows for the continuous reduction of HMF.
Biocatalytic Reduction of HMF to BHMF
Caption: Biocatalytic reduction of HMF to BHMF with cofactor regeneration.
Experimental Snapshot: Whole-Cell Bioreduction of HMF
The use of HMF-tolerant yeast strains, such as Meyerozyma guilliermondii, has shown great promise for the selective synthesis of BHMF.[3]
Detailed Protocol:
-
Cell Culture and Harvesting: The yeast strain is cultivated in a suitable growth medium. The cells are then harvested by centrifugation and washed to obtain "resting cells."
-
Reaction Setup: The resting cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0) in a reaction vessel.
-
Substrate Addition: HMF and a co-substrate (e.g., glucose) are added to the cell suspension.
-
Bioreduction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The progress of the reaction is monitored by taking samples at regular intervals.
-
Work-up: Once the reaction is complete, the cells are removed by centrifugation.
-
Analysis: The supernatant containing the product is analyzed by HPLC to determine the yield and selectivity of BHMF.
Performance Data: Biocatalytic Synthesis
| Biocatalyst | Substrate | Product | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Meyerozyma guilliermondii SC1103 (resting cells) | 100 mM HMF | BHMF | 30 | 12 | 86 | >99 | [3] |
| Recombinant S. cerevisiae expressing MgAAD1669 | 250 mM HMF | BHMF | 30 | 24 | 94 | 99 | [4] |
| Fusarium striatum | 150 mM HMF | BHMF | 28 | 60 | 96.8 | >98 | [5] |
Head-to-Head Comparison: The Deciding Factors
The choice between biocatalytic and chemocatalytic synthesis of furan diols is not straightforward and depends on the specific requirements of the application, including desired purity, scale, cost considerations, and sustainability goals.
Selectivity and Purity: Biocatalysis generally offers superior selectivity, often exceeding 99%, due to the highly specific nature of enzyme active sites.[3] This can significantly simplify downstream purification processes. Chemocatalytic methods, while capable of high yields, may produce byproducts from over-hydrogenation or side reactions, necessitating more rigorous purification.[2]
Reaction Conditions and Sustainability: Biocatalysis operates under mild conditions of temperature, pressure, and pH, typically in aqueous media.[3] This translates to lower energy consumption and a reduced environmental footprint. Chemocatalytic processes often require high temperatures and pressures, and may use organic solvents, raising safety and environmental concerns.[1][2] The principles of green chemistry, such as atom economy and E-factor, often favor biocatalytic routes.
Catalyst and Process Robustness: Chemocatalysts are generally more robust and can withstand harsher process conditions.[1] Biocatalysts, being proteins, are sensitive to temperature, pH, and can be inhibited by high concentrations of substrate or product.[3] However, techniques like enzyme immobilization can enhance the stability and reusability of biocatalysts.
Scalability and Cost: Chemocatalytic processes are often more mature and readily scalable for industrial production. The cost of noble metal catalysts can be a significant factor, although non-noble metal alternatives are being actively developed.[2] For biocatalysis, the cost of enzymes and cofactors, as well as the productivity of the whole-cell systems, are key economic considerations. While biocatalysis can be cost-effective at smaller scales, scaling up can present challenges.
Future Outlook: A Synergistic Future
The future of furan diol synthesis likely lies in the synergy between biocatalysis and chemocatalysis. Chemoenzymatic cascade reactions, where a chemical step is followed by a biological one (or vice versa) in a one-pot process, are gaining traction. This approach can harness the strengths of both methodologies, for instance, using a robust chemical catalyst for an initial transformation followed by a highly selective biocatalyst for the final, delicate step. As our understanding of enzyme engineering and process optimization grows, the industrial viability of biocatalytic routes will undoubtedly expand, offering a greener and more precise way to produce these valuable bio-based chemicals.
References
- 1. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study on the chemo-enzymatic upgrading of renewable biomass to 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biocatalytic Synthesis of Biobased Furan-Derived Chemicals, Fuels and Materials: Toward Sustainable Biorefineries [frontiersin.org]
A Comparative Endocrine Activity Analysis of Novel Furanic Diols as Safer Alternatives to Bisphenol A
Introduction: The Pressing Need for BPA Alternatives
Bisphenol A (BPA), a ubiquitous component in the manufacture of polycarbonate plastics and epoxy resins, has been the subject of intense scientific scrutiny and public concern. A significant body of research has classified BPA as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the natural hormone estrogen.[1] This interaction with the endocrine system, particularly with the estrogen receptor alpha (ERα), has been linked to a range of developmental and reproductive health issues.[1] Consequently, the demand for safer, non-endocrine-disrupting alternatives has catalyzed innovation in green chemistry, leading to the exploration of bio-based compounds. Among the promising candidates are furanic diols, derived from renewable biomass resources like cellulose.[2][3] This guide provides a comprehensive comparison of the endocrine activity of a series of novel furanic diols against BPA, supported by in-vitro experimental data, to assist researchers and drug development professionals in the selection of viable, safer alternatives.
The Endocrine Disrupting Mechanism of BPA: A Benchmark for Comparison
To appreciate the significance of finding inactive alternatives, it is crucial to understand the mechanism of BPA's endocrine activity. BPA's primary mode of action is its binding to nuclear hormone receptors, most notably the estrogen receptors (ERα and ERβ).[1] This binding initiates a cascade of cellular events that are normally triggered by endogenous estrogens, leading to inappropriate gene expression and physiological responses.
dot digraph "BPA_Endocrine_Disruption" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
BPA [label="Bisphenol A (BPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ERα)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response\nElement (ERE) on DNA"]; Gene_Transcription [label="Altered Gene\nTranscription"]; Adverse_Effects [label="Adverse Health Effects"];
BPA -> ER [label="Binds to"]; ER -> ERE [label="Translocates to nucleus\nand binds to"]; ERE -> Gene_Transcription [label="Initiates"]; Gene_Transcription -> Adverse_Effects [label="Leads to"]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Novel Furanic Diols: Synthesis from Renewable Feedstocks
The furanic diols discussed in this guide are synthesized from 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF), which are readily derived from the dehydration of C6 sugars from biomass.[3][4] This bio-based origin presents a significant advantage in terms of sustainability over the petroleum-derived BPA. The study at the core of this guide synthesized a series of both asymmetric and symmetric furanic diols for endocrine activity screening.[3][4]
Comparative Endocrine Activity Screening: Furanic Diols vs. BPA
The endocrine activity of the novel furanic diols was comprehensively evaluated and compared to BPA using a panel of Chemically Activated LUciferase gene eXpression (CALUX) reporter gene assays.[3] These in-vitro assays are robust tools for screening potential endocrine disruptors by measuring the activation or inhibition of specific hormone receptors. The screening panel assessed estrogenic activity (ERα), androgenic activity (AR), anti-androgenic activity (inhibition of AR), and anti-thyroid activity (inhibition of TRβ).[3]
Key Findings: Identification of Inactive Furanic Diols
The screening revealed that several low molecular weight asymmetric furanic diols exhibited no significant endocrine activity across all tested pathways.[3][4] Notably, the following compounds were identified as promising, inactive alternatives to BPA:
-
Bishydroxymethyl furan (3)
-
Mono-methyl diol (5a)
-
Mono-ethyl diol (5b)
Furthermore, the low molecular weight symmetric diol, methyl diol (6a) , showed no activity in three of the four assays.[3] In stark contrast, BPA demonstrated significant estrogenic and anti-androgenic activity. The higher molecular weight furanic diols, particularly those with larger hydrophobic side chains, showed some level of activity, suggesting a structure-activity relationship where a smaller hydrophobic footprint correlates with a lack of endocrine disruption.[3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the endocrine activity of the most promising furanic diols in comparison to BPA, as determined by the CALUX reporter gene assays. The activity is presented qualitatively based on the findings of the primary research.[3]
| Compound | Chemical Structure | Estrogenic Activity (ERα) | Androgenic Activity (AR) | Anti-Androgenic Activity (Anti-AR) | Anti-Thyroid Activity (Anti-TRβ) |
| Bisphenol A (BPA) | ![]() | Active | Inactive | Active | Inactive |
| Bishydroxymethyl furan (3) | ![]() | Inactive | Inactive | Inactive | Inactive |
| Mono-methyl diol (5a) | ![]() | Inactive | Inactive | Inactive | Inactive |
| Mono-ethyl diol (5b) | ![]() | Inactive | Inactive | Inactive | Inactive |
| Methyl diol (6a) | ![]() | Inactive | Inactive | Inactive | Active |
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of these findings is grounded in the use of validated, standardized assay methodologies. The CALUX reporter gene assays are in line with the principles of the OECD Test Guideline 455 for detecting estrogen receptor transactivation. This guideline provides a framework for in-vitro screening of potential estrogenic activity.
dot digraph "CALUX_Assay_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture human cells stably\ntransfected with hormone\nreceptor and luciferase reporter gene"]; compound_exposure [label="Expose cells to varying\nconcentrations of test compound\n(e.g., furanic diol, BPA)"]; incubation [label="Incubate for a defined period\n(e.g., 24 hours)"]; cell_lysis [label="Lyse cells to release\nintracellular components"]; luciferin_addition [label="Add luciferin substrate"]; luminescence_measurement [label="Measure luminescence signal\nwith a luminometer"]; data_analysis [label="Analyze data to determine\nagonist or antagonist activity"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture; cell_culture -> compound_exposure; compound_exposure -> incubation; incubation -> cell_lysis; cell_lysis -> luciferin_addition; luciferin_addition -> luminescence_measurement; luminescence_measurement -> data_analysis; data_analysis -> end; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Detailed Step-by-Step Methodology for ERα CALUX Assay
The following is a representative protocol based on the principles of the OECD Guideline 455 and typical CALUX procedures for assessing estrogenic activity.
-
Cell Culture: Human U2OS cells, stably transfected with a plasmid containing the human ERα and a luciferase reporter gene linked to an estrogen-responsive element, are cultured in an appropriate medium at 37°C and 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density that ensures they are in a logarithmic growth phase during the exposure period.
-
Compound Preparation: Test compounds (furanic diols, BPA) and a reference estrogen (e.g., 17β-estradiol) are serially diluted in a suitable solvent (e.g., DMSO) to a range of concentrations.
-
Cell Exposure: The culture medium is replaced with a medium containing the various concentrations of the test compounds, the reference estrogen, and a solvent control. Cells are then incubated for 24 hours.
-
Cell Lysis and Luciferase Assay: After incubation, the medium is removed, and cells are lysed. A luciferin-containing buffer is added to each well, and the plate is incubated at room temperature to allow for the luciferase reaction to occur.
-
Luminescence Measurement: The light output from the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the solvent control and expressed as a percentage of the maximal response of the reference estrogen. Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.
Conclusion and Future Outlook
The in-vitro data strongly suggest that specific low molecular weight furanic diols, namely bishydroxymethyl furan, mono-methyl diol (5a), and mono-ethyl diol (5b), are promising non-endocrine-disrupting alternatives to BPA.[3][4] Their bio-based origin further enhances their appeal as sustainable replacements. The lack of activity in robust, standardized reporter gene assays provides a high degree of confidence in their safety profile concerning the estrogenic, androgenic, and thyroid pathways.
Further in-vivo studies are warranted to confirm these findings and to assess the broader toxicological profile of these novel furanic diols. However, the evidence presented in this guide provides a solid foundation for researchers and industry professionals to prioritize these specific compounds in the development of next-generation polymers and consumer products, paving the way for a safer and more sustainable future.
References
- 1. Concern about the Safety of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 2,5-BHMF and 3,4-BHMF in Polyester Synthesis: Unveiling the Impact of Isomerism on Polymer Properties
In the rapidly evolving landscape of sustainable polymers, furan-based monomers are at the forefront of research, offering a renewable alternative to their petrochemical counterparts. Among these, bis(hydroxymethyl)furans (BHMF) serve as pivotal bio-based diols for the synthesis of high-performance polyesters. The isomeric placement of the hydroxymethyl groups on the furan ring—at the 2,5- versus the 3,4-positions—profoundly influences the polymerization process and the final properties of the resulting materials. This guide provides an in-depth, objective comparison of 2,5-BHMF and 3,4-BHMF in polyester synthesis, supported by experimental data to empower researchers in making informed monomer selections for their specific applications.
The Structural Distinction: A Tale of Two Isomers
The fundamental difference between 2,5-bis(hydroxymethyl)furan (2,5-BHMF) and 3,4-bis(hydroxymethyl)furan (3,4-BHMF) lies in the substitution pattern on the furan ring. This seemingly subtle variation in chemical architecture has significant consequences for the reactivity of the monomers and the stereochemistry of the resulting polymer chains.
Caption: Chemical structures of 2,5-BHMF and 3,4-BHMF.
The linear and symmetrical structure of 2,5-BHMF often leads to polyesters with higher crystallinity and melting points, drawing parallels to the well-studied terephthalic acid. In contrast, the less linear arrangement of 3,4-BHMF can disrupt chain packing, influencing properties such as solubility and glass transition temperature.
Performance in Polyester Synthesis: A Head-to-Head Comparison
The choice between 2,5-BHMF and 3,4-BHMF has a direct impact on the polymerization process and the characteristics of the final polyester. Experimental evidence consistently highlights a trade-off between thermal stability and the ease of synthesis.
Key Findings from Comparative Studies:
-
Thermal Stability: Polyesters derived from 3,4-BHMF consistently exhibit significantly higher thermal stability.[1][2][3] For instance, the 50% weight loss temperature (Td50%) for 3,4-BHMF-based polyesters ranges from 358 to 385 °C, whereas polyesters from 2,5-BHMF show a Td50% in the range of 262 to 311 °C.[1] This enhanced stability in 3,4-BHMF polymers is a critical advantage for high-temperature applications.
-
Synthesis Efficiency: The polymerization of 2,5-BHMF generally proceeds with higher efficiency, resulting in greater yields and significantly higher molecular weight polymers compared to 3,4-BHMF under similar conditions.[1][2] This can be attributed to the steric hindrance and potentially different reactivity of the hydroxyl groups in the 3,4-isomer.
-
Molecular Weight: Achieving high molecular weight is often more challenging with 3,4-BHMF.[1][2] This can limit the mechanical performance of the resulting polyesters, as properties like tensile strength and toughness are highly dependent on chain length.
-
Crystallinity and Melting Behavior: The linear structure of 2,5-BHMF promotes better chain packing and crystallinity, leading to more defined melting temperatures (Tm).[2][4] In contrast, the less regular structure of 3,4-BHMF can lead to more amorphous polymers with less distinct melting behavior.
Quantitative Data Summary
The following tables summarize the experimental data for polyesters synthesized from 2,5-BHMF and 3,4-BHMF with various diacid co-monomers.
Table 1: Thermal Properties of BHMF-Based Polyesters
| BHMF Isomer | Co-monomer (Diacid/Diester) | Polymerization Method | Tg (°C) | Tm (°C) | Td,50% (°C) | Reference |
| 2,5-BHMF | Dimethyl Succinate | Enzymatic | - | 63-98 | 262-311 | [1] |
| 2,5-BHMF | Dimethyl Adipate | Enzymatic | - | - | 262-311 | [1] |
| 2,5-BHMF | Dimethyl Sebacate | Enzymatic | - | - | 262-311 | [1] |
| 3,4-BHMF | Dimethyl Succinate | Enzymatic | - | - | 358-385 | [1] |
| 3,4-BHMF | Dimethyl Adipate | Enzymatic | - | - | 358-385 | [1] |
| 3,4-BHMF | Dimethyl Sebacate | Enzymatic | - | - | 358-385 | [1] |
| 3,4-BHMF | 2,5-DMFDCA + Aliphatic Diols | Enzymatic | 9-10 | 53-124 | - | [3][5] |
| 3,4-BHMF | 2,4-DMFDCA + Aliphatic Diols | Enzymatic | -14 to 12 | 43-61 | - | [3][5] |
Table 2: Molecular Weight and Yield of BHMF-Based Polyesters
| BHMF Isomer | Co-monomer (Diacid/Diester) | Polymerization Method | Mn ( g/mol ) | Yield (%) | Reference |
| 2,5-BHMF | Various Diacid Ethyl Esters | Enzymatic | < 2400 | - | [2][4] |
| 2,5-BHMF | Aliphatic Dimethyl Esters | Enzymatic Bulk | up to 14,000 | 59-79 | [6][7] |
| 3,4-BHMF | Dimethyl Succinate | Enzymatic | Significantly Lower than 2,5-BHMF | Lower than 2,5-BHMF | [1][2] |
| 3,4-BHMF | Dimethyl Adipate | Enzymatic | Significantly Lower than 2,5-BHMF | Lower than 2,5-BHMF | [1][2] |
| 3,4-BHMF | Dimethyl Sebacate | Enzymatic | Significantly Lower than 2,5-BHMF | Lower than 2,5-BHMF | [1][2] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the synthesis of polyesters from both 2,5-BHMF and 3,4-BHMF are outlined below. Enzymatic polymerization is highlighted due to its prevalence in recent literature for these monomers, offering a greener and more selective approach.
Protocol 1: Enzymatic Bulk Polymerization of 2,5-BHMF with a Dimethyl Ester
This protocol is based on the work of Post et al. and is a robust method for achieving higher molecular weight polyesters from 2,5-BHMF.[6]
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Aliphatic dimethyl ester (e.g., dimethyl succinate, dimethyl adipate)
-
Immobilized Candida antarctica Lipase B (iCALB, e.g., Novozym 435)
-
Argon or Nitrogen gas
-
High vacuum line
Procedure:
-
Monomer and Catalyst Charging: To a suitable reaction flask equipped with a mechanical stirrer and a gas inlet/outlet, add 2,5-BHMF (1.0 eq.), the aliphatic dimethyl ester (1.01 eq.), and iCALB (10% w/w of monomers).
-
Oligomerization: Heat the reaction mixture to 70 °C under a gentle flow of argon or nitrogen with stirring. Maintain these conditions for approximately 24-26 hours. This initial stage allows for the formation of low molecular weight oligomers.
-
Polycondensation: Gradually apply a high vacuum (e.g., <0.1 mbar) to the system while maintaining the temperature at 70 °C for another 21 hours. This step is crucial for removing the methanol byproduct and driving the equilibrium towards high polymer formation.
-
Temperature Increase: Slowly increase the temperature in a stepwise manner to a final temperature of 120-130 °C over several hours. The total reaction time is typically around 100 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent like chloroform, and the enzyme can be removed by filtration. The polymer is then precipitated in a non-solvent such as cold methanol, collected by filtration, and dried under vacuum.
Caption: Workflow for enzymatic bulk polymerization of 2,5-BHMF.
Protocol 2: Enzymatic Copolymerization of 3,4-BHMF
This protocol is adapted from the work of Silvianti et al. for the synthesis of copolyesters containing 3,4-BHMF.[3]
Materials:
-
3,4-Bis(hydroxymethyl)furan (3,4-BHMF)
-
Dimethyl furandicarboxylate isomer (e.g., 2,5-DMFDCA or 2,4-DMFDCA)
-
Aliphatic diol (e.g., 1,6-hexanediol, 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (iCALB, e.g., Novozym 435)
-
Anhydrous toluene
-
Molecular sieves
-
Nitrogen gas
-
Chloroform
-
Methanol
Procedure:
-
Catalyst and Sieve Preparation: In a round-bottom flask, add predried iCALB (15 wt% of total monomers) and preactivated molecular sieves (150 wt% of total monomers) under a nitrogen atmosphere.
-
Monomer Addition: Add the dimethyl furandicarboxylate isomer, 3,4-BHMF, the aliphatic diol, and anhydrous toluene to the flask. A typical molar ratio would be 50:12.5:37.5 (DMFDCA:3,4-BHMF:aliphatic diol).
-
One-Step Polymerization: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture under a nitrogen atmosphere for 72 hours.
-
Product Isolation: After cooling to room temperature, add chloroform to dissolve the polymer.
-
Purification: Filter the mixture to remove the enzyme and molecular sieves. Wash the solids with additional chloroform.
-
Precipitation and Drying: Precipitate the polyester by pouring the chloroform solution into an excess of cold methanol. Collect the polymer by filtration and dry it under vacuum.
Caption: Workflow for enzymatic copolymerization of 3,4-BHMF.
Concluding Remarks for the Practicing Scientist
The selection between 2,5-BHMF and 3,4-BHMF for polyester synthesis is a classic example of structure-property relationships in polymer chemistry.
-
Choose 2,5-BHMF when the primary goal is to achieve high molecular weights and good mechanical properties, and when a more crystalline material with a distinct melting point is desired. The synthesis is generally more straightforward and results in higher yields. However, be mindful of its lower thermal stability compared to its 3,4-isomer counterpart.
-
Opt for 3,4-BHMF when superior thermal stability is the critical performance metric for the target application. The resulting polyesters can withstand higher temperatures, which is advantageous for engineering plastics and other demanding environments. Be prepared for challenges in achieving high molecular weights and lower reaction yields, which may necessitate further optimization of polymerization conditions or the use of co-monomers to enhance processability and mechanical performance.
Future research will likely focus on optimizing the polymerization of 3,4-BHMF to overcome its current limitations in molecular weight and yield, potentially unlocking its full potential for creating highly durable, bio-based polyesters. For researchers in drug development, the differing polarities and degradation profiles of these isomeric polyesters could offer unique opportunities for controlled release and biocompatible material design.
References
- 1. researchgate.net [researchgate.net]
- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01512F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of cis-2,5-Bishydroxymethyl-tetrahydrofuran: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-2,5-Bishydroxymethyl-tetrahydrofuran (CAS No. 2144-40-3), ensuring the safety of laboratory personnel and the protection of our environment. While a comprehensive hazard profile for this specific compound is not fully established, this document synthesizes available data, regulatory standards, and field-proven best practices to offer a robust disposal framework.
Understanding the Compound: Hazard Profile and Regulatory Context
Data from the structurally related compound, 2,5-Bis(hydroxymethyl)furan, shows that it is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4] Given the structural similarity, it is prudent to assume that this compound may exhibit similar hazardous properties.
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction or disposal.[5][6]
It is the legal responsibility of the waste generator to determine if their waste is hazardous.[7] This determination can be made by checking if the chemical is specifically listed as a hazardous waste by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] In the absence of specific data for this compound, it is best practice to manage it as a hazardous waste.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE, with the rationale explained to underscore the importance of each component.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that could cause eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound may be harmful or cause irritation upon contact.[3] |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhalation, as the compound may be harmful if inhaled.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach encompassing waste characterization, segregation, containerization, and labeling, culminating in transfer to a licensed waste disposal facility.
Waste Characterization and Segregation
-
Treat as Hazardous Waste: Given the lack of comprehensive safety data, all waste containing this compound, including neat material, solutions, and contaminated labware, should be treated as hazardous chemical waste.[8]
-
Segregate from Incompatible Wastes: Do not mix this waste with other chemical waste streams unless you have explicit confirmation of their compatibility from your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.[6]
Containerization and Labeling: The Key to Safe Storage and Transport
Proper containerization and labeling are critical for preventing leaks, ensuring proper handling, and complying with regulations.
-
Select an Appropriate Container:
-
Label the Container Clearly and Completely:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or laboratory group responsible for the waste.
-
-
On-Site Accumulation and Storage
Laboratories are permitted to accumulate hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding or removing waste.[5]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Designated Storage Location: Keep the waste in a designated, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
Final Disposal Pathway
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [8] This can lead to environmental contamination and potential hazards in the sewage system.
The only acceptable disposal method is through your institution's EHS department or a licensed hazardous waste disposal contractor.[9] They are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, prompt and correct action is crucial.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
The Disposal Decision Workflow
The following diagram, generated using DOT language, illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. fcad.com [fcad.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. canbipharm.com [canbipharm.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. vumc.org [vumc.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Safe Handling of cis-2,5-Bishydroxymethyl-tetrahydrofuran: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of cis-2,5-Bishydroxymethyl-tetrahydrofuran, with a focus on personal protective equipment (PPE) and compliant disposal. As Senior Application Scientists, our goal is to empower you with field-proven insights that extend beyond the product, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile
This compound, a derivative of tetrahydrofuran (THF), requires careful handling due to its potential hazards. While specific toxicological data for this compound is not extensively documented, the known risks associated with furan and its derivatives provide a strong basis for establishing robust safety protocols. The primary concerns include irritation to the skin, eyes, and respiratory system.[1][2][3] Furthermore, many tetrahydrofuran compounds are flammable and can form explosive peroxides upon prolonged exposure to air and light.[1][4][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| Protection Type | Equipment Specification | Guidelines and Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[2][7] | Protects against accidental splashes that can cause serious eye irritation.[1][2] Vapors can also be irritating to the eyes. |
| Hand Protection | Butyl rubber or Silver Shield®/4H® gloves are recommended for extended contact. For incidental contact, thicker nitrile gloves may be used, but must be changed immediately upon contamination.[7][8] | Standard laboratory nitrile gloves offer very limited protection against tetrahydrofuran and its derivatives, with permeation occurring in under a minute.[7][8] Glove selection is critical to prevent skin absorption, which can cause irritation.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1][7] | Provides a barrier against skin contact and protects from potential fire hazards associated with flammable furan derivatives.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][4] If engineering controls are insufficient and exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[1][9] | Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[1] A fume hood is the primary engineering control to minimize inhalation exposure. |
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Donning PPE
-
Inspect Your Workspace : Ensure the chemical fume hood is operational and uncluttered.[10] Locate the nearest safety shower and eyewash station.
-
Gather Materials : Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE :
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your safety goggles.
-
Wash and dry your hands thoroughly.
-
Put on the appropriate gloves, ensuring they are inspected for any tears or defects.[1] Pull the gloves over the cuffs of your lab coat.
-
Chemical Handling
-
Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[1][4]
-
Use the smallest quantity of the chemical necessary for your experiment.
-
Keep containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[6]
-
Be mindful of potential ignition sources as furan derivatives can be flammable.[11]
Doffing PPE and Decontamination
-
Remove Gloves : Using proper technique to avoid skin contact with the outer surface of the glove, remove and discard them in the designated hazardous waste container.[1]
-
Remove Lab Coat : Remove your lab coat, turning it inside out to contain any potential contamination.
-
Remove Eye Protection : Remove your safety goggles.
-
Wash Hands : Wash your hands thoroughly with soap and water.[10]
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill, it is crucial to have a clear and immediate plan of action.
-
Minor Spill (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[8]
-
Do not allow the clean-up materials to dry, as this can increase the risk of peroxide detonation with some furan derivatives.[8]
-
-
Major Spill :
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the affected area.
-
First Aid:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][12]
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][12]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection :
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Disposal Method :
-
Institutional Guidelines :
-
Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS office for guidance.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. wcu.edu [wcu.edu]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. usu.edu [usu.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetrahydrofuran [cdc.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





